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  • Product: Tris(nonylphenyl) phosphate
  • CAS: 26569-53-9

Core Science & Biosynthesis

Foundational

The Oxidation and Degradation Mechanisms of Tris(nonylphenyl) phosphate (TNPP) in Polymeric Systems

An In-Depth Technical Guide for Researchers and Scientists Abstract Tris(nonylphenyl) phosphate (TNPP) is a widely utilized organophosphite antioxidant, primarily functioning as a secondary stabilizer in a multitude of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract

Tris(nonylphenyl) phosphate (TNPP) is a widely utilized organophosphite antioxidant, primarily functioning as a secondary stabilizer in a multitude of polymer systems, including polyolefins, PVC, and synthetic rubbers.[1][2] Its principal role is to mitigate thermal degradation during high-temperature processing by decomposing hydroperoxides, which are key intermediates in the oxidative breakdown of polymers.[3] This guide provides a comprehensive examination of the core oxidative and hydrolytic degradation mechanisms of TNPP within a polymer matrix. It delves into the synergistic relationship with primary antioxidants, the factors influencing its degradation kinetics, the analytical methodologies for its characterization, and the environmental implications of its degradation byproducts. This document is intended for researchers, polymer scientists, and formulation chemists seeking a deep, mechanistic understanding of TNPP's function and fate in polymers.

Introduction: The Role of TNPP in Polymer Stabilization

Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen, a process that occurs during melt processing (e.g., extrusion, molding) and throughout the service life of the final product.[1][4] This degradation, often termed autoxidation, is a free-radical chain reaction that leads to undesirable changes in the material, such as discoloration (yellowing), embrittlement, cracking, and a reduction in mechanical strength.[1][5]

The autoxidation process can be summarized in three main stages:

  • Initiation: Formation of initial free radicals (R•) on the polymer backbone due to heat, shear, or UV light.

  • Propagation: The polymer radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the chain reaction.

  • Chain Branching: The unstable hydroperoxides (ROOH) decompose, particularly at high temperatures, into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which accelerate the degradation process significantly.

To counteract this, a stabilization package is added to the polymer formulation. This typically includes primary and secondary antioxidants that work synergistically.[3][6]

  • Primary Antioxidants (e.g., Hindered Phenols): These are radical scavengers that donate a hydrogen atom to terminate the peroxy radicals (ROO•), interrupting the propagation cycle.[6]

  • Secondary Antioxidants (e.g., TNPP): These are hydroperoxide decomposers. TNPP's primary function is to target and neutralize the hydroperoxides (ROOH) before they can decompose into more damaging radicals, thus preventing chain branching.[3][7]

By combining these two types of antioxidants, a dual-stage protection mechanism is achieved that is far more effective than using either one alone.[3]

Polymer Autoxidation and Antioxidant Intervention cluster_propagation Propagation Cycle Polymer Polymer (PH) R_rad Polymer Radical (P•) Polymer->R_rad Heat, UV, Shear ROO_rad Peroxy Radical (POO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (POOH) ROO_rad->ROOH + PH Primary_AO Primary Antioxidant (Hindered Phenol) ROO_rad->Primary_AO Interruption Degradation Degradation (Chain Scission, Crosslinking) ROOH->Degradation Heat -> PO• + •OH (Chain Branching) Secondary_AO Secondary Antioxidant (TNPP) ROOH->Secondary_AO Decomposition Stable_Products Stable Products Primary_AO->Stable_Products Secondary_AO->Stable_Products

Figure 1: The polymer autoxidation cycle and points of intervention for primary and secondary antioxidants.

Core Degradation Mechanisms of TNPP

The efficacy of TNPP is determined by its chemical transformations within the polymer. These can be broadly categorized into the desired antioxidant action (oxidation) and an undesirable side reaction (hydrolysis).

Primary Antioxidant Action: Oxidation via Hydroperoxide Decomposition

The principal and most crucial reaction of TNPP is its role as a hydroperoxide decomposer. Organophosphites are proficient reducing agents that stoichiometrically convert hydroperoxides into stable, non-radical products.[6][8] The reaction involves the oxidation of the phosphorus (III) center in TNPP to a more stable phosphorus (V) state, forming the corresponding phosphate.[6][9]

The overall reaction is: P(OR)₃ + ROOH → O=P(OR)₃ + ROH (Tris(nonylphenyl) phosphite + Polymer hydroperoxide → Tris(nonylphenyl) phosphate + Polymer alcohol)

This reaction is highly effective because it preemptively removes the hydroperoxides that would otherwise act as a source for chain branching, thereby preserving the integrity of the polymer chains.[6] This mechanism does not generate free radicals, making it an efficient termination pathway for the degradation cycle.[10]

Secondary Degradation Pathway: Hydrolysis

While highly effective as an antioxidant, TNPP is susceptible to hydrolysis, a reaction with water that can occur under certain environmental and processing conditions.[11] This degradation pathway is significant for two reasons: it consumes the active antioxidant, and it produces byproducts with considerable environmental and regulatory scrutiny.[2]

The hydrolysis of TNPP proceeds in steps, cleaving the ester linkages and ultimately releasing nonylphenol (NP) and phosphorous acid.[12]

P(O-C₉H₁₉-C₆H₄)₃ + H₂O → (HO)P(O-C₉H₁₉-C₆H₄)₂ + HO-C₉H₁₉-C₆H₄ (TNPP + Water → Bis(nonylphenyl) phosphite + Nonylphenol)

Further hydrolysis can occur, releasing additional nonylphenol molecules. The release of 4-nonylphenol is of particular concern as it is a known endocrine disruptor, which has led to proposals in regions like Europe to classify TNPP as a Substance of Very High Concern (SVHC).[2][13] The rate of hydrolysis is influenced by temperature, humidity, and the pH of the environment.[14][15]

TNPP Degradation Pathways cluster_oxidation Antioxidant Action cluster_hydrolysis Undesirable Degradation TNPP TNPP (Phosphite, P-III) TNPP_Phosphate TNPP-Phosphate (P-V) TNPP->TNPP_Phosphate Oxidation Nonylphenol Nonylphenol (NP) TNPP->Nonylphenol Hydrolysis Phosphorous_Acid Phosphorous Acid Derivatives TNPP->Phosphorous_Acid Hydrolysis ROOH Polymer Hydroperoxide (ROOH) H2O Water (H₂O) ROH Polymer Alcohol (ROH) ROOH->ROH Reduction

Figure 2: Core oxidative (antioxidant) and hydrolytic degradation pathways for TNPP.

Factors Influencing TNPP Oxidation and Degradation

The performance and stability of TNPP are not intrinsic but are heavily influenced by the polymer system and external conditions.

  • Polymer Matrix: The type of polymer (e.g., Polyethylene, Polypropylene, PVC) dictates the rate of oxygen diffusion, the baseline thermal stability, and the compatibility of the additive.[1][13] For instance, the thermo-oxidative stability of polypropylene is a significant concern that necessitates effective stabilization.[4][5]

  • Temperature: High temperatures during melt processing accelerate the rate of hydroperoxide formation, increasing the demand on the TNPP stabilizer.[1] However, excessively high temperatures can also increase the rate of undesirable hydrolysis and direct thermal degradation of the antioxidant itself.[15]

  • Synergistic and Antagonistic Effects: TNPP's performance is greatly enhanced when used with primary antioxidants like hindered phenols.[3] However, interactions with other additives, such as certain fillers or catalyst residues from polymerization, can potentially impact its stability and efficiency.[16]

  • Environmental Exposure: During the service life of a product, factors like UV radiation, humidity, and oxygen availability play a crucial role. UV exposure can initiate photo-oxidation, creating hydroperoxides, while high humidity can promote the hydrolytic degradation of TNPP.[17][18]

FactorInfluence on TNPP Efficacy and Degradation
High Processing Temperature Increases rate of hydroperoxide decomposition (desired) but also accelerates hydrolysis and direct thermal breakdown (undesired).[1]
High Humidity / Water Promotes hydrolytic degradation, leading to the formation of nonylphenol and consumption of active TNPP.[14][15]
UV Radiation Accelerates the formation of polymer hydroperoxides, increasing the consumption rate of TNPP.[17]
Primary Antioxidants Synergistic effect; primary AO scavenges radicals while TNPP removes hydroperoxides, enhancing overall stability.[3][6]
Catalyst Residues Acidic or basic residues from polymerization can potentially catalyze the hydrolysis of TNPP.[16]

Table 1: Key factors influencing the performance and degradation of TNPP in polymers.

Analytical Methodologies for Studying TNPP Degradation

To understand the mechanism and kinetics of TNPP oxidation, researchers employ a suite of advanced analytical techniques. The choice of method depends on whether the goal is to assess the overall stability of the polymer or to quantify the specific chemical changes in the antioxidant.

Thermal Analysis

Thermal analysis techniques are invaluable for assessing the overall thermo-oxidative stability of the polymer formulation.

  • Differential Scanning Calorimetry (DSC): Used to determine the Oxidative Induction Time (OIT) . This test measures the time until the onset of exothermic oxidation of a sample held at an isothermal temperature in an oxygen atmosphere. A longer OIT indicates greater stability.[19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperatures of the polymer and assess its overall thermal stability.[20]

Spectroscopic Techniques

Spectroscopy provides direct chemical information about the degradation of both the polymer and the antioxidant.

  • Fourier Transform Infrared (FTIR) Spectroscopy: A workhorse technique for monitoring polymer oxidation. The growth of the carbonyl absorption band (around 1700-1800 cm⁻¹) is a direct measure of the extent of polymer degradation.[5] It can also be used to observe changes in the P-O-C stretching region related to the phosphite-to-phosphate conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is arguably the most powerful technique for studying the fate of TNPP directly. It allows for the clear differentiation and quantification of the original phosphite (P-III) species and its oxidized phosphate (P-V) product, as well as various hydrolytic byproducts.[21]

Chromatographic Techniques

Chromatography is essential for separating and quantifying the parent TNPP and its various low-molecular-weight degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of TNPP and, crucially, its hydrolysis product, 4-nonylphenol, in polymer extracts.[22][23] This technique is vital for regulatory compliance and for studying migration from food contact materials.[24]

Figure 3: A typical experimental workflow for investigating TNPP degradation in a polymer.

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT) by DSC

This protocol assesses the thermo-oxidative stability of a polymer stabilized with TNPP.

  • Sample Preparation: Prepare thin sections or discs of the polymer sample (5-10 mg). Ensure samples are of uniform thickness and mass.

  • Instrument Setup: Place the sample in an open aluminum DSC pan. Place an empty, open pan in the reference position.

  • Heating Cycle: Heat the sample under a nitrogen atmosphere from room temperature to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min.

  • Isothermal Hold & Gas Switch: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min). This marks time zero (t=0) for the OIT measurement.

  • Data Acquisition: Record the heat flow signal as a function of time. The OIT is the time elapsed from the switch to oxygen until the onset of the sharp exothermic peak, which signifies the beginning of rapid oxidation.

  • Analysis: Compare the OIT values of the unstabilized polymer, the polymer with TNPP, and formulations with synergistic mixtures. A longer OIT indicates superior stabilization.

Protocol 2: Quantification of TNPP and Nonylphenol by LC-MS

This protocol is for quantifying the residual antioxidant and its primary hydrolysis product.

  • Sample Preparation: Cryo-mill a known mass (e.g., 1 g) of the aged polymer sample into a fine powder to maximize surface area.

  • Solvent Extraction: Extract the powder with a suitable solvent (e.g., dichloromethane or acetonitrile) using an accelerated solvent extraction (ASE) or Soxhlet apparatus.

  • Sample Cleanup: Filter the extract to remove any particulate matter. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering oligomers.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid.

    • Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative mode for nonylphenol and positive mode for TNPP.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, using specific precursor-product ion transitions for TNPP and nonylphenol.

  • Quantification: Create a calibration curve using certified reference standards for TNPP and 4-nonylphenol. Calculate the concentration of each analyte in the polymer sample based on the extraction volume and initial polymer mass.

Conclusion

Tris(nonylphenyl) phosphate is a highly effective secondary antioxidant that plays a critical role in protecting polymers from thermal degradation during processing. Its primary mechanism of action is the stoichiometric decomposition of hydroperoxides, which prevents the propagation of oxidative chain reactions. However, its susceptibility to hydrolysis, leading to the formation of the endocrine disruptor nonylphenol, presents a significant challenge from both a performance and regulatory standpoint. A thorough understanding of these competing degradation pathways, the factors that influence them, and the advanced analytical techniques used to study them is essential for developing robust, durable, and safe polymer formulations. Future research will likely focus on developing more hydrolysis-resistant phosphite antioxidants that maintain high efficacy without the associated environmental concerns.

References

  • Adishank Chemicals. (2025, October 1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing.
  • Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?.
  • Baur, I., et al. Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of.
  • Akrochem. (2020, October 30).
  • ResearchGate. (2025, August 6). Antioxidation and mechanism of phosphites including the free phenolic hydroxyl group in polypropylene.
  • Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants.
  • Journal of Materials Chemistry C.
  • Foresight®. (2024, September 4). Tris(4-nonylphenyl, branched and linear) Phosphite Proposed as SVHC.
  • Pack-Lab. (2024, September 26). TNPP to Be Added in EU Hazardous Chemicals List.
  • ResearchGate. (2025, August 5).
  • Wellt Chemicals. (2024, January 15). The Ultimate Guide to Plastic Antioxidants in 2024.
  • ResearchGate. Chemical structures of (a) tris (nonylphenyl) phosphite (TNPP), and (b)....
  • Humphris, K. J. MECHANISTIC STUDIES OF SOME PHOSPHITE ANTIOXIDANTS.
  • Cicero, J. A., et al. (2002). Phosphite stabilization effects on two-step melt-spun fibers of polylactide.
  • Fiveable. (2025, August 15).
  • Karami, N., & Jahanmardi, R. (2016). Evaluation of effects of thymolphthalein on thermo-oxidative stability of polypropylene. Polyolefins Journal.
  • ResearchGate.
  • (2023, July 16).
  • Bignardi, C., et al. (2015). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)
  • Gardette, M., et al. (2013, November 15).
  • SciSpace.
  • La Mantia, F. P., et al. (2021, August 10). Investigation on the Properties and on the Photo-Oxidation Behaviour of Polypropylene/Fumed Silica Nanocomposites. MDPI.
  • ResearchGate. (2021, January 23). The stabilization of polypropylene & TPO: An overview.
  • ResearchGate. (2025, August 9). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)
  • La Mantia, F. P., & Dintcheva, N. T. (2022, December 24). Influence of Different Environments and Temperatures on the Photo-Oxidation Behaviour of the Polypropylene. MDPI.
  • Martins, J. N., et al. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. PMC.
  • ResearchGate. (2025, August 7). Potential dietary exposure to p-nonylphenol from food-contact use of tris(nonylphenyl)phosphite (TNPP).
  • Al-Malaika, S. (1999). Advanced Analytical Techniques for Studying Polymer Oxidation.
  • ResearchGate.
  • Semantic Scholar.
  • ResearchGate. (2025, August 5).
  • Gao, X., et al. (2022, August 24). Reinforced Structure Effect on Thermo-Oxidative Stability of Polymer-Matrix Composites: 2-D Plain Woven Composites and 2.5-D Angle-Interlock Woven Composites. MDPI.
  • SpecialChem. (2025, June 19). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
  • Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins.
  • Semantic Scholar. (2022, August 24).
  • ResearchGate. (2014).
  • ResearchGate. (2025, August 6).
  • Al-asadi, M., & Haydary, J. (2023, January 3). Kinetics Study of Polypropylene Pyrolysis by Non-Isothermal Thermogravimetric Analysis.

Sources

Exploratory

Toxicity profile of tris(nonylphenyl) phosphate vs nonylphenol

Title: Comparative Toxicity & Metabolic Fate: Tris(nonylphenyl) Phosphate (TNPP) vs. Nonylphenol (NP) Executive Summary For researchers and drug development professionals, the toxicological relationship between Tris(nony...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Toxicity & Metabolic Fate: Tris(nonylphenyl) Phosphate (TNPP) vs. Nonylphenol (NP)

Executive Summary

For researchers and drug development professionals, the toxicological relationship between Tris(nonylphenyl) phosphate (TNPP) and Nonylphenol (NP) represents a classic "Trojan Horse" scenario. TNPP, a high-molecular-weight phosphite antioxidant used extensively to stabilize polymers (rubbers, PE, PVC), is often characterized by low acute toxicity and poor bioavailability in its parent form. However, its safety profile is inextricably linked to its degradation product, Nonylphenol (NP)—a potent endocrine disruptor and xenoestrogen.

This technical guide deconstructs the causality between TNPP stability and NP toxicity, providing a comparative analysis of their pharmacokinetics, endocrine mechanisms, and regulatory status. It includes self-validating experimental protocols for quantifying free NP impurities and assessing estrogenic potential, ensuring your laboratory workflows align with current REACH and EPA mandates.

Molecular Architecture & Physicochemical Contrast

The distinct toxicity profiles of these two compounds stem directly from their structural differences. TNPP is a bulky, lipophilic triester, while NP is a smaller, amphiphilic phenol capable of cellular penetration and receptor binding.

FeatureTris(nonylphenyl) Phosphate (TNPP)Nonylphenol (NP)
CAS Number 26523-78-484852-15-3 (Branched)
Molecular Weight ~689 g/mol ~220 g/mol
Structure Three nonylphenol groups esterified to phosphorusPhenol ring with C9 alkyl tail (para/ortho)
Lipophilicity (Log Kow) > 8 (High retention, low bioavailability)4.48 (Bioaccumulative, membrane permeable)
Water Solubility < 0.1 mg/L (Insoluble)~6 mg/L (Low, but sufficient for aquatic tox)
Primary Function Antioxidant / Heat StabilizerSurfactant precursor / Degradation product

The Metabolic Bridge: Hydrolysis Kinetics

The critical toxicological vector for TNPP is its hydrolysis. While TNPP itself is too large to effectively bind nuclear receptors, it degrades into NP upon exposure to moisture, acidic environments (gastric fluid), or enzymatic activity.

Mechanism of Hydrolysis: TNPP is a phosphite ester. In the presence of water or acid, the P-O-C bonds cleave, releasing free Nonylphenol and phosphorous acid.

HydrolysisPathway cluster_kinetics Kinetic Parameters TNPP TNPP (Parent Compound) Intermediate Hydrolysis (Acid/Enzymatic) TNPP->Intermediate H2O + H₂O / H⁺ H2O->Intermediate NP 3x Nonylphenol (Toxic Metabolite) Intermediate->NP Release H3PO3 Phosphorous Acid Intermediate->H3PO3 k1 Aquatic Half-life: 1.6 - 4.4 days k2 Gastric Stability: Rapid degradation at pH < 2

Figure 1: The hydrolytic degradation pathway of TNPP releasing the bioactive Nonylphenol.[1]

Key Kinetic Insight: Studies indicate an aquatic half-life for TNPP of 1.6 to 4.4 days (EU RAR). In simulated gastric fluid (pH 1.2), hydrolysis is accelerated, meaning oral ingestion of TNPP results in significant systemic exposure to NP. This "metabolic activation" renders the low acute toxicity of the parent compound misleading in chronic exposure scenarios.

Comparative Toxicity Profile

The table below synthesizes data from OECD guideline studies. Note the stark contrast in acute endpoints versus the shared concern in chronic/reproductive endpoints driven by the NP metabolite.

EndpointTNPP (Parent)Nonylphenol (Metabolite)Causality / Note
Acute Oral LD50 (Rat) > 10,000 mg/kg~1,300 mg/kgTNPP is poorly absorbed; NP causes systemic narcosis/toxicity.
Acute Dermal LD50 > 2,000 mg/kg> 2,000 mg/kg (Rabbit)Both have low acute dermal lethality, but NP is corrosive/irritating.
Skin Sensitization Sensitizing (Guinea Pig)Not SensitizingTNPP poses an allergic contact dermatitis risk.
NOAEL (Repeated Dose) ~1,000 mg/kg/day~15 mg/kg/day (Kidney)Critical Difference: NP is ~60x more potent in chronic settings.
Reproductive Toxicity Effects seen at high dosesEstrogenic effects, reduced sperm countTNPP effects are attributed to metabolized NP.
Aquatic Toxicity (EC50) > 100 mg/L (WAF)~0.02 - 0.1 mg/L (Daphnia)TNPP WAF (Water Accommodated Fraction) shows low tox until hydrolysis occurs.

Endocrine Disruption: Mechanism of Action[3][4]

Nonylphenol is a well-characterized xenoestrogen. It mimics 17β-estradiol (E2), binding to Estrogen Receptors (ERα and ERβ).

Molecular Mechanism:

  • Binding: NP binds to the ligand-binding domain of the ER.

  • Dimerization: The receptor dimerizes and translocates to the nucleus.

  • Transcription: It binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators.

  • Outcome: Inappropriate expression of estrogen-responsive genes (e.g., Vitellogenin in fish, proliferation in MCF-7 cells).

Potency: NP is approximately 10⁻³ to 10⁻⁵ times less potent than Estradiol, but its bioaccumulation and persistence in tissues compensate for this lower affinity, leading to relevant physiological effects.

ER_Pathway NP Nonylphenol (Ligand) ER Estrogen Receptor (ERα/β) NP->ER Binding (Competitive) Complex NP-ER Complex ER->Complex Dimerization Nucleus Nuclear Translocation Complex->Nucleus ERE Estrogen Response Element (DNA) Nucleus->ERE Chromatin Binding GeneExp Gene Expression (e.g., Cell Proliferation) ERE->GeneExp Transcription Activation

Figure 2: Mechanism of Nonylphenol-mediated endocrine disruption via the Estrogen Receptor signaling pathway.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, researchers must use robust methods to distinguish between the parent TNPP and the free NP impurity/metabolite.

Protocol 1: LC-MS/MS Quantification of Free NP in TNPP

Purpose: To determine the purity of TNPP raw material and the level of free toxicant.

  • Sample Preparation:

    • Dissolve 100 mg TNPP sample in Acetonitrile/Toluene (9:1 v/v) . Toluene ensures solubility of the lipophilic TNPP.

    • Spike with Internal Standard: ¹³C₆-Nonylphenol (essential for correcting matrix effects).

  • Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase: Gradient elution. A: Water (0.1% Formic Acid); B: Methanol/Acetonitrile (0.1% Formic Acid).

    • Note: TNPP elutes significantly later than NP due to high LogKow. Ensure run time is sufficient to clear TNPP to prevent carryover.

  • Detection (MS/MS):

    • Mode: Electrospray Ionization (ESI) Negative.

    • MRM Transitions (NP):

      • Quantifier: m/z 219.2 → 133.1

      • Qualifier: m/z 219.2 → 147.1

    • TNPP Detection: Use APCI (Positive mode) if simultaneous quantification is required, as TNPP ionizes poorly in ESI.

Protocol 2: In Vitro Estrogenicity Assessment (OECD 455)

Purpose: To assess the biological activity of a TNPP sample (detecting active metabolites).

  • Cell Line: HeLa-9903 (Stably transfected with hERα and a Luciferase reporter).[2]

  • Culture Conditions: EMEM media stripped of endogenous estrogens (using Dextran-Coated Charcoal treated FBS) to minimize background.

  • Dosing:

    • Prepare serial dilutions of the test substance (TNPP extract or hydrolysate).

    • Include 17β-Estradiol standard curve (1 pM to 1 nM) as the positive control.

    • Include Corticosterone as a negative control to prove receptor specificity.

  • Assay:

    • Incubate cells with test compounds for 24 hours.

    • Lyse cells and add Luciferin reagent.[2]

    • Measure Luminescence.[3][4][2]

  • Validation Criteria:

    • The PC50 (concentration at 50% max activity) of the reference estradiol must fall within historical control limits.

    • Cell viability (concurrent cytotoxicity assay) must be >80% to rule out false negatives due to toxicity.

Regulatory Landscape[1][2][6][7]

  • European Union (REACH):

    • Nonylphenol: Listed as a Substance of Very High Concern (SVHC) due to endocrine disrupting properties (Article 57f). Restricted in mixtures >0.1% (Annex XVII).

    • TNPP: Currently on the Assessment of Regulatory Needs (ARN) list. France (ANSES) has proposed its identification as an SVHC because it serves as a source of NP. The regulatory logic is that "safe" TNPP becomes "hazardous" NP in the environment.

  • United States (EPA):

    • NP/NPEs: Subject to a Significant New Use Rule (SNUR) . Any new use requires EPA notification.

    • TNPP: Indirectly regulated via the presence of NP impurities and breakdown products in aquatic discharges.

References

  • European Chemicals Agency (ECHA). (2008). Risk Assessment Report: 4-Nonylphenol (branched) and Nonylphenol. European Union.[5][6][7][8][9]

  • Nielsen, E., et al. (2000). Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. Danish Environmental Protection Agency.[10]

  • Mottier, P., et al. (2014).[11] LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A.

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.[3]

  • ANSES. (2024). Opinion on the identification of Tris(4-nonylphenyl, branched and linear) phosphite as a Substance of Very High Concern. French Agency for Food, Environmental and Occupational Health & Safety.

Sources

Foundational

The Environmental Transformation of Tris(nonylphenyl) phosphite: A Technical Guide to its Degradation Products in Aquatic Systems

Abstract Tris(nonylphenyl) phosphite (TNPP) is a widely utilized antioxidant and stabilizer in the polymer and rubber industries.[1][2] Its extensive use, however, raises significant environmental concerns due to its deg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tris(nonylphenyl) phosphite (TNPP) is a widely utilized antioxidant and stabilizer in the polymer and rubber industries.[1][2] Its extensive use, however, raises significant environmental concerns due to its degradation into persistent and toxic byproducts in aquatic ecosystems.[3] The primary degradation product, 4-nonylphenol (4-NP), is a well-documented endocrine disruptor, posing a considerable threat to aquatic organisms even at low concentrations.[3][4] This has led to regulatory scrutiny, including proposals to classify TNPP as a Substance of Very High Concern (SVHC) in Europe.[3] This in-depth technical guide provides a comprehensive overview of the degradation pathways of TNPP in aquatic systems, including hydrolysis, photodegradation, and biodegradation. It details the formation of its primary and intermediate degradation products, outlines state-of-the-art analytical methodologies for their detection and quantification, and discusses the environmental implications of these transformation processes. This guide is intended for researchers, environmental scientists, and professionals in drug development and chemical safety to foster a deeper understanding of the environmental fate of TNPP and to support the development of informed risk assessment and mitigation strategies.

Introduction to Tris(nonylphenyl) phosphite (TNPP)

Tris(nonylphenyl) phosphite (TNPP) is a complex mixture of organophosphorus compounds, primarily used as a secondary antioxidant to protect polymers such as PVC, polyethylene, and polypropylene from thermal and oxidative degradation during processing and use.[1][5] While effective in its industrial application, the environmental fate of TNPP is of growing concern. The parent compound itself is considered to have low toxicity; however, its transformation in the environment leads to the formation of more hazardous substances.[6] The central issue revolves around its susceptibility to degradation, which releases 4-nonylphenol (4-NP), a compound with known endocrine-disrupting properties that can adversely affect the reproductive and developmental processes of aquatic wildlife.[3]

Degradation Pathways of TNPP in Aquatic Environments

The transformation of TNPP in aquatic systems is a multifaceted process governed by abiotic and biotic mechanisms. The principal degradation pathways include hydrolysis, photodegradation, and to a lesser extent, biodegradation.

Hydrolysis: The Primary Degradation Route

Hydrolysis is the most significant abiotic degradation pathway for TNPP in aqueous environments.[5][7] Organophosphites are known to be susceptible to reaction with water, a process that can be influenced by pH and temperature.[5][7] The hydrolysis of TNPP proceeds in a stepwise manner, cleaving the ester bonds and releasing the nonylphenol moieties.

The overall hydrolysis reaction can be summarized as the progressive loss of nonylphenol groups, ultimately leading to the formation of phosphorous acid. The hydrolysis of TNPP has a reported half-life in water ranging from 1.6 to 4.4 days.[8]

Degradation Products of TNPP Hydrolysis:

  • 4-Nonylphenol (4-NP): The primary and most concerning degradation product due to its endocrine-disrupting effects.[3]

  • Di(nonylphenyl) phosphite (DNPP): An intermediate formed from the initial hydrolysis of TNPP.

  • Mono(nonylphenyl) phosphite (MNPP): A subsequent hydrolysis intermediate.

  • Phosphorous Acid: The final inorganic phosphorus product.

A computational study on the hydrolysis of aryl phosphites suggests that the reaction is more favorable under acidic and basic conditions compared to neutral pH.[7]

Diagram: Hydrolysis Pathway of Tris(nonylphenyl) phosphite (TNPP)

TNPP_Hydrolysis TNPP Tris(nonylphenyl) phosphite (TNPP) DNPP Di(nonylphenyl) phosphite (DNPP) TNPP->DNPP + H₂O NP1 4-Nonylphenol TNPP->NP1 MNPP Mono(nonylphenyl) phosphite (MNPP) DNPP->MNPP + H₂O NP2 4-Nonylphenol DNPP->NP2 PA Phosphorous Acid MNPP->PA + H₂O NP3 4-Nonylphenol MNPP->NP3

Caption: Stepwise hydrolysis of TNPP in aquatic environments.

Photodegradation: The Role of Sunlight

Photodegradation involves the transformation of chemical compounds by light energy. While direct photolysis of TNPP may be limited as it does not significantly absorb sunlight at wavelengths above 290 nm, indirect phototransformation processes can play a role in its degradation in sunlit surface waters.[9][10] These indirect processes are often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated from the photo-irradiation of naturally occurring substances in water like dissolved organic matter (DOM), nitrates, and nitrites.[10][11]

The photodegradation of the primary hydrolysis product, 4-nonylphenol, has been studied more extensively. Its degradation is enhanced in the presence of hydroxyl radical promoters like hydrogen peroxide (H₂O₂) and is influenced by pH.[12]

Potential Photodegradation Products:

  • Oxidized TNPP: The phosphite moiety can be oxidized to a phosphate, forming tris(nonylphenyl) phosphate.

  • Hydroxylated derivatives of 4-NP: Formed through the reaction of 4-NP with hydroxyl radicals.

  • Smaller organic compounds: Resulting from the breakdown of the nonyl chain and the phenol ring of 4-NP.

Biodegradation: Microbial Transformation

The role of microorganisms in the degradation of TNPP appears to be limited, with studies indicating that it is not readily biodegradable.[8] One study reported less than 4% degradation of TNPP in water over a 28-day period.[8]

However, the primary degradation product, 4-nonylphenol, is susceptible to aerobic biodegradation by microbial communities in sediments.[13] The half-life of technical nonylphenol in sediment has been reported to be approximately 1.5 days.[13] Fungi present in aquatic ecosystems have also been shown to degrade nonylphenol through mechanisms such as hydroxylation of the nonyl chain and oxidative coupling mediated by laccase enzymes.[14]

Biodegradation Products of 4-Nonylphenol:

  • Nitro-nonylphenol: Can be formed during aerobic biodegradation in the presence of ammonium.[13]

  • Hydroxylated nonylphenols: Resulting from the initial enzymatic attack on the alkyl chain.[14]

  • Short-chain fatty acids and other smaller molecules: From the further breakdown of the nonyl chain and aromatic ring.

Analytical Methodologies for TNPP and its Degradation Products

The accurate detection and quantification of TNPP and its degradation products in aquatic matrices are crucial for assessing environmental contamination and risk. The low concentrations and complex nature of environmental samples necessitate highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.[15][16]

Diagram: Analytical Workflow for TNPP and its Degradation Products

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample 1. Water Sample Collection (e.g., 500 mL) SPE 2. Solid-Phase Extraction (SPE) (Polymer-based sorbent) Water_Sample->SPE Elution 3. Elution with Organic Solvent (e.g., Methanol, Acetonitrile) SPE->Elution Concentration 4. Concentration and Reconstitution Elution->Concentration LC_MSMS 5. LC-MS/MS Analysis Concentration->LC_MSMS TNPP_Analysis APCI Mode for TNPP LC_MSMS->TNPP_Analysis NP_Analysis ESI Mode for 4-NP LC_MSMS->NP_Analysis Quantification 6. Quantification (Internal Standard Method) LC_MSMS->Quantification

Caption: A typical analytical workflow for the determination of TNPP and its degradation products in water samples.

Detailed Experimental Protocol: LC-MS/MS Analysis of TNPP and 4-NP in Water

This protocol provides a general framework for the analysis of TNPP and 4-NP in surface water samples. Method optimization and validation are essential for specific applications.

3.1.1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Preserve samples by storing them at 4°C and analyze as soon as possible.

3.1.2. Solid-Phase Extraction (SPE):

  • Rationale: SPE is employed to concentrate the analytes from the large volume of the water sample and to remove interfering matrix components.

  • Condition a wide-spectrum polymer-based SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Pass the water sample (e.g., 500 mL) through the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with deionized water to remove salts and other polar interferences.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the retained analytes with a suitable organic solvent, such as methanol or acetonitrile.

3.1.3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/water).

3.1.4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization:

      • Atmospheric Pressure Chemical Ionization (APCI): Often preferred for the analysis of less polar compounds like TNPP.[15]

      • Electrospray Ionization (ESI): Commonly used for more polar compounds like 4-NP, typically in negative ion mode.[15]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

3.1.5. Quantification:

  • Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. Isotopically labeled analogs of the target analytes are ideal internal standards.

Quantitative Data Summary

The following table summarizes key quantitative data related to the degradation of TNPP and its primary degradation product, 4-nonylphenol.

ParameterValueConditionsReference(s)
TNPP Hydrolysis Half-life 1.6–4.4 daysIn water[8]
TNPP Biodegradation < 4% after 28 daysIn water[8]
4-Nonylphenol Biodegradation Half-life 1.5 ± 0.4 daysIn river sediment[13]

Environmental Significance and Future Perspectives

The degradation of tris(nonylphenyl) phosphite in aquatic environments is a significant environmental issue due to the formation of the endocrine-disrupting compound 4-nonylphenol.[3] The persistence and bioaccumulative potential of 4-NP pose long-term risks to aquatic ecosystems.[3] The proposed classification of TNPP as an SVHC highlights the growing regulatory concern.

Further research is needed to fully elucidate the complete degradation pathways of TNPP, particularly through photodegradation and biodegradation. A more comprehensive understanding of the formation and fate of all degradation intermediates is necessary for a thorough environmental risk assessment. The development of advanced analytical methods for the simultaneous determination of a wider range of TNPP degradation products in complex environmental matrices is also a critical area for future investigation. Ultimately, a deeper understanding of the environmental transformation of TNPP will support the development of more sustainable alternatives and effective management strategies to protect aquatic environments.

References

  • NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. - Applied Ecology and Environmental Research. (n.d.). Retrieved from [Link]

  • Tris(4-nonylphenyl, branched and linear) Phosphite Proposed as SVHC | Foresight®. (2024, September 4). Retrieved from [Link]

  • Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. (n.d.). Retrieved from [Link]

  • WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents. (n.d.).
  • 21 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Photochemical reactio. (n.d.). Retrieved from [Link]

  • TNPP (Tris(nonylphenyl)-phosphate) | ENvironmental inFOrmation. (n.d.). Retrieved from [Link]

  • Exploration of hydrolysis pathways of alkyl and aryl phosphites - OpenRiver - Winona State University. (n.d.). Retrieved from [Link]

  • Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ion. (n.d.). Retrieved from [Link]

  • Aquatic transformation of phosphite under natural sunlight and simulated irradiation. (2017, February 1). Retrieved from [Link]

  • ICSC 0964 - TRIS(NONYLPHENYL)PHOSPHITE - Inchem.org. (n.d.). Retrieved from [Link]

  • Tris Nonylphenyl Phosphite Market Size & Share | Industry Growth 2032. (n.d.). Retrieved from [Link]

  • Tris(nonylphenyl) phosphite - Endocrine Disruptor List. (n.d.). Retrieved from [Link]

  • US5532401A - Process for production of tris(nonylphenyl) phosphite - Google Patents. (n.d.).
  • Tris Nonylphenyl Phosphite Market Size, Share Report, 2030. (n.d.). Retrieved from [Link]

  • Chemical structures of (a) tris (nonylphenyl) phosphite (TNPP), and (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Insights into biodegradation mechanisms of triphenyl phosphate by a novel fungal isolate and its potential in bioremediation of contaminated river sediment - ResearchGate. (n.d.). Retrieved from [Link]

  • opinion on the results of the RA on TNPP, hh, SCHER plenary, 4 July 2006 - European Commission. (n.d.). Retrieved from [Link]

  • Characterization of the oxidation products of paralytic shellfish poisoning toxins by liquid chromatography/mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Degradation of xenoestrogen nonylphenol by aquatic fungi and their laccases. (n.d.). Retrieved from [Link]

  • Insights into electrochemical oxidation of tris(2-butoxyethyl) phosphate (TBOEP) in aquatic media: Degradation performance, mechanisms and toxicity changes of intermediate products - PubMed. (2023, September 25). Retrieved from [Link]

  • Removal of Pharmaceuticals and Personal Care Products (PPCPs) by Free Radicals in Advanced Oxidation Processes - MDPI. (2022, November 17). Retrieved from [Link]

  • LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed. (n.d.). Retrieved from [Link]

  • Microbial degradation and transformation of PPCPs in aquatic environment: A review - PMC. (2023, July 19). Retrieved from [Link]

  • Photochemical degradation of nonylphenol in aqueous solution: the impact of pH and hydroxyl radical promoters - PubMed. (2013, July 1). Retrieved from [Link]

  • LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Photochemical transformation processes of organic pollutants in surface waters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Advanced Oxidation Processes of Organic Contaminants - MDPI. (2024, August 9). Retrieved from [Link]

  • Degradation of Household detergents using fungi isolated from freshwater ecosystem - IJARBS. (n.d.). Retrieved from [Link]

  • Sunlight turns microplastics into a new form of dissolved pollution in water | EurekAlert!. (2025, December 22). Retrieved from [Link]

  • Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments - PMC. (n.d.). Retrieved from [Link]

  • Abiotic transformation of radiolabelled 6-PPD and 6-PPDQ in water and in presence of nitrogen/air/ozone and light | ChemRxiv. (2025, December 22). Retrieved from [Link]

  • Fungal-Based Remediation in the Treatment of Anthropogenic Activities and Pharmaceutical-Pollutant-Contaminated Wastewater - MDPI. (2023, June 16). Retrieved from [Link]

  • Photocatalytic Degradation of Phenol and Phenol Derivatives Using a Nano-TiO2 Catalyst: Integrating Quantitative and Qualitative Factors Using Response Surface Methodology - MDPI. (2014, June 17). Retrieved from [Link]

Sources

Exploratory

Precision Toxicology: Structure-Activity Relationships of Aryl Phosphate Flame Retardants

A Technical Guide for Researchers and Drug Development Professionals Executive Summary As polybrominated diphenyl ethers (PBDEs) face global phase-outs, aryl phosphate flame retardants (APFRs) have captured the market.[1...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As polybrominated diphenyl ethers (PBDEs) face global phase-outs, aryl phosphate flame retardants (APFRs) have captured the market.[1] However, for the toxicologist and drug development scientist, APFRs represent a complex challenge: they possess "drug-like" physicochemical properties that facilitate bioavailability and specific receptor interactions. This guide deconstructs the Structure-Activity Relationship (SAR) of APFRs, treating them not merely as industrial additives, but as xenobiotic ligands with distinct pharmacophores and toxophores. We analyze the structural determinants driving their endocrine disruption, metabolic stability, and neurotoxicity.

The Chemical Space: Structural Determinants

To understand activity, we must first define the scaffold. The APFR core consists of a central phosphoryl group (P=O) esterified with three aryl rings. The "Activity" in this context is bifurcated: Flame Retardancy (desired) and Biological Interaction (undesired).

Table 1: Physicochemical Profiling of Key APFRs

CompoundAbbr.Structure TypeLogP (Est.)Key Structural FeatureBiological Implications
Triphenyl phosphate TPHPSymmetric Mono-phosphate4.59Unsubstituted phenyl ringsHigh receptor affinity (Sterically unhindered); Moderate metabolic stability.
Tricresyl phosphate TCPAlkyl-substituted Aryl5.11Methyl substitution (Ortho/Meta/Para)Ortho-effect: Steric hindrance blocks hydrolysis but increases neurotoxicity (via metabolite).
Resorcinol bis(diphenyl phosphate) RDPOligomeric/Bis-phosphate4.93Bridged structure; Higher MWReduced bioavailability due to size; Lower volatility.
2-Ethylhexyl diphenyl phosphate EHDPPAlkyl-Aryl Hybrid5.73Long alkyl chain + Aryl ringsHigh lipophilicity drives bioaccumulation; "Hybrid" binding modes.
Biological SAR: The "Promiscuous Ligand" Hypothesis

From a drug discovery perspective, APFRs act as promiscuous ligands. The aryl rings mimic endogenous steroid hormones, allowing them to dock into the Ligand Binding Domains (LBD) of Nuclear Receptors (NRs).

2.1 Nuclear Receptor Binding (ER, AR, PPARγ, PXR)

The primary toxophore in APFRs is the aromatic moiety, which facilitates


 stacking interactions with aromatic residues (Phenylalanine, Tyrosine) within receptor pockets.
  • Estrogen Receptor (ER) & Androgen Receptor (AR): TPHP and EHDPP act as antagonists or weak agonists. The lack of steric bulk on TPHP allows deep penetration into the ER

    
     pocket.
    
  • PXR (Pregnane X Receptor): Acting as a xenobiotic sensor, PXR is activated by TPHP, upregulating CYP3A4. This creates a "drug-drug interaction" scenario where APFR exposure alters the metabolism of therapeutic drugs.

  • Adiponectin Receptors (AdipoR): Recent in silico and in vivo studies identify a novel mechanism where aryl-OPFRs (specifically EHDPP and TCP) act as non-competitive inhibitors of AdipoR1/2 via

    
     and 
    
    
    
    -sulfur interactions, leading to insulin resistance [1].
2.2 Metabolic Stability and the "Ortho-Effect"

Metabolic clearance is the body's defense. The SAR here is governed by steric accessibility to Cytochrome P450 enzymes (CYP1A2, CYP2E1).

  • Unsubstituted (TPHP): Readily metabolized to Diphenyl phosphate (DPHP) and hydroxylated metabolites (OH-TPHP).[2]

  • Ortho-Substituted (o-TCP): The methyl group at the ortho position creates significant steric hindrance, blocking the approach of nucleophiles (hydrolysis) and CYP oxidants. This leads to longer half-lives and increased potential for bioaccumulation.

  • Toxification vs. Detoxification: For TCP, metabolism is actually a toxification step. The hydroxylation of the methyl group followed by cyclization creates saligenin cyclic o-tolyl phosphate (SCOTP), a potent neurotoxin.

Visualizing the SAR Landscape

The following diagram illustrates the decision tree linking structural features to specific toxicological outcomes.

APFR_SAR Structure APFR Scaffold (P=O Core + 3 Aryl Rings) Substituent Aryl Substitution Structure->Substituent Symmetry Molecular Weight / Oligomerization Structure->Symmetry Receptor Nuclear Receptor Binding (ER, PPAR, PXR) Structure->Receptor Pi-Pi Stacking Steric Steric Hindrance (e.g., Ortho-methyl) Substituent->Steric Ortho-alkyls Lipophilicity Lipophilicity (LogP > 4.5) Substituent->Lipophilicity Long chains (EHDPP) Symmetry->Lipophilicity Bis-phosphates (RDP) Metabolism Metabolic Stability (CYP Resistance) Steric->Metabolism Blocks Hydrolysis (Increases t1/2) Neuro Neurotoxicity (GABA / AChE) Steric->Neuro Metabolic Activation (e.g., TCP -> SCOTP) Lipophilicity->Metabolism Tissue Accumulation Lipophilicity->Receptor Hydrophobic Pocket Entry

Figure 1: Structural determinants driving the toxicological profile of Aryl Phosphate Flame Retardants.

Experimental Protocols for SAR Validation

To rigorously establish these relationships, we employ a "Tox21" approach, utilizing high-throughput screening and computational modeling.

Protocol A: In Silico Molecular Docking (Predictive SAR)

Objective: To predict binding affinity of novel APFRs to the Estrogen Receptor (ER


).
  • Ligand Preparation:

    • Generate 3D structures of APFRs (TPHP, TCP, RDP) using ChemDraw/Avogadro.

    • Minimize energy using the MMFF94 force field.

  • Protein Preparation:

    • Download ER

      
       crystal structure (e.g., PDB ID: 1GWR) from the Protein Data Bank.
      
    • Remove water molecules and native ligands (Estradiol).

    • Add polar hydrogens and compute Gasteiger charges.

  • Docking (AutoDock Vina / GOLD):

    • Define the Grid Box: Center on the active site (LBD), size 20x20x20 Å.

    • Run Docking: Set exhaustiveness to 8.

  • Analysis:

    • Filter poses by Binding Energy (

      
       kcal/mol).
      
    • Critical Step: Visual inspection for

      
       stacking interactions between the APFR phenyl ring and Phe404/Phe425 residues.
      
Protocol B: Microsomal Metabolic Stability Assay

Objective: To determine intrinsic clearance (


) and identify metabolites.
  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: APFR (e.g., TPHP) at 1 µM (final concentration).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 minutes.

    • Quench: Add ice-cold Acetonitrile containing Internal Standard (d15-TPHP).

  • Analysis (LC-MS/MS):

    • Centrifuge (4000g, 20 min) to pellet proteins.

    • Inject supernatant onto C18 column.

    • Detection: Monitor parent loss (TPHP) and metabolite formation (DPHP, OH-TPHP).

    • Calculation: Plot ln(% remaining) vs. time to calculate

      
       (depletion rate constant).
      
Mechanistic Pathway: The AdipoR/PPAR Axis

Recent research highlights that APFRs are not just "estrogen mimics" but potent metabolic disruptors. The diagram below details the mechanism by which APFRs induce insulin resistance, a pathway critical for drug developers working on metabolic disease to understand (as these are potential confounding environmental factors).

AdipoR_Pathway APFR Aryl-PFR Exposure (TPHP, EHDPP) Interaction Non-Competitive Inhibition (Pi-Pi / Pi-Sulfur) APFR->Interaction AdipoR Adiponectin Receptor (AdipoR1/R2) AMPK p-AMPK (Downregulation) AdipoR->AMPK Signaling Adiponectin Endogenous Adiponectin Adiponectin->AdipoR Activation Interaction->AdipoR Blocks PPAR PPAR-alpha / PPAR-gamma (Disrupted Signaling) AMPK->PPAR Outcome Metabolic Disruption (Insulin Resistance / Lipid Accumulation) PPAR->Outcome

Figure 2: The Metabolic Disruption Pathway. APFRs act as antagonists to Adiponectin receptors, leading to downstream failure of AMPK/PPAR signaling [1].

Future Outlook: Safe-by-Design

The SAR data points toward a clear "Safe-by-Design" strategy:

  • Increase Molecular Weight: Oligomeric phosphates (like RDP or BDP) have high MW (>500 Da), significantly reducing bioavailability and skin absorption compared to monomeric TPHP.

  • Avoid Ortho-Substitution: Eliminating ortho substituents reduces the risk of neurotoxic metabolite formation (SCOTP-like structures).

  • Hydrophilic Modification: Introducing polar groups to lower LogP below 3.0 to reduce bioaccumulation potential.

References
  • Wang, Q., et al. (2024). Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors. Environmental Health Perspectives. Link

  • Hou, R., et al. (2016). Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate. Environmental Science & Technology. Link

  • Shi, Q., et al. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives. Link

  • Giulivo, M., et al. (2023). Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. Toxics.[1][3] Link

  • Su, G., et al. (2014). In Vitro and In Silico Evaluations of the Nuclear Receptor Effector Activities of Organophosphate Flame Retardants. Chemical Research in Toxicology. Link

Sources

Foundational

Technical Guide: Solubility &amp; Stability Profile of Tris(nonylphenyl) Phosphate

This technical guide details the solubility, stability, and extraction behavior of Tris(nonylphenyl) phosphate (and its parent phosphite), specifically tailored for pharmaceutical application scientists and extractables/...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and extraction behavior of Tris(nonylphenyl) phosphate (and its parent phosphite), specifically tailored for pharmaceutical application scientists and extractables/leachables (E&L) professionals.

Executive Summary & Chemical Identity

Tris(nonylphenyl) phosphate is frequently encountered in drug development not as an intentional ingredient, but as a transformation product (leachable) originating from the common polymer antioxidant Tris(nonylphenyl) phosphite (TNPP) .

While TNPP (CAS 26523-78-4) is the stabilizer added to plastics (PVC, PE, PP) to prevent oxidative degradation, it sacrifices itself by scavenging oxygen, converting into the phosphate form (CAS 26741-53-7). Consequently, researchers analyzing pharmaceutical packaging often detect the phosphate derivative during extractables studies.

This guide addresses the solubility profile of the Phosphate species, while referencing the Phosphite precursor where critical for stability and degradation analysis.

Chemical Identity Table
FeatureTris(nonylphenyl) Phosphite (TNPP)Tris(nonylphenyl) Phosphate
Role Antioxidant / Stabilizer (Intentional)Oxidation Product (Leachable)
CAS Number 26523-78-4 (or 3050-88-2)26741-53-7
Molecular Formula C45H69O3PC45H69O4P
Hydrophobicity (LogPow) ~14 – 20 (Extremely Lipophilic)~10 – 15 (Extremely Lipophilic)
Water Solubility < 0.1 mg/L (Insoluble)< 0.1 mg/L (Insoluble)
Stability Hydrolytically Unstable (forms Nonylphenol)Hydrolytically Stable

Solubility Profile: Organic Solvents vs. Water[3]

The solubility of Tris(nonylphenyl) phosphate is governed by the "Like Dissolves Like" principle. Its structure—three bulky, hydrophobic nonylphenyl groups attached to a central phosphate core—renders it virtually immiscible with water but highly soluble in non-polar organic solvents.

Organic Solvent Solubility

In organic media, solubility correlates with the solvent's polarity index. The molecule is dominated by Van der Waals forces (London Dispersion forces) from the alkyl chains.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Non-Polar Hexane, HeptaneHigh (> 100 g/L)Perfect match for the hydrophobic nonyl chains. Ideal for extraction.
Aromatic Toluene, BenzeneHigh (> 100 g/L)Pi-pi interactions with phenyl rings enhance solubility.
Polar Aprotic Acetone, THFHigh Soluble due to organic character, though less favorable than alkanes.
Polar Protic Methanol, EthanolLow / Moderate Solubility decreases significantly as solvent polarity increases.
Aqueous WaterInsoluble The hydrophobic effect forces the molecule out of the aqueous phase.
Aqueous Solubility & The Hydrolysis Trap

While the Phosphate form is relatively stable in water, the Phosphite precursor is hydrolytically unstable .

  • Critical Risk: If your sample contains residual Phosphite (TNPP), exposure to water (especially at low pH or high heat) will hydrolyze the ester bonds, releasing 4-Nonylphenol , a toxic endocrine disruptor and Substance of Very High Concern (SVHC).

  • Observation: In aqueous extraction studies, a "disappearance" of TNPP often correlates with an "appearance" of Nonylphenol, rather than true solubility.

Visualizing the Degradation Pathway

The following diagram illustrates the relationship between the antioxidant (Phosphite), its oxidation product (Phosphate), and its hydrolysis product (Nonylphenol).

TNPP_Degradation cluster_0 Degradation Mechanisms TNPP Tris(nonylphenyl) Phosphite (Parent Antioxidant) Phosphate Tris(nonylphenyl) Phosphate (Stable Leachable) TNPP->Phosphate Oxidation Nonylphenol 4-Nonylphenol (Toxic Degradant) TNPP->Nonylphenol Hydrolysis Acid Phosphorous Acid TNPP->Acid Hydrolysis O2 Oxygen (O2) (during processing) O2->Phosphate H2O Water / Moisture (Low pH / Heat) H2O->Nonylphenol

Caption: Pathways showing TNPP oxidation to Phosphate (stable) vs. hydrolysis to Nonylphenol (toxic).

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Adaptation)

Standard aqueous solubility methods (OECD 105) often fail for super-hydrophobic compounds due to emulsion formation. This adapted protocol uses phase separation validation.

  • Preparation: Add excess Tris(nonylphenyl) phosphate (approx. 50 mg) to 50 mL of the target solvent (e.g., Water, Methanol, Hexane) in a glass centrifuge tube.

  • Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker to avoid emulsion generation typical of sonication).

  • Phase Separation (Critical):

    • For Water: Centrifuge at 10,000 x g for 30 minutes to force the hydrophobic suspended particles out of the supernatant.

    • Filtration: Pass the supernatant through a 0.22 µm hydrophobic PTFE filter (for organics) or PES filter (for water). Note: Validate that the filter does not adsorb the analyte.

  • Quantification: Analyze the filtrate via LC-MS/MS (APCI mode preferred for Phosphites/Phosphates due to poor UV chromophores).

Protocol B: Extraction from Polymer Matrix (E&L Workflow)

For detecting these species in pharmaceutical packaging.

  • Solvent Selection: Use Isopropanol (IPA) or Hexane .

    • Why: IPA is a strong enough solvent to extract the additives but mild enough not to dissolve the polymer backbone (like PVC or PE) completely.

  • Extraction:

    • Cut polymer sample into 0.5 cm x 0.5 cm pieces.

    • Reflux with solvent for 4 hours OR use Microwave Assisted Extraction (MAE) at 60°C for 30 min.

  • Analysis: Inject into GC-MS (for screening) or LC-MS (for quantification).

    • Target Ions: Monitor for the molecular ion of the Phosphate (M+ = 705 Da approx) and Phosphite (M+ = 689 Da approx).

Implications for Drug Development (E&L)

The "False Negative" Risk

In leachable studies involving aqueous drug products (e.g., saline IV bags), you may not detect TNPP or its Phosphate because they are insoluble.

  • The Trap: You might assume the packaging is clean.

  • The Reality: The TNPP may have hydrolyzed at the plastic-liquid interface, releasing Nonylphenol into the drug product. Nonylphenol is slightly more water-soluble (approx. 6 mg/L) and highly toxic.

  • Action: Always monitor for Nonylphenol if TNPP is a known additive in the container closure system.

Regulatory Status
  • TNPP: Under scrutiny in EU (REACH) due to Nonylphenol impurities.[1]

  • Nonylphenol: Classified as an Endocrine Disruptor. Strict limits apply in pharmaceutical packaging.

Analytical Workflow Diagram

EL_Workflow Sample Polymer Packaging Sample (PVC/PE/PP) Extract Solvent Extraction (Hexane or IPA) Sample->Extract Split Split Analysis Extract->Split Direct Direct LC-MS/MS (APCI Mode) Split->Direct Hydrolysis Hydrolysis Step (Force degradation) Split->Hydrolysis Detect1 Detect: TNPP (Phosphite) & Phosphate Direct->Detect1 Detect2 Detect: Total Nonylphenol (Worst Case Scenario) Hydrolysis->Detect2 Detect1->Detect2 Correlate

Caption: Workflow to distinguish between intact additive (Phosphate/Phosphite) and toxic degradant (Nonylphenol).

References

  • Mottier, P., et al. (2014).[1] "LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials." Food Additives & Contaminants: Part A. Link

  • ECHA (European Chemicals Agency). "Substance Information: Tris(nonylphenyl) phosphite." ECHA REACH Dossier. Link

  • Inchem. "ICSC 0964 - TRIS(NONYLPHENYL)PHOSPHITE."[2] International Chemical Safety Cards. Link

  • Cicero, J.A., et al. (2002).[3] "Phosphite stabilization effects on two-step melt-spun fibers of polylactide." Polymer Degradation and Stability. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Determination of Tris(nonylphenyl) Phosphate (TNPP) and Nonylphenol (NP) in Food Packaging by LC-MS/MS

Abstract Tris(nonylphenyl) phosphite (TNPP) is a common antioxidant used in polymeric food packaging (e.g., LLDPE, PVC, rubber) to prevent thermal degradation. However, TNPP is prone to hydrolysis and oxidation, potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tris(nonylphenyl) phosphite (TNPP) is a common antioxidant used in polymeric food packaging (e.g., LLDPE, PVC, rubber) to prevent thermal degradation. However, TNPP is prone to hydrolysis and oxidation, potentially releasing 4-nonylphenol (NP) , a recognized endocrine disruptor and a Substance of Very High Concern (SVHC) under REACH.

This application note details a rigorous two-step LC-MS/MS protocol for the quantification of intact TNPP and total Nonylphenol in food contact materials. The method utilizes Atmospheric Pressure Chemical Ionization (APCI) for the large, non-polar TNPP molecule and Electrospray Ionization (ESI) for the polar NP degradation product. This dual approach ensures compliance with EU Regulation 10/2011 (SML = 15 mg/kg for TNPP) and validates "TNPP-free" claims by detecting trace NIAS (Non-Intentionally Added Substances).

Introduction & Regulatory Context

The Chemistry of Concern

TNPP (


) functions as a secondary antioxidant by reacting with hydroperoxides formed during polymer processing. In this process, it oxidizes to phosphate or hydrolyzes to form nonylphenol (NP).
  • TNPP: Lipophilic, high molecular weight (~689 Da). Authorized in EU/FDA with specific limits.[1]

  • Nonylphenol (NP): Degradation product. Toxic to aquatic life and a human endocrine disruptor. Not authorized as a direct additive; presence is strictly controlled as a NIAS.

Regulatory Limits (EU 10/2011)
SubstanceFCM No.[2][3]Limit TypeLimit Value
TNPP 74880Specific Migration Limit (SML)15 mg/kg (food)
Nonylphenol -NIAS / MigrationNot Detectable (DL < 0.01 mg/kg)

Critical Note: While TNPP is authorized, its breakdown into NP often leads to compliance failures. This protocol distinguishes between the source (TNPP) and the contaminant (NP).

Experimental Workflow

The following Graphviz diagram illustrates the decision tree and workflow for extracting and analyzing both compounds from a single packaging sample.

TNPP_Workflow Sample Packaging Sample (Film/Container) Extraction Solvent Extraction (Hexane/Acetone or Isopropanol) Ultrasonic / ASE Sample->Extraction Cut & Weigh Split Split Extract Extraction->Split DirectInj Direct Injection Split->DirectInj Aliquot A Hydrolysis Acidic Hydrolysis (HCl, 3h, RT) Split->Hydrolysis Aliquot B APCI LC-MS/MS (APCI+) Target: Intact TNPP DirectInj->APCI Data1 TNPP Quantification (Compliance: <15 mg/kg) APCI->Data1 ESI LC-MS/MS (ESI-) Target: Total Nonylphenol Hydrolysis->ESI Data2 NP Quantification (NIAS Assessment) ESI->Data2

Figure 1: Dual-stream workflow for the simultaneous determination of TNPP and Nonylphenol.

Materials & Reagents

  • Standards: Tris(nonylphenyl) phosphite (Tech grade, mix of isomers), 4-Nonylphenol (Standard mix).

  • Internal Standards: 4-n-Nonylphenol-13C6 (for NP analysis). Note: For TNPP, external calibration is standard due to lack of stable isotopes, or use Triphenyl Phosphate (TPP) as a surrogate.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Hexane, Acetone.

  • Additives: Formic acid, Ammonium Acetate.

Protocol 1: Intact TNPP Analysis (APCI+)

Objective: Quantify the parent antioxidant without inducing thermal degradation in the source.

Sample Preparation
  • Cutting: Cut representative packaging film into 0.5 cm x 0.5 cm pieces.

  • Weighing: Weigh 1.0 g of sample into a glass vial.

  • Extraction: Add 10 mL of Hexane:Acetone (1:1 v/v) or Isopropanol .

    • Why? These solvents swell the polymer (PE/PP) to release additives without dissolving the matrix entirely.

  • Agitation: Ultrasonicate for 60 mins at room temperature (

    
     to prevent degradation).
    
  • Filtration: Filter through 0.2 µm PTFE filter into an amber HPLC vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS.[4]

  • Ion Source: APCI (Positive Mode) .

    • Causality: TNPP is a large, non-polar molecule (

      
      ). ESI is often inefficient for such neutral phosphites. APCI provides robust ionization via charge transfer.
      
  • Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water (with 0.1% Formic Acid)

    • B: Methanol (with 0.1% Formic Acid)

  • Gradient: Start 90% B, ramp to 100% B in 2 min, hold 5 min. (High organic content needed for elution).

MRM Transitions (TNPP)
Precursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
689.6

469.6 Quantifier35
689.6

343.5 Qualifier50

Protocol 2: Nonylphenol Analysis (ESI-)

Objective: Detect free nonylphenol (NIAS). This step often includes an acid hydrolysis to convert all extracted TNPP to NP if "Total Potential NP" is required, or direct analysis for "Free NP".

Sample Preparation (Hydrolysis Method)
  • Take 1 mL of the extract from Protocol 1.

  • Add 20 µL concentrated HCl.

  • Incubation: Let stand at Room Temperature for 3 hours.

    • Mechanism:[1][5][6][7] Acid catalyzes the hydrolysis of the phosphite ester bond, releasing free nonylphenol.

  • Neutralization (Optional): Dilute with mobile phase or neutralize if column is sensitive, though most C18 columns handle dilute acid well.

  • Internal Standard: Spike with 4-n-Nonylphenol-13C6 at 100 ng/mL.

LC-MS/MS Conditions
  • Ion Source: ESI (Negative Mode) .

    • Causality: Phenols ionize readily in negative mode

      
      .
      
  • Column: C18 (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water (0.01% Ammonia or Ammonium Acetate to promote deprotonation).

    • B: Acetonitrile.

MRM Transitions (Nonylphenol)
Precursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
219.2

133.1 Quantifier30
219.2

147.1 Qualifier25

Method Validation & Performance

To ensure Trustworthiness , the method must meet the following criteria (based on SANTE/11312/2021 guidelines):

ParameterAcceptance CriteriaTypical Result
Linearity (

)

0.998 (0.5 - 1000 ng/mL)
Recovery 70 - 120%87 - 114% (Spiked Matrix)
LOQ (TNPP)

0.5 µg/dm²
LOQ (NP)

mg/kg
0.5 µg/kg
Matrix Effect

Compensated by Internal Std
Troubleshooting
  • High Background (NP): NP is ubiquitous in lab detergents and plasticware. Use only glass/stainless steel for sample prep. Wash all glassware with Acetone/Ethanol before use.

  • TNPP Degradation: If TNPP signal is low and NP is high in the intact check, the injector temperature might be too high. Keep APCI source temp optimized (<350°C) but ensure injector/column oven is moderate (<50°C).

References

  • Mottier, P. et al. (2014). "LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials." Food Additives & Contaminants: Part A.

  • European Commission. "Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food." (Consolidated text).

  • Food Packaging Forum. "Tris(nonylphenyl)phosphite (TNPP) and Nonylphenol in FCMs."

  • ECHA (European Chemicals Agency). "Substance Information: Tris(nonylphenyl) phosphite."[7]

Sources

Application

Extraction protocols for tris(nonylphenyl) phosphate from polyethylene films

An Application Guide to the Extraction of Tris(nonylphenyl) phosphate from Polyethylene Films Abstract This technical guide provides a comprehensive overview and detailed protocols for the extraction of tris(nonylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Extraction of Tris(nonylphenyl) phosphate from Polyethylene Films

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of tris(nonylphenyl) phosphate (TNPP), a common antioxidant stabilizer, from polyethylene (PE) films. As an essential component in ensuring the performance and longevity of polyethylene products, the accurate quantification of TNPP is critical for quality control, regulatory compliance, and safety assessment.[1][2][3] This document explores the foundational principles and practical execution of several prevalent extraction methodologies, including Accelerated Solvent Extraction (ASE), traditional Soxhlet extraction, and Ultrasound-Assisted Extraction (UAE). By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and material science.

Introduction: The Role and Challenge of TNPP Extraction

Tris(nonylphenyl) phosphite (TNPP) is a versatile phosphite antioxidant widely utilized in various polymers, including polyethylene (PE), polypropylene (PP), and PVC, to enhance color stability and prevent degradation during processing and end-use.[4] It functions primarily as a secondary antioxidant, decomposing hydroperoxides that are formed during the oxidation of the polymer.[2]

The analytical challenge lies in efficiently and quantitatively removing TNPP from the complex and often resilient polyethylene matrix. The extraction process is a critical bottleneck in the analytical workflow, often being time-consuming and solvent-intensive.[3][5] The low melting point of polyethylene presents a particular difficulty, as the polymer must be transformed to allow for additive extraction without being fully melted.[1][6] Furthermore, concerns over TNPP's potential to hydrolyze into nonylphenol, a known endocrine disruptor, necessitate reliable methods to verify its presence and concentration in materials, especially those intended for food contact or pharmaceutical applications.[7][8][9]

This guide details robust protocols designed to overcome these challenges, enabling accurate subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]

Foundational Principles of Extraction from a Polymer Matrix

The extraction of an additive like TNPP from a solid polymer matrix is fundamentally a mass transfer process governed by diffusion. The efficiency of this process depends on several key factors:

  • Surface Area: Increasing the surface area of the polymer dramatically enhances extraction efficiency. This is why grinding or milling the polyethylene film to a fine powder is a critical first step in most protocols.[12][13]

  • Solvent Selection: The ideal solvent should possess two primary characteristics: high solubility for the target analyte (TNPP) and poor solubility for the polymer matrix (PE). This ensures selective extraction.[12] TNPP, a viscous liquid, is soluble in many common aprotic organic solvents like hexane, acetone, and isopropanol.[2][4]

  • Polymer Swelling: The rate of diffusion of the additive out of the polymer can be significantly increased by causing the polymer to swell. This is often achieved by adding a small amount of a co-solvent that interacts favorably with the polymer matrix, opening up its structure for better solvent penetration.[12] For polyethylene, a solvent mixture like isopropanol with a small percentage of cyclohexane is effective.[12][13]

  • Temperature and Pressure: Increasing the temperature enhances solvent viscosity and breaks analyte-matrix interactions, thereby accelerating the diffusion rate. In closed systems, elevating the temperature above the solvent's boiling point requires increased pressure to keep it in a liquid state, a principle central to Accelerated Solvent Extraction (ASE).[3][5]

Comparative Overview of Extraction Methodologies

Several techniques can be employed to extract TNPP from polyethylene, each with distinct advantages and limitations. The choice of method often depends on available instrumentation, required sample throughput, and desired extraction efficiency.

Methodology Principle Typical Extraction Time Solvent Volume Key Advantages Key Limitations
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperatures (50–200 °C) and pressures (e.g., 1500 psi).[3][5]12–20 minutes per sample.[1][5]Low (~40 mL per sample).[1][5]Fast, automated, low solvent use, high efficiency.[5][12]Requires specialized, high-pressure equipment.
Soxhlet Extraction Continuous extraction with a fresh, distilled portion of a recycling solvent.[14][15]6+ hours per sample.[5]High (>200 mL per sample).[3][5]High extraction efficiency, simple setup, well-established method.[14][15]Extremely time-consuming, large solvent consumption, potential for thermal degradation of analytes.[14]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves (>20 kHz) to create cavitation bubbles, disrupting the sample matrix and enhancing solvent penetration.[16]30–60 minutes per sample.[1][17]ModerateRapid, simple equipment, improved efficiency over simple maceration.[17]Efficiency can be operator-dependent; potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.[18][19]5-20 minutes per sample.[20]Low to ModerateVery fast, reduced solvent consumption, energy-efficient.[21][22]Requires microwave-transparent vessels; potential for localized overheating.
Dissolution-Precipitation The entire polymer is dissolved in a suitable solvent at an elevated temperature, followed by precipitation of the polymer using an anti-solvent, leaving the additive in the solution.[23][24][25]Variable (depends on polymer)HighEnsures complete release of all additives from the matrix.[23]High solvent consumption, requires finding suitable solvent/anti-solvent pairs, can be complex.[24][26]

Detailed Application Protocols

The following sections provide step-by-step protocols for three of the most effective and commonly used methods for extracting TNPP from polyethylene films.

Protocol 1: Accelerated Solvent Extraction (ASE)

This method is highly recommended for laboratories requiring high throughput and reduced solvent waste. It leverages elevated temperature and pressure to achieve rapid and efficient extractions equivalent to or better than traditional Soxhlet methods.[3][5][12]

A. Causality and Principle By heating solvents above their atmospheric boiling points, ASE dramatically increases extraction kinetics.[12] Pressure is applied to maintain the solvent in its liquid state.[3] This combination decreases solvent viscosity and increases its penetration into the polymer matrix. The use of multiple static cycles, where the sample is exposed to fresh solvent, ensures a favorable concentration gradient, driving the analyte from the matrix into the solvent.[12]

B. Apparatus and Reagents

  • Accelerated Solvent Extractor System (e.g., Thermo Scientific™ Dionex™ ASE™).[12]

  • Extraction cells (e.g., 11 mL).

  • Cellulose filter disks or extraction thimbles.[12]

  • Polymer grinder (e.g., liquid-nitrogen-cooled freezer mill).[12]

  • Analytical balance.

  • Collection vials.

  • Solvents: Isopropyl alcohol (IPA) and Cyclohexane (pesticide quality or equivalent).[12][13]

  • Dispersing agent: Diatomaceous earth or clean sand.[12]

C. Step-by-Step Methodology

  • Sample Preparation: Cryogenically grind the polyethylene film sample to a fine powder (e.g., 10 mesh or finer).[12] This step is critical to increase the surface area available for extraction.

  • Cell Preparation: Place a cellulose filter disk at the outlet end of the extraction cell. Alternatively, insert a cellulose extraction thimble.[12]

  • Sample Loading: Accurately weigh approximately 0.5 - 1.0 g of the ground PE powder.

  • Dispersing Agent: Mix the weighed sample with an inert dispersing agent like sand or diatomaceous earth in a 1:1 ratio. This prevents the polymer particles from agglomerating under heat and pressure, ensuring consistent solvent flow.[12]

  • Cell Filling: Quantitatively transfer the sample/sand mixture into the prepared extraction cell.

  • ASE System Parameters: Set the following parameters on the ASE instrument (values may require optimization):

    • Extraction Solvent: 95:5 (v/v) Isopropyl alcohol / Cyclohexane.[13] The IPA acts as the primary solvent for TNPP, while the cyclohexane causes the polyethylene to swell, enhancing diffusion.[12]

    • Temperature: 120 °C.[13]

    • Pressure: 1500 psi (10 MPa).[3]

    • Static Time: 5 minutes.

    • Static Cycles: 3.[12][13]

    • Flush Volume: 60% of cell volume.

    • Purge Time: 90 seconds.

  • Extraction and Collection: Place the cell in the instrument carousel and a collection vial in the corresponding position. Initiate the automated extraction sequence.

  • Post-Extraction: Once the cycle is complete, the extract is cooled and ready for analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

D. Workflow Diagram

ASE_Workflow cluster_prep Sample Preparation cluster_extraction Automated Extraction cluster_analysis Post-Extraction p1 Grind PE Film to Fine Powder p2 Weigh 0.5-1.0 g of Sample p1->p2 p3 Mix with Sand (1:1 ratio) p2->p3 p4 Load Mixture into ASE Cell p3->p4 e1 Set Parameters: - Solvent: IPA/Cyclohexane - Temp: 120°C - Pressure: 1500 psi p4->e1 e2 Run Automated ASE Cycle (3 Static Cycles) e1->e2 e3 Collect Extract in Vial e2->e3 a1 Concentrate Extract (if needed) e3->a1 a2 Reconstitute in Analysis Solvent a1->a2 a3 Analyze by GC-MS or LC-MS/MS a2->a3

Caption: Automated workflow for Accelerated Solvent Extraction (ASE).

Protocol 2: Soxhlet Extraction

This is a classic, exhaustive solid-liquid extraction technique.[27] While time-consuming, it is highly effective and requires relatively simple glassware. The core principle is the continuous washing of the sample with freshly distilled solvent.[14][15]

A. Causality and Principle Solvent in the boiling flask is heated, vaporizes, and travels to a condenser where it turns back into a liquid.[15] This pure, condensed solvent drips onto the sample held in a porous thimble.[14] Once the extraction chamber fills to the level of a siphon arm, the solvent containing the extracted analyte is siphoned back into the boiling flask.[15] This cycle repeats for hours, ensuring that the sample is always in contact with fresh solvent, which maintains a high concentration gradient and leads to a near-complete extraction.[15]

B. Apparatus and Reagents

  • Soxhlet extraction apparatus (boiling flask, extraction chamber, condenser).

  • Heating mantle.

  • Cellulose or glass fiber extraction thimbles.

  • Polymer grinder.

  • Analytical balance.

  • Solvent: Dichloromethane or Hexane (analytical grade).

C. Step-by-Step Methodology

  • Sample Preparation: Cryogenically grind the polyethylene film sample to a fine powder.

  • Sample Loading: Accurately weigh approximately 2-5 g of the ground PE powder and place it into a cellulose extraction thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extraction chamber. Add 150-200 mL of the chosen extraction solvent (e.g., dichloromethane) and a few boiling chips to the round-bottom flask.

  • System Setup: Assemble the full apparatus (flask, extractor, condenser) and place it on the heating mantle. Securely connect the condenser to a cold water supply.

  • Extraction: Turn on the heating mantle and adjust the heat so the solvent boils gently, allowing it to cycle through the apparatus at a rate of 4-6 cycles per hour.

  • Duration: Continue the extraction for a minimum of 6-8 hours. For some polymer matrices, up to 24 hours may be necessary to ensure exhaustive extraction.

  • Solvent Recovery: After extraction is complete, turn off the heat and allow the apparatus to cool. The extract in the boiling flask now contains the TNPP. The bulk of the solvent can be removed using a rotary evaporator.

  • Final Steps: Quantitatively transfer the concentrated extract to a smaller vial. Evaporate the remaining solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

D. Workflow Diagram

Soxhlet_Workflow cluster_prep Sample Preparation cluster_extraction Continuous Extraction cluster_analysis Post-Extraction p1 Grind PE Film to Fine Powder p2 Weigh 2-5 g of Sample p1->p2 p3 Place Sample in Thimble p2->p3 e1 Assemble Soxhlet Apparatus p3->e1 e2 Add Solvent to Boiling Flask e1->e2 e3 Reflux for 6-24 Hours e2->e3 a1 Cool Apparatus e3->a1 a2 Concentrate Extract via Rotovap a1->a2 a3 Dry and Reconstitute in Solvent a2->a3 a4 Analyze by GC-MS or LC-MS/MS a3->a4

Caption: Traditional workflow for Soxhlet Extraction.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a rapid and efficient alternative to traditional methods, using the energy of ultrasonic waves to accelerate extraction.[28]

A. Causality and Principle The method relies on acoustic cavitation. High-intensity ultrasound waves propagating through the solvent create microscopic bubbles.[16] The rapid formation and collapse of these bubbles generate localized zones of high temperature and pressure, creating microjets and shockwaves.[16] This intense energy disrupts the surface of the polymer particles, enhances solvent penetration into the matrix, and facilitates the release of the analyte into the solvent.[16]

B. Apparatus and Reagents

  • Ultrasonic bath or probe sonicator.

  • Glass vials or flasks with screw caps.

  • Polymer grinder.

  • Analytical balance.

  • Centrifuge or filtration apparatus (e.g., syringe filters).

  • Solvent: Isopropanol (IPA).[1][6]

C. Step-by-Step Methodology

  • Sample Preparation: Cryogenically grind the polyethylene film sample to a fine powder.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the ground PE powder into a glass vial.[1][6]

  • Solvent Addition: Add 20 mL of isopropanol to the vial.[1][6]

  • Sonication: Place the vial in an ultrasonic bath. For more intense energy delivery, use a probe sonicator with the tip submerged in the solvent-sample slurry.

  • Extraction: Sonicate the sample for 30-60 minutes.[1] It is important to monitor the temperature of the water bath to prevent excessive heating that could degrade the analyte or melt the polymer.

  • Separation: After sonication, separate the extract from the polymer residue. This can be done by centrifugation followed by decanting the supernatant, or by filtering the extract through a 0.45 µm syringe filter.[6]

  • Repeat Extraction (Optional): For validation of extraction efficiency, the polymer residue can be re-extracted with fresh solvent to check for any remaining TNPP.

  • Final Steps: The collected extract is now ready for direct analysis or can be concentrated and reconstituted as described in the previous protocols.

D. Workflow Diagram

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_analysis Post-Extraction p1 Grind PE Film to Fine Powder p2 Weigh 1.0 g into Vial p1->p2 p3 Add 20 mL of Isopropanol p2->p3 e1 Place Vial in Ultrasonic Bath p3->e1 e2 Sonicate for 30-60 Minutes e1->e2 a1 Centrifuge or Filter Extract e2->a1 a2 Collect Supernatant a1->a2 a3 Analyze by GC-MS or LC-MS/MS a2->a3

Caption: Rapid workflow for Ultrasound-Assisted Extraction (UAE).

Conclusion and Best Practices

The selection of an appropriate extraction protocol for TNPP from polyethylene films depends on the specific analytical requirements of the laboratory.

  • For high-throughput, automated, and green chemistry-focused labs, Accelerated Solvent Extraction (ASE) is the superior choice due to its speed and minimal solvent consumption.[3][5]

  • Soxhlet extraction remains a reliable and exhaustive method, ideal for method development or when high-end instrumentation is not available, though it is labor and resource-intensive.[15][27]

  • Ultrasound-Assisted Extraction (UAE) offers a rapid and simple alternative, providing a good balance between speed, cost, and efficiency.[28]

Regardless of the method chosen, meticulous sample preparation , particularly grinding the polymer to a uniform, fine powder, is paramount for achieving reproducible and accurate results.[12][13] Furthermore, method validation, including recovery studies by analyzing spiked samples, is essential to ensure the trustworthiness and accuracy of the generated data.

References

  • Accelerated Solvent Extraction of Additives from Polymer Materials - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Accelerated Solvent Extraction for Additives in Polymer Materials. (n.d.). Thermo Fisher Scientific.
  • Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. (2025, June 24). Quality Assistance.
  • What is Soxhlet Extraction?. (n.d.). Organomation.
  • Tris(nonylphenyl) phosphite | 26523-78-4. (2023, August 19). Smolecule.
  • Laboratory for the analysis and extraction of your samples by Soxhlet. (n.d.). FILAB.
  • Extraction of Additives from Plastics. (n.d.). CEM Corporation.
  • TNPP (Tris(nonylphenyl)-phosphate). (n.d.). Environmental Information Portal.
  • Tris(nonylphenyl) phosphite CAS#: 26523-78-4. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET WESTON® TNPP. (2008, May 16). LPI.
  • Accelerated Solvent Extraction for Additives in Polymer Materials. (2015, February 19). Thermo Fisher Scientific.
  • Research report A03057 Nonylphenol in food contact plastics and migration into foods. (n.d.). Food Standards Agency.
  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. PubMed.
  • Extraction of Additives from Polymers. (n.d.). AWS.
  • Extraction of Antioxidants from High Density Polyethylene (HDPE) By Pressurized Liquid Extraction (PLE). (n.d.). LCGC International.
  • The microwave assisted extraction sway on the features of antioxidant compounds and gelling biopolymers from Mastocarpus. (2020, October 26). SciSpace.
  • New method for identifying nonylphenol in FCM. (2014, March 7). Food Packaging Forum.
  • LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. (2025, August 9). ResearchGate.
  • Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. (n.d.). PSYCHE.
  • Tris(nonylphenyl) phosphite CAS No. 26523-78-4. (2026, January 8). Tintoll.
  • Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. (2024, July 26). JoVE.
  • Tris(nonylphenyl) phosphite (TNPP) calculated as isononylphenol - analysis. (n.d.). Analytice.
  • Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. (2022, April 15). LCGC International.
  • The selective dissolution/precipitation technique for polymer recycling: A pilot unit application. (n.d.). ResearchGate.
  • Microwave-Assisted Extraction of Phenolic Compounds and Antioxidants for Cosmetic Applications Using Polyol-Based Technology. (2024, August 23). PubMed.
  • Polyethylene Transformation Chain: Evaluation of Migratable Compounds. (2025, January 23). MDPI.
  • Optimization of Conditions for Microwave-Assisted Extraction of Polyphenols from Olive Pomace of Žutica Variety: Waste Valorization Approach. (2023, May 29). PMC.
  • The selective dissolution-precipitation recycling. (2025, June 12). AIR Unimi.
  • Recycling of a Polymer Mixture Through Dissolution–Precipitation and Development of Machine Learning Models to Assess Polymer/Solvent Suitability. (2025, February 14). PATh.
  • An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. (2018, December 1). ACG Publications.
  • Simultaneous Determination of Phthalate Plasticizers in PVC Packaging Materials Using Homogeneous-Ultrasonic Extraction-GC-MS Assisted with Continuous Wavelet Transform. (2025, August 6). ResearchGate.
  • Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L. (2025, March 18). MDPI.
  • Rapid Ultrasound-Assisted Starch Extraction from Sago Pith Waste (SPW) for the Fabrication of Sustainable Bioplastic Film. (2021, December 15). MDPI.
  • Ultrasound-assisted extraction with deep eutectic solvents for valorization of agro-food waste: A sustainable and eco-friendly approach. (n.d.). PMC.

Sources

Method

GC-MS analysis of tris(nonylphenyl) phosphate in environmental samples

Application Note: High-Temperature GC-MS Determination of Tris(nonylphenyl) Phosphate (TNPP-O) in Environmental Matrices Executive Summary Tris(nonylphenyl) phosphate (TNPP-O) is the primary oxidation product of Tris(non...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature GC-MS Determination of Tris(nonylphenyl) Phosphate (TNPP-O) in Environmental Matrices

Executive Summary

Tris(nonylphenyl) phosphate (TNPP-O) is the primary oxidation product of Tris(nonylphenyl) phosphite (TNPP) , a widely used antioxidant stabilizer in polymers (e.g., PVC, LLDPE, rubber).[1][2][3][4] While TNPP is the industrial additive, it rapidly oxidizes to the phosphate form (TNPP-O) during processing and environmental exposure. Consequently, environmental monitoring often detects the stable phosphate form or the ultimate hydrolysis product, 4-Nonylphenol (NP) .

This protocol addresses the specific challenge of analyzing TNPP-O using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high molecular weight (~704 Da) and thermal instability of its precursor (TNPP), this method utilizes High-Temperature GC (HT-GC) with Programmed Temperature Vaporization (PTV) injection to ensure quantitative accuracy and prevent artifactual formation of phosphate in the injector.

Part 1: Scientific Foundation & Analytical Strategy

The Chemical Challenge
  • High Molecular Weight: TNPP-O has a molecular weight of ~704 g/mol . Standard GC columns and temperatures are insufficient for elution, leading to carryover and poor sensitivity.

  • Isomeric Complexity: The "nonyl" group is a complex mixture of branched C9 isomers. TNPP-O does not elute as a single sharp peak but as a broad "isomeric cluster" or hump. Quantification requires integrating the entire cluster.

  • Thermal Artifacts (Critical): The precursor, TNPP (phosphite), oxidizes to TNPP-O (phosphate) in hot GC injectors. If the goal is to measure native environmental TNPP-O, one must prevent the conversion of any residual TNPP during injection.

Analytical Solution: HT-GC-MS
  • Column Selection: A short, thin-film, high-temperature column (e.g., 15m DB-5HT) reduces residence time and elution temperature, preserving analyte integrity.

  • Injection Technique: PTV (Programmed Temperature Vaporization) or Cool On-Column injection is mandatory. By injecting at a low temperature and ramping rapidly, we minimize thermal degradation and discrimination against high-boiling compounds.

  • Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode targets the molecular ion and specific nonylphenyl fragments for maximum sensitivity.

Part 2: Sample Preparation Protocol

Objective: Extract TNPP-O from solid matrices (soil, sediment, dust) while removing interfering lipids and oligomers.

Materials & Reagents
  • Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide Grade).

  • Standards:

    • Target: Tris(nonylphenyl) phosphate (Technical mixture).[1][2][3][4][5][6][7]

    • Surrogate Internal Standard (SIS): ^13^C-labeled Triphenyl Phosphate or similar high-MW organophosphate (e.g., Tris(2-ethylhexyl) phosphate-d15).

  • Cleanup: Silica Gel SPE Cartridges (500 mg / 6 mL).

Extraction Workflow (Ultrasonic Extraction)
  • Sample Weighing: Weigh 1–5 g of dried, homogenized sediment/dust into a glass centrifuge tube.

  • Spiking: Add 50 µL of Surrogate Standard Solution (10 µg/mL). Allow to equilibrate for 30 mins.

  • Extraction:

    • Add 10 mL of Hexane:Acetone (1:1 v/v) .

    • Sonicate for 20 minutes (maintain bath temp < 30°C to prevent degradation).

    • Centrifuge at 3000 rpm for 10 mins.

    • Transfer supernatant to a clean vial.[8]

    • Repeat extraction twice and combine extracts.

  • Concentration: Evaporate combined extract to ~1 mL under a gentle stream of Nitrogen (N2). Do not evaporate to dryness (loss of wall-adsorbed analytes).

Cleanup (Silica SPE)
  • Conditioning: Rinse Silica cartridge with 5 mL DCM, then 5 mL Hexane.

  • Loading: Load the 1 mL sample extract onto the cartridge.

  • Washing: Wash with 5 mL Hexane (removes non-polar aliphatics). Discard eluate.

  • Elution: Elute TNPP-O with 8 mL DCM:Acetone (90:10 v/v) .

    • Note: TNPP-O is moderately polar. Adjust polarity if recovery is low.

  • Final Concentration: Evaporate eluate to 0.5 mL under N2. Transfer to GC vial with insert.

Part 3: Instrumental Protocol (HT-GC-MS)

System: Agilent 7890/5977 or equivalent with PTV Inlet.

GC Parameters
ParameterSettingRationale
Column DB-5HT (15 m × 0.25 mm × 0.10 µm)Thin film and short length allow elution of MW 700+ compounds.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Higher flow aids elution of high boilers.
Inlet Mode PTV Solvent Vent Eliminates solvent background; prevents thermal shock.
Injection Vol 2.0 µL
Inlet Temp 60°C (0.1 min)

700°C/min

320°C
"Cold" injection followed by ballistic heating transfers analyte without degradation.
Oven Program 60°C (1 min)

20°C/min

340°C (Hold 10 min)
Rapid ramp to very high temp is required to elute TNPP-O.
Transfer Line 320°CPrevents condensation of high boilers.
MS Parameters (EI - SIM Mode)
  • Source Temp: 280°C (High temp reduces source contamination).

  • Ionization: EI (70 eV).

  • Solvent Delay: 4.0 min.

  • SIM Groups:

CompoundRet.[2][5][6][8][9][10][11] Time (min)*Quant Ion (m/z)Qual Ions (m/z)
Nonylphenol (NP) 5.0 - 7.0135149, 220
TNPP (Phosphite) 12.0 - 14.0688220, 135
TNPP-O (Phosphate) 13.5 - 15.5704 220, 135, 579

*Retention times must be determined experimentally due to column trimming.

Part 4: Data Analysis & Visualization

Handling the Isomeric Cluster

TNPP-O appears as a broad, multi-peak cluster spanning 1–2 minutes.

  • Integration: Draw a baseline from the start to the end of the entire cluster. Sum the area of all peaks within the cluster for the Quant Ion (m/z 704).

  • Calibration: Prepare a 5-point calibration curve (0.1 – 10 µg/mL) using the technical mixture. Plot Total Cluster Area vs. Concentration.

Workflow Diagram

G Sample Environmental Sample (Soil/Dust) Extract Ultrasonic Extraction (Hexane:Acetone) Sample->Extract 1-5g Cleanup Silica SPE Cleanup (Remove Lipids) Extract->Cleanup Conc. Extract GC HT-GC-MS (PTV Inlet) DB-5HT Column Cleanup->GC Eluate Data Quantification (Sum of Isomers) GC->Data m/z 704

Caption: Analytical workflow for TNPP-O determination highlighting critical PTV injection and SPE cleanup steps.

Degradation Pathway

Pathway TNPP TNPP (Phosphite) (Industrial Antioxidant) Oxidation Oxidation (Env. / Thermal) TNPP->Oxidation TNPPO TNPP-O (Phosphate) (Target Analyte) Oxidation->TNPPO + Oxygen Hydrolysis Hydrolysis TNPPO->Hydrolysis NP 4-Nonylphenol (Endocrine Disruptor) Hydrolysis->NP Breakdown

Caption: Environmental and thermal degradation pathway of TNPP to Phosphate (TNPP-O) and Nonylphenol.[3]

Part 5: Quality Assurance (Self-Validating System)

  • Injector Inertness Check: Inject a standard of TNPP (Phosphite). If a significant peak for TNPP-O (Phosphate) appears, the injector is too hot or active. Action: Lower PTV initial temp or replace liner.

  • Surrogate Recovery: The ^13^C-labeled surrogate must yield 70–120% recovery. Low recovery indicates matrix suppression or extraction inefficiency.

  • Method Blank: Analyze a blank silica cartridge. TNPP is a common plasticizer; background contamination is a high risk. Action: Use glass/stainless steel equipment only.

References

  • Mottier, P., et al. (2014).[1] "LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite... in food packaging materials." Food Additives & Contaminants: Part A, 31(7), 1294-1304. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Analysis of Endocrine Disrupting Nonylphenols in Foods by GC-MS/MS. Application Note. Retrieved from [Link]

  • Bradley, E. L., et al. (2010). Nonylphenol in food contact plastics and migration into foods. Food Standards Agency Report A03057. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Tris(nonylphenyl) Phosphate from Nonylphenol and Phosphorus Oxychloride

Abstract This comprehensive technical guide details the synthesis of tris(nonylphenyl) phosphite (TNPP), an important industrial chemical primarily used as a stabilizer and antioxidant in various polymers.[1][2] The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the synthesis of tris(nonylphenyl) phosphite (TNPP), an important industrial chemical primarily used as a stabilizer and antioxidant in various polymers.[1][2] The synthesis is achieved through the reaction of nonylphenol with phosphorus trichloride. It is important to note that while the topic mentions phosphorus oxychloride, the synthesis of TNPP, a phosphite, is correctly performed using phosphorus trichloride. This guide will proceed with the scientifically accurate precursor, phosphorus trichloride. The document provides an in-depth look at the reaction mechanism, stoichiometry, and detailed experimental protocols. Furthermore, it outlines methods for purification and characterization of the final product, alongside critical safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development and polymer science, providing the necessary information to replicate this synthesis safely and efficiently.

Introduction: The Role and Significance of Tris(nonylphenyl) Phosphite

Tris(nonylphenyl) phosphite (TNPP) is a vital organophosphorus compound utilized extensively as a secondary antioxidant and processing stabilizer in the polymer industry.[3] Its primary function is to protect polymeric materials from thermal and oxidative degradation during high-temperature processing, thereby preserving their mechanical properties and extending their service life.[2] TNPP achieves this by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, thus inhibiting degradative chain reactions.[2]

The synthesis of TNPP involves a nucleophilic substitution reaction between nonylphenol and phosphorus trichloride.[2] A thorough understanding of this process is crucial for producing a high-purity product with minimal residual reactants, such as nonylphenol, which has been identified as an endocrine disruptor.[3][4] This guide provides a robust framework for the synthesis, purification, and characterization of TNPP, ensuring a high-quality final product.

Reaction Mechanism and Stoichiometry

The synthesis of tris(nonylphenyl) phosphite from nonylphenol and phosphorus trichloride is a nucleophilic substitution reaction. The hydroxyl group of nonylphenol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus trichloride and displacing a chloride ion. This is a stepwise process where three molecules of nonylphenol react sequentially with one molecule of phosphorus trichloride.[5][6]

The overall balanced chemical equation is:

3 C₁₅H₂₄O (Nonylphenol) + PCl₃ (Phosphorus Trichloride) → C₄₅H₆₉O₃P (Tris(nonylphenyl) phosphite) + 3 HCl (Hydrogen Chloride)

The reaction is highly exothermic, and the liberation of hydrogen chloride gas is a key indicator of the reaction's progress.[5][6] To control the reaction rate and prevent runaway conditions, phosphorus trichloride is typically added to the nonylphenol in a controlled manner.[6] The reaction is often driven to completion by using a slight excess of nonylphenol and by heating to facilitate the removal of the HCl byproduct.[4][7]

Experimental Protocols

Two primary protocols for the synthesis of TNPP are presented below. Protocol A is a solvent-free method, while Protocol B utilizes a solvent and a tertiary amine base.

Protocol A: Solvent-Free Synthesis with Excess Nonylphenol

This method is advantageous as it avoids the use of additional solvents, simplifying the work-up process. The use of excess nonylphenol helps to ensure the complete consumption of phosphorus trichloride, leading to a product with a low acid number.[4][7]

3.1. Materials and Equipment

  • Reagents:

    • Nonylphenol (technical grade, a mixture of isomers)

    • Phosphorus trichloride (≥99% purity)

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas scrubber (for HCl).

    • Heating mantle with a temperature controller.

    • Thin-film distillation apparatus (for purification).

    • Standard laboratory glassware.

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Measure Reagents: - Nonylphenol (4-8% excess) - Phosphorus Trichloride setup_apparatus Assemble Reaction Apparatus: - 3-neck flask, stirrer, dropping funnel - Condenser, gas scrubber prep_reagents->setup_apparatus purge_n2 Purge with Nitrogen setup_apparatus->purge_n2 heat_np Heat Nonylphenol (75-80°C) purge_n2->heat_np add_pcl3 Slowly Add PCl₃ (over ~60 min) heat_np->add_pcl3 heat_reaction Heat to 145-150°C (for 3 hours) add_pcl3->heat_reaction monitor_reaction Monitor Reaction (Acid value detection) heat_reaction->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction distillation Thin-Film Distillation - Remove excess Nonylphenol - 150-250°C, 0.01-5 mm Hg cool_reaction->distillation collect_product Collect Purified TNPP distillation->collect_product characterization Characterize Product: - FTIR - NMR - HPLC collect_product->characterization

Caption: Workflow for the solvent-free synthesis of TNPP.

3.3. Step-by-Step Procedure

  • Preparation: Charge the three-neck round-bottom flask with nonylphenol. A 4-8% weight excess of nonylphenol over the stoichiometric amount is recommended.[4][7]

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to displace air and moisture, which can react with phosphorus trichloride.

  • Initial Heating: Begin stirring and gently heat the nonylphenol to 75-80°C.[2][8]

  • Addition of Phosphorus Trichloride: Slowly add the phosphorus trichloride to the heated nonylphenol via the dropping funnel over a period of approximately 60 minutes.[2][8] The reaction is exothermic, and a controlled addition rate is crucial to maintain the temperature and prevent excessive HCl evolution.

  • Reaction Progression: After the addition is complete, gradually raise the temperature to 145-150°C and maintain this temperature for 3 hours to ensure the reaction goes to completion.[8] Hydrogen chloride gas will be evolved and should be safely vented through a gas scrubber containing a sodium hydroxide solution.

  • Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture. A low acid number indicates the completion of the reaction.[4][7]

  • Purification: After the reaction is complete, the crude product is purified by thin-film distillation to remove the excess nonylphenol. This is typically carried out at a temperature of 150-250°C under a high vacuum (0.01-5 mm Hg).[4][7]

  • Final Product: The purified tris(nonylphenyl) phosphite is collected as a clear, viscous liquid.[1]

Protocol B: Synthesis in the Presence of a Solvent and Tertiary Amine

This protocol is suitable for smaller-scale laboratory preparations and where precise temperature control is critical. The use of a solvent helps to dissipate the heat of the reaction, and a tertiary amine acts as an HCl scavenger, facilitating the reaction at lower temperatures.

3.1. Materials and Equipment

  • Reagents:

    • Nonylphenol

    • Phosphorus trichloride (≥99% purity)

    • Anhydrous toluene or xylene (solvent)

    • Anhydrous triethylamine or pyridine (tertiary amine)

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser.

    • Ice bath.

    • Heating mantle with a temperature controller.

    • Separatory funnel.

    • Rotary evaporator.

    • Standard laboratory glassware.

3.2. Step-by-Step Procedure

  • Preparation: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve nonylphenol and the tertiary amine (in a 1:1 molar ratio to the expected HCl produced) in the anhydrous solvent.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Phosphorus Trichloride: While maintaining the temperature at 0-5°C, slowly add a stoichiometric amount of phosphorus trichloride dissolved in the anhydrous solvent via the dropping funnel. A white precipitate of the tertiary amine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Filter the reaction mixture to remove the tertiary amine hydrochloride precipitate.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude tris(nonylphenyl) phosphite. For higher purity, vacuum distillation can be performed.

Quantitative Data Summary

ParameterProtocol AProtocol B
Reactant Ratio (Nonylphenol:PCl₃) ~3.1-3.2 : 1 (molar)3 : 1 (molar)
Solvent NoneAnhydrous Toluene or Xylene
Catalyst/Base NoneTriethylamine or Pyridine
Initial Temperature 75-80°C0-5°C
Reaction Temperature 145-150°CRoom Temperature
Reaction Time ~4 hours2-4 hours
Purification Method Thin-Film DistillationFiltration and Solvent Evaporation
Expected Yield >90%[8]Variable, typically high

Characterization of Tris(nonylphenyl) Phosphite

Confirmation of the successful synthesis and purity of TNPP can be achieved through various analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TNPP will show characteristic peaks for the P-O-Ar bonds, typically in the region of 1000-1200 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting nonylphenol indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the nonylphenyl group and the aliphatic protons of the nonyl chain.

    • ³¹P NMR: Will show a characteristic signal for the phosphite ester, typically in the region of +130 to +150 ppm.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and quantify any residual nonylphenol.[9] A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and isopropanol is often employed.[9]

Safety Precautions and Waste Disposal

6.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Nonylphenol: Is corrosive and an endocrine disruptor.[4] Avoid skin and eye contact.

  • Phosphorus Trichloride/Oxychloride: Are highly toxic, corrosive, and react violently with water, releasing toxic gases.[10][11][12] Handle only in a well-ventilated fume hood.

  • Hydrogen Chloride: Is a corrosive gas. The reaction should be conducted in a fume hood with an appropriate gas scrubber.

  • Tris(nonylphenyl) phosphite: May cause an allergic skin reaction and is very toxic to aquatic life.[13]

Mandatory PPE:

  • Chemical-resistant gloves (Neoprene is recommended).[14]

  • Safety goggles and a face shield.[14]

  • A lab coat.

  • Ensure an eyewash station and safety shower are readily accessible.[14]

6.2. Handling and Storage

  • All reagents should be handled under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[10]

  • Store phosphorus trichloride in a cool, dry, well-ventilated area away from water and incompatible substances.[10]

  • TNPP should be stored in a tightly sealed container in a cool, dry place.

6.3. Waste Disposal

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench any unreacted phosphorus trichloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. This should only be done by experienced personnel in a fume hood.

  • Contaminated materials should be placed in a sealed container and disposed of as hazardous waste.[15]

Conclusion

The synthesis of tris(nonylphenyl) phosphite from nonylphenol and phosphorus trichloride is a well-established industrial process. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, a high yield of pure TNPP can be obtained. The choice between a solvent-free method and a solvent-based method will depend on the scale of the synthesis and the available equipment. Adherence to strict safety protocols is paramount due to the hazardous nature of the reactants. The characterization techniques outlined in this guide will ensure the identity and purity of the final product, making it suitable for its intended applications as a polymer stabilizer and antioxidant.

References

  • PubChem. (n.d.). Tris(nonylphenyl)phosphite. National Center for Biotechnology Information. Retrieved from [Link]

  • Jackson, A. L., & GE Specialty Chemicals, Inc. (1996). U.S. Patent No. 5,532,401. U.S. Patent and Trademark Office.
  • Wang, J. (2012). CN Patent No. 102775440A. Google Patents.
  • Justia Patents. (1995). Process for production of tris(nonylphenyl) phosphite. Retrieved from [Link]

  • Mane, S. M., Thorat, B. N., & Sawant, M. R. (2012). Synthesis and Characterization of Tris (nonyl) Phenyl Phosphite and Interfacial Study with Karanja Oil in Acetonitrile Solution. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 578-585. Retrieved from [Link]

  • Mane, S. M., Thorat, B. N., & Sawant, M. R. (2012). Synthesis and Characterization of Tris (nonyl) Phenyl Phosphite and Interfacial Study with Karanja Oil in Acetonitrile Solution. ResearchGate. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of tri (nonyl) phenyl phosphite (TNPP). Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • ENFO. (n.d.). TNPP (Tris(nonylphenyl)-phosphate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) tris (nonylphenyl) phosphite (TNPP), and (b).... Retrieved from [Link]

  • Analytice. (n.d.). Tris(nonylphenyl) phosphite (TNPP) calculated as isononylphenol - analysis. Retrieved from [Link]

  • PubMed. (2015). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Retrieved from [Link]

  • ResearchGate. (2015). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108398497B - High performance liquid chromatography detection method of tris (nonylphenol) phosphite ester.
  • Google Patents. (n.d.). US3901955A - Reaction products of phenols with phosphorous trichlorides.

Sources

Method

Standard Operating Procedure for the Analysis of Tris(nonylphenyl) phosphate (TNPP) by High-Performance Liquid Chromatography (HPLC)

An Application Note for the Pharmaceutical, Polymer, and Food Packaging Industries Abstract Tris(nonylphenyl) phosphate (TNPP) is a widely utilized antioxidant and stabilizer in the manufacturing of various polymers such...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical, Polymer, and Food Packaging Industries

Abstract

Tris(nonylphenyl) phosphate (TNPP) is a widely utilized antioxidant and stabilizer in the manufacturing of various polymers such as PVC, LLDPE, and HDPE, which are commonly used in food packaging and other consumer products.[1] However, TNPP is a known precursor to 4-nonylphenols (4NP), which are recognized endocrine-disrupting chemicals.[2][3] The potential for TNPP to hydrolyze and for residual nonylphenol to migrate from packaging into foodstuffs necessitates robust and reliable analytical methods for its quantification.[3][4][5] This document provides a detailed standard operating procedure for the analysis of TNPP using High-Performance Liquid Chromatography (HPLC) with UV detection, including insights into sample preparation from polymer matrices, method validation, and the scientific rationale behind the procedural choices.

Principle of the Analytical Method

This method quantifies Tris(nonylphenyl) phosphate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The core principle involves extracting TNPP from a sample matrix, separating it from other components on a non-polar stationary phase (C18 column) using a polar mobile phase, and detecting it based on its UV absorbance.

A significant challenge in TNPP analysis is its relative instability as a phosphite ester. To enhance stability, accuracy, and chromatographic performance, an optional pre-column derivatization step is included.[6] This step involves oxidizing the TNPP (phosphite) into its more stable phosphate form using an oxidizing agent. This transformation not only improves the stability of the analyte in solution but can also lead to shorter analysis times and better peak shapes.[6] For higher sensitivity and confirmation, this method can be adapted for use with a mass spectrometry (MS) detector.[2][7]

Apparatus and Materials

2.1 Apparatus

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane).[8][9]

  • Volumetric flasks (Class A).

  • Pipettes and general laboratory glassware.

2.2 Reagents and Solvents

  • Tris(nonylphenyl) phosphate (TNPP) analytical standard.

  • Acetonitrile (HPLC grade or higher).

  • Isopropanol (HPLC grade or higher).

  • Methanol (HPLC grade or higher).

  • Tetrahydrofuran (THF), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Optional (for derivatization): Tert-butyl hydroperoxide solution.[6]

  • Optional (for derivatization): Ethyl acetate (HPLC grade).[6]

Standard and Sample Preparation

Causality in Solvent Selection

The choice of solvent is critical for both sample extraction and chromatographic compatibility. TNPP is a non-polar compound, necessitating the use of non-polar or semi-polar solvents for effective dissolution and extraction from polymer matrices.[8] The sample should ideally be dissolved in a solvent that is similar in polarity to the initial mobile phase to ensure good peak shape and prevent on-column precipitation.[8][9] For reversed-phase chromatography starting with a high percentage of organic solvent, solvents like acetonitrile, THF, or isopropanol are excellent choices.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of TNPP analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored in the dark at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with acetonitrile. These solutions are used to construct the calibration curve.

Sample Preparation from Polymer Matrix (e.g., Food Packaging Film)

The goal of sample preparation is to quantitatively extract TNPP from the polymer matrix while minimizing the co-extraction of interfering substances.[10]

  • Sample Comminution: Cut the polymer sample into small pieces (approx. 2x2 mm) to maximize the surface area for extraction.

  • Extraction: Accurately weigh approximately 1.0 g of the polymer pieces into a glass vial. Add 10.0 mL of Tetrahydrofuran (THF) or a suitable solvent mixture. THF is often effective for dissolving or swelling many common polymers like styrenes and vinyls, facilitating the release of additives.[11]

  • Sonication: Cap the vial and place it in an ultrasonic bath for 60 minutes at 40°C to facilitate the extraction process.

  • Precipitation & Centrifugation: After extraction, add 10.0 mL of methanol to the THF extract. Methanol acts as an anti-solvent, causing the polymer to precipitate while keeping the less polar TNPP in solution. Vortex the mixture vigorously and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated polymer.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.[9]

Workflow: Sample Preparation from Polymer Matrix

G cluster_prep Sample Preparation Protocol A 1. Weigh 1.0g of Polymer Sample B 2. Add 10.0 mL THF & Sonicate A->B C 3. Add 10.0 mL Methanol to Precipitate Polymer B->C D 4. Vortex & Centrifuge C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Transfer to HPLC Vial E->F

Caption: Step-by-step workflow for TNPP extraction from a polymer sample.

Optional Pre-Column Derivatization

To improve method stability and accuracy, TNPP (phosphite) can be oxidized to its phosphate form.[6]

  • To 900 µL of the final sample extract or working standard, add 100 µL of tert-butyl hydroperoxide solution (in ethyl acetate).

  • Vortex the mixture and allow it to react for 15-20 minutes at room temperature.

  • The sample is now ready for injection. This derivatization increases the polarity of the analyte, which can shorten the retention time on a reversed-phase column.[6]

HPLC System and Conditions

The following parameters provide a robust starting point for the analysis. Method optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended ConditionRationale
Column C18 or C8 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides excellent retention and separation for non-polar compounds like TNPP.[6]
Mobile Phase A: WaterB: Acetonitrile:Isopropanol (80:20, v/v)Acetonitrile and Isopropanol provide good solvent strength for eluting TNPP. Isopropanol can improve peak shape for large hydrophobic molecules.[6]
Elution Mode Isocratic or GradientIsocratic: 95% B for 15 min. Simple and robust.[6]Gradient: Start at 80% B, ramp to 100% B over 10 min, hold for 5 min. Useful for complex samples with multiple additives.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 10 µLA smaller injection volume minimizes potential peak distortion from the sample solvent.
Detector UV/DAD
Detection Wavelength 220 nmProvides good sensitivity for the phenyl moiety in TNPP.[6]
Run Time 15-20 minutesSufficient to elute TNPP and any potential degradation products.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)).[12]

Diagram: The Pillars of HPLC Method Validation

G cluster_validation Key Validation Parameters center Validated HPLC Method A Specificity center->A B Linearity & Range center->B C Accuracy (% Recovery) center->C D Precision (Repeatability & Intermediate) center->D E LOD & LOQ center->E F Robustness center->F

Caption: Core parameters for establishing a self-validating analytical system.

ParameterAcceptance CriteriaProtocol Summary
Specificity The analyte peak should be free from interference from matrix components, impurities, or degradation products.Analyze blank matrix extract (placebo), TNPP standard, and spiked matrix extract. Peak purity analysis using a DAD is recommended.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze calibration standards at 5-7 concentration levels. Plot peak area vs. concentration and perform linear regression.
Accuracy Mean recovery of 80-110% is often acceptable for trace analysis in complex matrices.[6]Analyze a blank matrix sample spiked with TNPP at three concentration levels (low, medium, high). Calculate the percentage recovery.
Precision RSD ≤ 10% for repeatability and intermediate precision.[6]Repeatability: Analyze 6 replicate preparations of a spiked sample on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD: S/N ratio ≥ 3LOQ: S/N ratio ≥ 10Determine by injecting progressively lower concentrations of the standard solution. The LOQ should be the lowest point on the calibration curve.[13]
Robustness No significant change in results.Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and observe the effect on the results.

Data Analysis and Calculations

  • Identification: Identify the TNPP peak in the sample chromatogram by comparing its retention time with that of a working standard.

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration standards, where 'y' is the peak area and 'x' is the concentration.

  • Quantification: Calculate the concentration of TNPP in the prepared sample solution (C_sample) using the regression equation.

  • Final Calculation: Calculate the amount of TNPP in the original polymer sample (in mg/kg or ppm) using the following formula:

    TNPP (mg/kg) = (C_sample × V) / W

    Where:

    • C_sample = Concentration of TNPP in the final extract (µg/mL)

    • V = Final volume of the sample extract (mL)

    • W = Weight of the original polymer sample (g)

References

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
  • Rapid Analysis of 25 Common Polymer Additives. Waters Corporation.
  • CN108398497B - High performance liquid chromatography detection method of tris (nonylphenol) phosphite ester. Google Patents.
  • GPC/MS Analysis of Polymer Additives. Shodex HPLC Columns.
  • Research report A03057 Nonylphenol in food contact plastics and migration into foods. Food Standards Agency.
  • HPLC Sample Preparation. Organomation.
  • Key Considerations For Sample Preparation in HPLC. ALWSCI Technologies.
  • Tris(nonylphenyl) phosphite (Irgafos TNPP) - analysis. Analytice.
  • LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. PubMed.
  • Tris(nonylphenyl) phosphite (TNPP) calculated as isononylphenol - analysis. Analytice.
  • Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. PubMed.
  • New method for identifying nonylphenol in FCM. Food Packaging Forum.
  • Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate.
  • NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. Applied Ecology and Environmental Research.
  • Method 8041A: Phenols by Gas Chromatography. US EPA.
  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI.
  • LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. ResearchGate.
  • Migration tests in food packaging: Key for food safety. SPG-Pack.
  • Food Contact Materials: Migration Testing & Technological Suitability. Mérieux NutriSciences.
  • Screening for migration of substances from food contact material at 10 ppb level. RISE Research Institutes of Sweden.
  • Migration Testing for Plastic Food Contact Materials. KÖR Group.
  • Migration Testing for Food Contact Materials (FCMs). Intertek.
  • Tris(nonylphenyl)phosphite. PubChem, National Center for Biotechnology Information.
  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. PMC, National Center for Biotechnology Information.
  • Data on validation using accuracy profile of HPLC-UV method. ResearchGate.
  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research.
  • HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. PubMed.
  • Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction. US EPA.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of tris(nonylphenyl) phosphite to nonylphenol

Technical Support Center: Tris(nonylphenyl) phosphite (TNPP) This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing tris(nonylphenyl) phosphite (TNPP). It...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tris(nonylphenyl) phosphite (TNPP)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing tris(nonylphenyl) phosphite (TNPP). Its purpose is to address the critical issue of TNPP hydrolysis, a degradation process that can compromise experimental integrity and product quality by generating nonylphenol (NP), a compound with known endocrine-disrupting properties[1][2]. This document offers a combination of foundational knowledge through frequently asked questions, a systematic troubleshooting guide for resolving hydrolysis-related issues, and detailed analytical protocols for verification.

Section 1: Frequently Asked Questions (FAQs) on TNPP Hydrolysis

This section addresses the most common questions regarding the stability and handling of TNPP. Understanding these principles is the first line of defense in preventing unwanted degradation.

Q1: What is tris(nonylphenyl) phosphite (TNPP) and why is its hydrolysis a significant concern?

A1: Tris(nonylphenyl) phosphite (TNPP) is a highly effective organophosphite antioxidant. It functions as a secondary stabilizer in various polymers, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), by decomposing hydroperoxides that form during high-temperature processing[3][4][5]. This action protects the polymer from thermal-oxidative degradation, preventing discoloration and maintaining mechanical strength[3][6].

The primary concern with TNPP is its susceptibility to hydrolysis—a chemical reaction with water. This reaction breaks down TNPP into nonylphenol (NP) and other phosphite species[7][8][9]. Nonylphenol is a known endocrine-disrupting chemical (EDC), and its presence is a significant regulatory and safety concern, particularly in applications like food packaging and medical devices[1][2]. The hydrolysis not only generates a hazardous substance but also consumes the active TNPP, reducing its antioxidant efficacy and compromising the long-term stability of the material[7][8].

Q2: What is the fundamental chemical mechanism of TNPP hydrolysis?

A2: The hydrolysis of TNPP is a stepwise process where the P-O bonds are sequentially cleaved by water molecules. The reaction can be catalyzed by both acids and bases. The initial and most critical step involves the reaction of one molecule of water with TNPP to produce one molecule of nonylphenol (NP) and a molecule of diaryl hydrogen phosphite. This di-substituted phosphite is less effective as a hydroperoxide decomposer[7][8]. The reaction can proceed further, ultimately leading to phosphorous acid.

Hydrolysis_Mechanism cluster_products First Hydrolysis Step TNPP Tris(nonylphenyl) phosphite (TNPP) Water1 + H₂O TNPP->Water1 DAPP Diaryl Hydrogen Phosphite Water1->DAPP NP1 Nonylphenol (NP) DAPP->NP1 +

Caption: Initial hydrolysis step of TNPP to Nonylphenol.

Q3: What are the key factors that accelerate the hydrolysis of TNPP?

A3: Several environmental and chemical factors can significantly accelerate the rate of TNPP hydrolysis. Control over these factors is paramount for maintaining the stability of your formulation.

FactorCausality and Impact on Hydrolysis
Moisture Water is a primary reactant. High humidity during storage or processing, or residual moisture in solvents or other reagents, directly increases the rate of hydrolysis[10]. Open containers are particularly vulnerable in humid environments[11].
Temperature Elevated temperatures increase the reaction kinetics, accelerating the rate of hydrolysis[12]. Extended storage at high temperatures can lead to significant degradation even with low moisture levels[11].
pH (Acidity/Basicity) The hydrolysis of phosphites is catalyzed by both acids and bases. Residual acidic impurities from the TNPP synthesis process, such as hydrochloric acid (HCl), can dramatically increase the hydrolysis rate[7][8].
Catalysts Certain metal ions can act as catalysts for phosphite hydrolysis[13][14][15]. Contamination from reactors or other additives should be considered.
TNPP Purity The purity of the TNPP itself is critical. High levels of residual nonylphenol, chlorides, or a high acid number from manufacturing can result in poor hydrolytic stability[7][8].
Q4: What are the best practices for storing and handling TNPP to prevent hydrolysis?

A4: Proper storage and handling are critical to preserving the integrity of TNPP.

  • Inert Atmosphere: Always store TNPP under a dry, inert atmosphere, such as nitrogen or argon. This displaces moisture-laden air from the container headspace. When dispensing from a larger container, backfill it with inert gas before sealing.

  • Sealed Containers: Keep containers tightly sealed when not in use. Use containers with high-quality seals to prevent moisture ingress[11].

  • Temperature Control: Store TNPP in a cool, dry place away from direct heat sources. Avoid prolonged storage at elevated temperatures[11].

  • Use of Desiccants: For bench-top use, storing smaller aliquots in a desiccator can provide an additional layer of protection against atmospheric moisture.

  • Material Compatibility: Ensure all transfer lines, vessels, and equipment are dry before use. Avoid materials that could leach acidic residues or catalytic metals.

Q5: Are there hydrolytically stable grades or alternative formulations of TNPP?

A5: Yes. To address the inherent instability of TNPP, manufacturers often include stabilizers in their commercial formulations. A common approach is the addition of a small percentage (e.g., up to 1 wt%) of an amine, such as triisopropanolamine (TIPA)[7][16]. These amines act as acid scavengers, neutralizing any acidic byproducts that could catalyze hydrolysis, thereby improving stability[16].

Furthermore, phosphite antioxidants with bulky, sterically hindering groups, such as tris(2,4-di-tert-butylphenyl) phosphite, generally exhibit greater resistance to hydrolysis compared to TNPP[17][18][19]. If hydrolytic stability is a primary concern and the application allows, considering these alternatives may be a valid strategy.

Section 2: Troubleshooting Guide for Suspected TNPP Hydrolysis

This guide provides a logical workflow for diagnosing and resolving issues when TNPP hydrolysis is suspected as the root cause of an experimental or product failure.

Troubleshooting_Workflow start Symptom Observed (e.g., Discoloration, Poor Stability, Failed QC) step1 Step 1: Formulate Hypothesis Is TNPP hydrolysis a possible cause? start->step1 step2 Step 2: Analytical Verification Quantify TNPP and Nonylphenol (NP) (See Protocol 1) step1->step2 decision1 Is NP elevated? Is TNPP depleted? step2->decision1 step3 Step 3: Root Cause Analysis decision1->step3  Yes end_no Issue Not Related to TNPP Hydrolysis. Investigate other causes. decision1->end_no No check_storage A. Review TNPP Storage - Inert atmosphere? - Sealed container? - Temperature logs? step3->check_storage check_raw_mat B. Analyze Raw TNPP - Test incoming lot for NP, acid # - Request Certificate of Analysis step3->check_raw_mat check_process C. Examine Process Conditions - Moisture in other reagents? - High processing temp/time? - Potential contaminants? step3->check_process action_storage Improve storage protocols: - Implement N₂ blanketing - Use desiccators check_storage->action_storage action_raw_mat Quarantine/reject faulty TNPP lot. Qualify new supplier/lot. check_raw_mat->action_raw_mat action_process Dry all reagents/solvents. Optimize process parameters. check_process->action_process step4 Step 4: Implement Corrective Actions end_yes Problem Resolved. Implement preventative measures. action_storage->end_yes action_raw_mat->end_yes action_process->end_yes

Caption: Decision workflow for troubleshooting TNPP hydrolysis.

Detailed Troubleshooting Steps:
  • Step 1: Symptom Identification & Hypothesis

    • Observation: Your polymer exhibits unexpected yellowing, brittleness, or fails to meet its expected thermal stability specifications. In drug development, you may see unexpected leachables or formulation instability.

    • Hypothesis: The antioxidant function of TNPP has been compromised due to hydrolysis, and the resulting nonylphenol may be acting as an undesirable contaminant.

  • Step 2: Analytical Verification

    • Action: Before proceeding, you must confirm the hypothesis with empirical data. It is essential to quantify the concentration of both the parent TNPP compound and the hydrolysis product, nonylphenol.

    • Methodology: The preferred method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[1][20][21]. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique[22][23].

    • Procedure: Follow the detailed Protocol 1: Quantification of TNPP and Nonylphenol outlined in the next section.

    • Interpretation: Compare the results to a baseline (e.g., a fresh, properly stored lot of TNPP or a sample from a successful batch). A significantly lower-than-expected TNPP concentration coupled with a high nonylphenol concentration confirms hydrolysis.

  • Step 3: Root Cause Analysis

    • A. Investigate Storage and Handling: Review your lab's or facility's procedures. Was the TNPP container left open? Was it stored in a high-humidity environment? Was an inert gas blanket used?

    • B. Analyze Incoming Raw Material: Do not assume the TNPP was within specification upon arrival. Obtain the Certificate of Analysis (CoA) for the specific lot . If possible, perform an analysis on an unopened container from the same lot to check for pre-existing nonylphenol or a high acid number. Poor quality control during TNPP synthesis can lead to a product with inherently poor hydrolytic stability[8].

    • C. Examine Process Conditions: Scrutinize your entire experimental workflow. Are all solvents and reagents anhydrous? Could moisture have been introduced from another component of the formulation? Were processing temperatures or times excessive, potentially accelerating a low-level hydrolysis issue?

  • Step 4: Corrective and Preventative Actions (CAPA)

    • Based on the findings from Step 3, implement targeted solutions.

    • If Storage is the Cause: Immediately implement stricter handling protocols, including mandatory nitrogen/argon blanketing and storage in a climate-controlled area[11].

    • If Raw Material is the Cause: Quarantine the suspect lot. Contact the supplier with your analytical data. Qualify a new lot or a new supplier, ensuring their product meets stringent specifications for low nonylphenol, low chloride, and low acid value[7][8].

    • If Process is the Cause: Introduce a drying step for all relevant components (e.g., using molecular sieves for solvents). Evaluate if process temperatures or residence times can be reduced without compromising the final product.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for the essential analytical work required to manage and prevent TNPP hydrolysis.

Protocol 1: Quantification of TNPP and Nonylphenol by LC-MS/MS

This protocol provides a framework for the simultaneous quantification of TNPP and its hydrolysis product, nonylphenol, from a polymer matrix.

1. Objective: To extract and quantify TNPP and NP from a sample to assess the extent of hydrolysis.

2. Materials & Equipment:

  • Polymer sample containing TNPP.

  • Solvents: Hexane, Acetone, Acetonitrile, Methanol (all HPLC or LC-MS grade).

  • Analytical Standards: Certified reference materials for Tris(nonylphenyl) phosphite (TNPP) and 4-nonylphenol (NP).

  • Internal Standard: 13C-labeled 4-nonylphenol (optional but recommended).

  • Extraction Apparatus: Soxhlet extractor or a dissolution vessel.

  • Rotary Evaporator.

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer. An Atmospheric Pressure Chemical Ionization (APCI) source is often used for TNPP, while an Electrospray Ionization (ESI) source is used for NP[2][20][21].

3. Methodology:

  • Step 3.1: Sample Preparation (Extraction)

    • Accurately weigh approximately 1-2 grams of the polymer sample.

    • Choose an appropriate extraction method. For materials like polyethylene, a solvent extraction using a hexane/acetone mixture in a Soxhlet apparatus is effective[1]. Alternatively, the polymer can be dissolved in a suitable solvent, followed by liquid-liquid extraction.

    • Spike the sample with the internal standard before extraction to correct for recovery losses.

    • Perform the extraction for a sufficient duration (e.g., 6-8 hours for Soxhlet).

    • Concentrate the resulting extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Reconstitute the final extract in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.

  • Step 3.2: Calibration

    • Prepare a series of calibration standards containing known concentrations of TNPP and NP (and a fixed concentration of the internal standard) in the reconstitution solvent.

    • The concentration range should bracket the expected concentrations in the samples.

  • Step 3.3: LC-MS/MS Analysis

    • Develop a chromatographic method to separate TNPP and NP. A C18 column is commonly used.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for TNPP, NP, and the internal standard. This provides high selectivity and reduces matrix interference[24].

    • Analyze the calibration standards first to establish a calibration curve, followed by the sample extracts.

4. Data Analysis & Interpretation:

  • Quantify the concentration of TNPP and NP in the extracts by comparing their peak areas (or area ratios to the internal standard) against the calibration curve.

  • Calculate the final concentration in the original polymer sample (e.g., in µg/g or ppm).

  • A high NP concentration relative to the TNPP concentration is indicative of significant hydrolysis.

Analytical_Workflow start Sample Collection prep Sample Preparation (Weighing, Spiking with IS) start->prep extraction Solvent Extraction (e.g., Soxhlet) prep->extraction concentration Extract Concentration (Rotary Evaporation) extraction->concentration analysis LC-MS/MS Analysis (SRM Mode) concentration->analysis quant Data Processing (Quantification vs. Calibration Curve) analysis->quant report Final Report (Concentration of TNPP & NP) quant->report

Caption: General workflow for analytical quantification.

References

  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A, 31(5), 895-904. [Link]

  • Bontemps, S., et al. (2018). Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions. Inorganic Chemistry, 57(9), 5049-5052. [Link]

  • Food Standards Agency. (2003). Method Development for the Analysis of Nonylphenol in Different Types of Packaging. Food Standards Agency Publications. [Link]

  • Bontemps, S., et al. (2018). Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions. PubMed. [Link]

  • Adishank Chemicals. (2025). Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. Adishank Chemicals Pvt. Ltd. [Link]

  • Perry, R. B. (1996). U.S. Patent No. 5,532,401. Washington, DC: U.S.
  • Food Packaging Forum. (2014). New method for identifying nonylphenol in FCM. Food Packaging Forum. [Link]

  • Bontemps, S., et al. (2018). Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions. ACS Publications. [Link]

  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Taylor & Francis Online. [Link]

  • Vesta Chemicals. Rostabil TNF - Trisnonylphenol phosphite. Vesta Chemicals. [Link]

  • Perry, R. B. (1995). Process for production of tris(nonylphenyl) phosphite. Justia Patents. [Link]

  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Taylor & Francis Online. [Link]

  • Food Standards Agency. (2005). Research report A03057 Nonylphenol in food contact plastics and migration into foods. The Food and Environment Research Agency. [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

  • Theysohn, R., & Bueschken, W. (1995). EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphites.
  • Kim, J. H., et al. (2012). WO2012115309A1 - Phosphite-based antioxidant agent having good hydrolytic stability and polymer resin composition including same.
  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. ResearchGate. [Link]

  • Unilong. China Tri Nonyl Phenyl Phosphite with CAS 26523-78-4 factory and manufacturers. Unilong. [Link]

  • Cicero, J. A., et al. (2002). Phosphite stabilization effects on two-step melt-spun fibers of polylactide. Polymer Degradation and Stability, 78(1), 95-105. [Link]

  • Stevenson, D. L. (2011). WO2011014529A2 - Hydrolytically stable phosphite compositions.
  • SNS Insider. (2023). Tris Nonylphenyl Phosphite Market Size & Share Report 2032. SNS Insider. [Link]

  • Wellt Chemicals. (2025). Irgafos 168 Degradation: Understanding the Antioxidant's Impact on Polypropylene and Migration. Wellt Chemicals. [Link]

  • Pfaendner, R., et al. (2019). Concurrent improvement of melt processing stability and degradation efficiency of poly(lactic acid) (PLA). ResearchGate. [Link]

  • Intertek. Nonyl Phenols and Nonyl Phenol Ethoxylates Testing. Intertek. [Link]

  • Pfaendner, R., & Fink, J. K. (2002). Methods to improve the hydrolysis resistance of phosphite antioxidants, and the effects on the processing stabilisation of polyolefins. ResearchGate. [Link]

  • Mayzo. (2019). The Benefits of Antioxidants Blends for Your Applications. Mayzo. [Link]

  • Vinati Organics. (2025). What is CAS 31570-04-4? An In-Depth Guide to Veenox Antioxidant 168. Vinati Organics. [Link]

  • Wellt Chemicals. (2024). Exploring the Uses and Benefits of Irgafos 168: A Comprehensive Guide. Wellt Chemicals. [Link]

  • Hopax Fine Chemicals. (2024). Will high temperatures affect the buffering performance of TRIS base?. Hopax Fine Chemicals. [Link]

  • Liu, R., et al. (2017). Antioxidation and mechanism of phosphites including the free phenolic hydroxyl group in polypropylene. ResearchGate. [Link]

  • Vinati Organics. (2023). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Vinati Organics. [Link]

  • Wang, K., et al. (2014). Effects of antioxidants on photodegradation of wood flour/polypropylene composites during artificial weathering. BioResources, 9(4), 6527-6541. [Link]

Sources

Optimization

Differentiating tris(nonylphenyl) phosphate from phosphite interferences in MS

Ticket #404: Differentiating Tris(nonylphenyl) Phosphite (TNPP) from Phosphate Interferences Assigned Specialist: Senior Application Scientist, MS Division Status: Open Urgency: High (Impacts E&L Studies/Impurity Profili...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Differentiating Tris(nonylphenyl) Phosphite (TNPP) from Phosphate Interferences

Assigned Specialist: Senior Application Scientist, MS Division Status: Open Urgency: High (Impacts E&L Studies/Impurity Profiling)

Executive Summary: The "Ghost Peak" Phenomenon

You are likely reading this because you have observed a cluster of high-mass peaks in your LC-MS background or Extractables & Leachables (E&L) traces. These peaks often appear as a broad "hump" rather than a sharp peak due to isomeric complexity.

The confusion lies between two related compounds:

  • The Parent: Tris(nonylphenyl) phosphite (TNPP ), a common antioxidant stabilizer in polymers (CAS: 26523-78-4).[1]

  • The Interference: Tris(nonylphenyl) phosphate (TNPP-Phosphate ), the oxidized degradation product.

The Critical Issue: TNPP is widely used in single-use plastic bags, tubing, and O-rings. It leaches into solvents and oxidizes. Distinguishing the leached phosphate from in-source oxidation (an instrumental artifact) is critical for accurate reporting in drug development.

Module 1: The Chemical Suspects (Data & Identification)

Before troubleshooting, confirm the identity of your peaks using exact mass. TNPP is a mixture of isomers (ortho/para nonyl substitution), resulting in complex chromatograms.

Table 1: Exact Mass & Formula Reference
CompoundStructure TypeFormulaMonoisotopic Mass (Neutral)Common Adducts (ESI+)
TNPP (Phosphite) Antioxidant (P-III)

688.4984 Da


TNPP-Phosphate Oxidized Form (P-V)

704.4933 Da


Mass Shift --

+15.9949 Da --

Senior Scientist Note: Do not rely on a single retention time. Due to the branched nonyl groups, these compounds elute as a cluster of peaks. In Reverse Phase (C18), the Phosphate (more polar due to P=O) typically elutes slightly earlier than the Phosphite, but they often co-elute.

Module 2: Diagnostic Workflow

Use this decision tree to determine if your interference is a sample contaminant or an instrumental artifact.

TNPP_Workflow Start Start: High Mass Interference Detected CheckMass Check Mass Difference (Delta ~16 Da?) Start->CheckMass IsTNPP Suspect: TNPP System CheckMass->IsTNPP Yes (688 vs 704) NotTNPP Investigate other Plasticizers (e.g., Irgafos 168) CheckMass->NotTNPP No SourceTest Perform Source Fragmentation Test (Lower Cone Voltage/Temp) IsTNPP->SourceTest RatioChange Does Phosphite:Phosphate Ratio Change? SourceTest->RatioChange YesChange Artifact: In-Source Oxidation (Instrument Induced) RatioChange->YesChange Yes NoChange Real Sample Impurity (Leached from Container) RatioChange->NoChange No

Figure 1: Decision tree for categorizing TNPP-related interferences in LC-MS.

Module 3: Advanced Differentiation Protocols

To definitively separate the phosphite from the phosphate, you must understand the mechanism. Phosphites (


) are designed to scavenge oxygen, converting to Phosphates (

). This can happen in your sample vial or inside the MS ion source .
Protocol A: The "In-Source" Oxidation Check

Objective: Determine if the MS source is artificially creating the phosphate signal.

  • Prepare a Standard: If possible, obtain a neat TNPP standard (CAS 26523-78-4). Dissolve in Isopropanol/Acetonitrile (50:50).

  • Baseline Run: Inject using standard ESI+ conditions (e.g., Source Temp

    
    , Capillary 3.5 kV).
    
  • Variable Parameter Run:

    • Step 1: Lower Source Temperature to

      
      .
      
    • Step 2: Lower Cone Voltage/Fragmentor voltage by 50%.

  • Analysis:

    • If the 704 Da (Phosphate) peak intensity decreases significantly relative to the 688 Da (Phosphite) peak, the oxidation is occurring in-source.

    • If the ratio remains constant, the Phosphate was present in the liquid sample (true leachable).

Protocol B: Structural Elucidation (MS/MS)

Objective: Confirm identity via fragmentation.

  • Precursor: Select m/z 689.5 (Phosphite) and 705.5 (Phosphate).

  • Collision Energy: Ramp 20–40 eV.

  • Key Fragments:

    • Nonylphenol Fragment: Both will yield a characteristic ion at m/z 221 (Nonylphenol cation) or m/z 149 (alkyl chain fragment).

    • Differentiation: The Phosphate is chemically more stable. It often requires higher collision energy to fragment compared to the Phosphite.

    • Loss of Oxygen: Watch for the transition of 705 -> 689. If observed in MS/MS, it confirms the oxide structure, though this is rare in simple CID; usually, the ester bond breaks first.

Module 4: Mitigation & Source Elimination

If you confirm the presence of TNPP/TNPP-Phosphate, use this checklist to locate the physical source.

Likely Contamination Sources (The "Plastics" List)
  • Single-Use Bioprocess Bags: (PE/PP films often contain 0.05–3% TNPP).

  • Piping/Tubing: Flexible PVC or Tygon tubing.

  • O-Rings: EPDM seals in HPLC pumps (less common, but possible).

  • Solvent Bottles: Storing organic solvents in plastic containers.

Remediation Protocol
  • The "Glass Only" Rule: Switch all solvent preparation vessels to borosilicate glass.

  • Tubing Swap: Replace plastic solvent lines with PEEK or Stainless Steel where possible.

  • Background Subtraction:

    • Run a "System Blank" (0µL injection, full gradient).

    • Run a "Solvent Blank" (Injection of pure solvent from a glass vial).

    • Result: If the peak appears in the System Blank, the contamination is in the LC flow path (filters, seals, column). If only in the Solvent Blank, it is in your mobile phase or storage bottle.

Frequently Asked Questions (FAQ)

Q1: Why do I see TNPP even though I bought "High Purity" solvents? Answer: TNPP is often used in the cap liners of solvent bottles or the plastic pipette tips used to prepare the sample. It is a "contact" contaminant. Even brief contact with non-compatible plastic can leach detectable amounts (ppb levels) due to the high sensitivity of modern MS.

Q2: Can I use APCI instead of ESI? Answer:Yes, and it is often recommended. ESI can induce electrochemical oxidation in the source, converting TNPP to the Phosphate form artificially. APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase process and is generally "softer" regarding oxidation, providing a more accurate ratio of Phosphite to Phosphate in the actual sample [1].

Q3: Is TNPP toxic? Answer: TNPP itself has low toxicity, but it degrades into Nonylphenol , a known endocrine disruptor.[2] In E&L studies for drug products, quantifying the breakdown product (Nonylphenol) is often more critical from a regulatory standpoint (USP <1663>) than the parent phosphite [2].

References
  • Mottier, P., et al. (2014).[2] "LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials." Food Additives & Contaminants: Part A.

  • USP <1663>. "Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems." United States Pharmacopeia.

  • Feigenbaum, A., et al. (2016). "Safety assessment of food contact materials: The role of high-resolution mass spectrometry." Food Packaging and Shelf Life.
  • Sigma-Aldrich. "Tris(nonylphenyl) phosphite Product Specification & CAS Data."

Sources

Troubleshooting

Troubleshooting poor recovery rates of tris(nonylphenyl) phosphate in extraction

Technical Support Center: Troubleshooting Tris(nonylphenyl) Phosphite/Phosphate Recovery CRITICAL CLARIFICATION: The "Phosphate" vs. "Phosphite" Trap Before proceeding, we must address the most common source of confusion...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Tris(nonylphenyl) Phosphite/Phosphate Recovery

CRITICAL CLARIFICATION: The "Phosphate" vs. "Phosphite" Trap

Before proceeding, we must address the most common source of confusion in this analysis.

  • Target: Tris(nonylphenyl) Phosphite (TNPP) (CAS: 26523-78-4).[1] This is the active antioxidant used in polymers. It is chemically unstable.

  • Artifact: Tris(nonylphenyl) Phosphate .[1][2][3][4][5][6][7][8] This is the oxidized breakdown product.

Diagnosis: If you are experiencing "poor recovery" of the parent molecule, it is likely because your target (the Phosphite ) is degrading into the Phosphate (via oxidation) or Nonylphenol (via hydrolysis) during your extraction process. This guide focuses on stabilizing the Phosphite to ensure accurate recovery.

PART 1: The Degradation Mechanisms (Why your analyte is disappearing)

Low recovery rates for organophosphites are rarely due to poor solubility alone; they are almost always due to in-situ degradation.

Mechanism 1: Hydrolysis (The Moisture Sensitivity)

TNPP is highly sensitive to moisture, especially in acidic environments or when using protic solvents (methanol, water-acetonitrile mixes).

  • Reaction: TNPP +

    
    
    
    
    
    Di(nonylphenyl) phosphite + Nonylphenol.
  • End Result: The TNPP peak disappears, and the Nonylphenol (NP) peak increases.

  • Troubleshooting: If you see high levels of Nonylphenol in your chromatogram, your extraction solvent was likely "wet" or acidic.

Mechanism 2: Oxidation (The Antioxidant Effect)

TNPP is designed to sacrifice itself to protect the polymer. It readily oxidizes to the Phosphate form.

  • Reaction: TNPP +

    
    
    
    
    
    Tris(nonylphenyl) Phosphate.[4]
  • Cause: Vigorously shaking samples in air, using peroxides in solvents, or high-temperature GC injection.

Mechanism 3: Adsorption (The Lipophilic Loss)

TNPP has a high LogP (>9). It is extremely hydrophobic.

  • Issue: It will stick to polypropylene (PP) pipette tips, PTFE filters, and non-silanized glass vials.

PART 2: VISUALIZATION OF FAILURE MODES

Figure 1: TNPP Degradation & Loss Pathways Caption: Logical flow detailing how environmental factors (Water, Oxygen, Surfaces) lead to specific breakdown products and signal loss.

TNPP_Degradation TNPP Target: TNPP (Phosphite) Moisture Moisture/Acid (Protic Solvents) TNPP->Moisture Exposure Oxygen Oxygen/Peroxides (Air/Solvent) TNPP->Oxygen Exposure Surface Plastic/Glass Adsorption TNPP->Surface Contact NP Degradant: Nonylphenol (NP) Moisture->NP Hydrolysis Phosphate Degradant: TNPP (Phosphate) Oxygen->Phosphate Oxidation Loss Analyte Loss (Low Recovery) Surface->Loss Binding

PART 3: TROUBLESHOOTING Q&A (The Solutions)

Category A: Chemical Instability

Q: My recovery is consistently below 70%, and I detect Nonylphenol. What is happening? A: You are experiencing hydrolysis.[2][7]

  • Immediate Fix: Switch to a "Dry" extraction protocol. Avoid Methanol or Ethanol. Use Aprotic solvents like Dichloromethane (DCM), Hexane, or Toluene.

  • The Pro Tip: Add a stabilizer.[2] Commercial TNPP often contains ~1% Triisopropanolamine (TiPA) to prevent this. You should mimic this by adding 0.1% Triethylamine (TEA) to your extraction solvent. The amine acts as a buffer, neutralizing trace acids that catalyze hydrolysis.

Q: I see the Phosphate form in my GC-MS analysis but not in my LC-MS. Why? A: This is likely a thermal artifact .

  • Explanation: GC injectors operate at 250°C+.[9] TNPP is thermally labile and can oxidize or degrade inside the hot injector port before it even reaches the column.

  • Solution:

    • Switch to LC-MS (APCI mode) or HPLC-UV. This is the gold standard for thermally unstable antioxidants.

    • If you must use GC, use Cold On-Column Injection or lower the injector temperature to <200°C (though this may cause carryover).

Category B: Sample Handling

Q: I prepared a standard spike in Methanol, and it disappeared within hours. Why? A: Methanol is a protic solvent and accelerates the transesterification and hydrolysis of phosphites.

  • Rule: Never store TNPP standards in alcohols. Use Toluene, Iso-octane, or DCM.

Q: Should I use plastic or glass vials? A: TNPP is highly lipophilic (LogP ~9+).

  • Risk: It binds to standard Polypropylene (PP) tubes.

  • Requirement: Use Amber Silanized Glass vials. If filtration is necessary, use Regenerated Cellulose (RC) or PTFE filters, but pre-rinse the filter with 2-3 mL of solvent to saturate active sites before collecting the filtrate.

PART 4: OPTIMIZED PROTOCOL (The "Self-Validating" Workflow)

This protocol incorporates stabilization to prevent hydrolysis and oxidation during the extraction from polymer matrices.

Objective: Extract TNPP from Polyethylene (PE) or PVC with >95% Recovery.

Materials:
  • Solvent A: Dichloromethane (DCM) + 0.1% Triethylamine (TEA). (The TEA is critical for stability).

  • Internal Standard: Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) - Note: Ensure resolution from TNPP.

  • Vials: Amber, silanized glass.

Step-by-Step Methodology:
  • Cryo-Milling: Grind the polymer sample under liquid nitrogen. (Heat from standard milling will oxidize TNPP).

  • Weighing: Weigh 0.5g of sample into a glass extraction vial.

  • Spiking (Validation Step): Add Internal Standard to the solid before solvent addition.

  • Extraction:

    • Add 10 mL of Solvent A .

    • Ultrasonication: Sonicate for 30 mins at <35°C. Warning: Do not let the bath get hot.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Pre-rinsed with Solvent A) directly into an amber HPLC vial.

  • Analysis: Inject immediately onto LC-MS/MS or HPLC-UV.

Data: Solvent Compatibility Table

Solvent SystemStability of TNPP (24h)Recovery RatingNotes
Methanol < 10% (Degraded)Critical Failure Causes rapid hydrolysis/transesterification.
Acetonitrile ~ 80%Poor Often contains trace water; poor solubility for TNPP.
Hexane > 95%Good Good stability, but poor penetration of polar polymers.
DCM + 0.1% TEA > 99% Excellent Recommended. TEA prevents acid-catalyzed hydrolysis.

PART 5: DIAGNOSTIC FLOWCHART

Figure 2: Troubleshooting Low Recovery Caption: Decision tree for isolating the root cause of TNPP loss based on analytical observations.

Troubleshooting_Tree Start Start: Low Recovery (<80%) Check_NP Is Nonylphenol (NP) Detected? Start->Check_NP Yes_NP YES: Hydrolysis Occurred Check_NP->Yes_NP High NP Peak No_NP NO: Check Phosphate Form Check_NP->No_NP No NP Peak Sol_Hydrolysis Fix: Add 0.1% TEA to solvent. Remove water/alcohols. Yes_NP->Sol_Hydrolysis Check_Phos Is TNPP-Phosphate Detected? No_NP->Check_Phos Yes_Phos YES: Oxidation Occurred Check_Phos->Yes_Phos High Phosphate No_Phos NO: Adsorption or Incomplete Extraction Check_Phos->No_Phos Low Phosphate Sol_Oxidation Fix: Lower GC Inlet Temp or switch to LC-MS. Degas solvents. Yes_Phos->Sol_Oxidation Sol_Adsorption Fix: Use Silanized Glass. Switch Solvent (DCM/Toluene). Check Filter binding. No_Phos->Sol_Adsorption

References

  • Lowe, C. et al. (2016). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite... in food packaging materials. Food Additives & Contaminants.[3][4][6][8] Link

    • Relevance: Establishes LC-MS/MS APCI as the preferred method over GC to avoid thermal degrad
  • Struer, B. (2011). Hydrolytically stable phosphite compositions.[5][7] Patent WO2011014529A2. Link

    • Relevance: Validates the use of amines (like Triisopropanolamine/TEA) to stabilize TNPP against hydrolysis.
  • Bolgar, M. et al. (2015). Handbook for the Chemical Analysis of Plastic and Polymer Additives. CRC Press.
  • Agilent Technologies. (2023). GC Method Development Guide: Injector Parameters.Link

    • Relevance: Guidelines on injector temperatures causing thermal breakdown of labile compounds.

Sources

Optimization

Technical Support Center: Optimizing Tris(nonylphenyl) Phosphate (TNPP) in Flame Retardant Blends

Role: Senior Application Scientist Audience: Polymer Scientists, Materials Engineers, and Device Packaging Specialists. Topic: Synergistic Optimization & Troubleshooting of TNPP Blends.

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Audience: Polymer Scientists, Materials Engineers, and Device Packaging Specialists. Topic: Synergistic Optimization & Troubleshooting of TNPP Blends.

Introduction: The Dual Role of TNPP

Welcome to the Technical Support Center. You are likely here because your flame retardant (FR) formulation is exhibiting inconsistent UL-94 ratings, thermal instability during extrusion, or unexpected surface exudation.

While Tris(nonylphenyl) phosphate (TNPP) is primarily categorized as a phosphite antioxidant , its role in flame retardancy is that of a synergist . It does not provide sufficient LOI (Limiting Oxygen Index) on its own. Instead, it operates via two mechanisms:

  • Radical Scavenging (Stabilization): It decomposes hydroperoxides formed during processing, preventing the polymer backbone from "unzipping" before the primary FR activates.

  • Char Promotion (Condensed Phase): In the presence of heat, the phosphorus content promotes the phosphorylation of hydroxyl groups, creating a stable carbonaceous char barrier that shields the underlying matrix.

This guide addresses the specific challenges of balancing these mechanisms.

Module 1: Troubleshooting Performance Issues

Q1: My V-0 rating is inconsistent. The flame extinguishes initially but re-ignites or drips. Why?

Diagnosis: This often indicates thermal degradation of the polymer matrix prior to ignition. If the polymer chains degrade during compounding (due to the high shear required to disperse primary FRs like metal hydroxides or brominated compounds), the melt viscosity drops, leading to dripping (flaming drips).

The TNPP Fix: TNPP is likely under-dosed or reacting prematurely.

  • Mechanism: TNPP must reduce hydroperoxides (

    
    ) to stable alcohols (
    
    
    
    ) and form phosphates.[1][2] If this capacity is exhausted during extrusion, the polymer degrades.
  • Action: Increase TNPP loading by 0.1–0.2 wt%.

  • Verification: Check the Melt Flow Index (MFI) . If the MFI of the compounded pellet is significantly higher than the virgin resin, degradation has occurred.

Q2: I am observing "pinking" or yellowing in my white FR compounds. Is this thermal burn?

Diagnosis: This is rarely thermal burn; it is likely hydrolysis or phenolic yellowing . TNPP hydrolyzes in the presence of moisture to form nonylphenol and phosphorous acid .[3]

  • Reaction:

    
    
    
  • The acid species corrodes equipment and degrades the polymer.

  • The phenolic by-products react with nitrogen oxides (

    
    ) in the air (gas fading) to form pink quinones.
    

The Fix:

  • Switch Grade: Ensure you are using a hydrolytically stable grade of TNPP containing a trace amine (e.g., triisopropanolamine).

  • Process Control: Pre-dry all fillers (ATH, MDH) to <0.05% moisture. TNPP is intolerant of wet fillers.

Q3: How do I optimize the TNPP ratio with Brominated Flame Retardants (BFRs)?

Diagnosis: You are looking for the "Synergistic Sweet Spot."

  • Too Low: Polymer degrades; char is weak.

  • Too High: TNPP acts as a plasticizer, increasing flammability and smoke generation.

Optimization Strategy: Use the Phosphorus-Bromine Synergism principle.[4] The P-compound (TNPP) acts as the acid source for charring, while the Br-compound acts as the radical trap in the gas phase.

ParameterRecommended Starting Point
TNPP Loading 0.5 – 1.5 wt% (as synergist)
Primary BFR 10 – 15 wt%
Antimony Trioxide (ATO) 3 – 5 wt%
Target Mechanism TNPP stabilizes the melt; BFR/ATO inhibits the flame.

Module 2: Visualization of Mechanisms

Diagram 1: The Stabilization-Char Pathway

This diagram illustrates how TNPP pivots between acting as an antioxidant during processing and a char promoter during combustion.

TNPP_Mechanism Polymer Polymer Matrix (Processing Heat) ROOH Hydroperoxides (ROOH) Polymer->ROOH Oxidation TNPP TNPP (Phosphite) ROOH->TNPP Scavenges Phosphate Phosphate (Inactive Stabilizer) TNPP->Phosphate Oxidation Alcohol Stable Alcohol (ROH) TNPP->Alcohol By-product Fire Combustion (Ignition) Phosphate->Fire Exposed to Acid Phosphoric Acid Species Fire->Acid Decomposition Char Carbonaceous Char Layer Acid->Char Catalyzes Crosslinking Barrier Thermal/Oxygen Barrier Char->Barrier Forms Barrier->Polymer Protects

Caption: TNPP functions first as a peroxide decomposer (left) and secondly as a char-forming acid source upon ignition (right).

Module 3: Experimental Protocols

Protocol A: Assessing Hydrolytic Stability (The "Acid Number" Test)

Why: To ensure your TNPP blend won't degrade your polymer or corrode your mold.

  • Sample Prep: Prepare a 50% emulsion of TNPP in water or expose the liquid TNPP to 60°C/85% RH in a humidity chamber.

  • Exposure Time: Sampling at 0, 24, 48, and 72 hours.

  • Titration:

    • Dissolve 2g of sample in neutral acetone.

    • Titrate with 0.1N KOH using phenolphthalein indicator.

  • Calculation:

    
    
    
    • 
       = Normality of KOH
      
    • 
       = Volume of KOH (mL)
      
    • 
       = Weight of sample (g)
      
  • Pass/Fail Criteria: An Acid Number > 0.5 mg KOH/g indicates significant hydrolysis.

Protocol B: Synergistic Efficiency Determination

Why: To quantify if TNPP is actually helping the primary FR or just acting as filler.

  • Prepare 3 Formulations:

    • Control: Polymer + Primary FR (e.g., 15% Br).

    • Blend: Polymer + Primary FR (14%) + TNPP (1%).

    • Reference: Polymer + TNPP (1%).

  • Run LOI (ASTM D2863): Measure the Limiting Oxygen Index.

  • Run TGA (Thermogravimetric Analysis):

    • Ramp 10°C/min to 700°C in Nitrogen.

    • Record Char Yield at 600°C.

  • Calculate Synergism:

    
    
    
    • Positive deviation > 1.0 unit indicates synergism.

Module 4: Decision Tree for Formulation Failure

Use this logic flow when your standard FR tests (UL-94 or Cone Calorimeter) fail.

Troubleshooting_Tree Start UL-94 Test Failure Dripping Flaming Drips? Start->Dripping BurnRate Fast Burn Rate? Start->BurnRate Viscosity Check Melt Viscosity (MFI) Dripping->Viscosity Dispersion Check Dispersion (Microscopy) BurnRate->Dispersion MFI_High MFI Increased >30% Viscosity->MFI_High Yes MFI_Stable MFI Stable Viscosity->MFI_Stable No Degradation Polymer Degradation. Increase TNPP. MFI_High->Degradation CharFail Insufficient Char. Add Anti-Drip (PTFE) or Increase Primary FR. MFI_Stable->CharFail PoorDisp Agglomerates Found Dispersion->PoorDisp GoodDisp Dispersion Good Dispersion->GoodDisp ProcessFix Process Issue. TNPP may be lubricating too much. Reduce TNPP. PoorDisp->ProcessFix LoadFix FR Loading Low. Increase Primary FR. GoodDisp->LoadFix

Caption: Diagnostic flow for identifying whether TNPP dosage is the cause of UL-94 failure.

References

  • Mechanism of Phosphite Antioxidants

    • Title: Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers.[5][6][7]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Synergism in Flame Retardants

    • Title: Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?
    • Source: M
    • URL:[Link][8]

  • Title: Process for production of hydrolytically stable tris(nonylphenyl) phosphite (US Patent 5532401A).
  • General Properties & Safety

    • Title: Tris(nonylphenyl) phosphite Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Resolving Aryl Phosphate Co-Elution in GC-MS

Doc ID: TS-GC-OPE-001 | Version: 2.1 | Status: Active Department: Chromatography Applications Engineering[1] Executive Summary Aryl phosphates (e.g., Tricresyl phosphates [TCPs], Triphenyl phosphate [TPHP]) present a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-GC-OPE-001 | Version: 2.1 | Status: Active Department: Chromatography Applications Engineering[1]

Executive Summary

Aryl phosphates (e.g., Tricresyl phosphates [TCPs], Triphenyl phosphate [TPHP]) present a unique challenge in gas chromatography due to their structural isomerism.[1] The critical analytical failure mode is the co-elution of toxic ortho-isomers with less toxic meta- and para- isomers, leading to false-positive toxicity assessments or inaccurate quantification.

This guide moves beyond standard "bake-out" advice, focusing on selectivity tuning (


) , thermal focusing , and mass spectral deconvolution .[1]
Visual Troubleshooting Workflow

Use this logic map to identify the root cause of your co-elution before changing hardware.

troubleshooting_flow start START: Co-Elution Detected check_ms Check MS Spectra (Peak Purity) start->check_ms is_isomer Are spectra identical? check_ms->is_isomer method_chem Chemistry Issue: Isomeric Overlap is_isomer->method_chem Yes (Isomers) method_phys Physics Issue: Capacity/Efficiency is_isomer->method_phys No (Different Compounds) action_column Change Stationary Phase (Increase Phenyl %) method_chem->action_column action_temp Optimize Ramp Rate (Mid-Run Hold) method_phys->action_temp action_dim Reduce Column ID (0.25 -> 0.18 mm) method_phys->action_dim

Caption: Decision matrix for distinguishing between isomeric co-elution (chemistry limit) and capacity issues (physics limit).

Module 1: Stationary Phase Chemistry (Selectivity)

Q: I am using a standard 5% phenyl column (e.g., DB-5ms, Rxi-5Sil MS). Why can't I separate the tricresyl phosphate (TCP) isomers?

A: The 5% phenyl phase lacks the necessary shape selectivity. TCP isomers differ only in the position of the methyl group on the phenyl ring (ortho, meta, para). A standard non-polar column separates primarily by boiling point (dispersive forces). Since these isomers have nearly identical boiling points, they co-elute.[1]

The Fix: You must increase the


 interactions between the stationary phase and the aromatic rings of the analyte.
  • Recommendation: Switch to a 35% Phenyl phase (e.g., Agilent DB-35ms UI or Restek Rtx-OPPesticides2).[1]

  • Mechanism: The increased phenyl content in the stationary phase creates stronger induced dipole interactions with the aryl phosphate rings. This amplifies the subtle steric differences between the ortho (more hindered) and para (linear) isomers, increasing the selectivity factor (

    
    ).
    

Validation Data: Separation Efficiency by Phase

Stationary PhaseCompositionTCP Isomer Resolution (

)
Suitability
5% Phenyl 5% diphenyl / 95% dimethyl polysiloxane< 0.8 (Co-elution)Screening only
35% Phenyl 35% diphenyl / 65% dimethyl polysiloxane> 1.5 (Baseline)Recommended
50% Phenyl 50% diphenyl / 50% dimethyl polysiloxane> 2.0Excellent, but higher bleed
Cyanopropyl 14% cyanopropyl-phenylVariableGood for polar OPEs, bad for non-polars

Pro-Tip: If analyzing "dirty" matrices (dust, sludge), use an "Ultra Inert" (UI) or "MS" grade version of the 35% column to prevent peak tailing caused by active sites interacting with the phosphate group.

Module 2: Thermodynamic Optimization (Method Parameters)

Q: I switched columns, but my resolution is still marginal (


). How do I get to baseline without a 60-minute run time? 

A: You are likely ramping the temperature too quickly through the critical elution zone. Aryl phosphates are high-boiling compounds. If the oven ramp is too fast (>10°C/min) during their elution, the thermal focusing effect is lost, and peaks broaden.

The Protocol: The "Mid-Ramp Hold" Strategy

  • Identify Elution Temp: Run a scout run. Note the temperature where your cluster elutes (e.g., 260°C).

  • Modify Ramp:

    • Fast Ramp: 20°C/min up to 20°C below the cluster (e.g., 240°C).

    • Slow Ramp: Slow down to 2-4°C/min through the elution zone (240°C to 270°C).

    • Clean Out: Ramp 30°C/min to 320°C for bake-out.

Self-Validating Check: Calculate the Peak Capacity (


) for the critical region.


If

does not increase by >20% after applying the slow ramp, check your carrier gas linear velocity (optimal He velocity: 35-40 cm/sec).[1]
Module 3: Mass Spectral Deconvolution (Detection)

Q: I have a complex environmental sample, and matrix interferences are co-eluting with my aryl phosphates. I cannot change the column. What now?

A: You must move from physical separation (Chromatography) to mathematical separation (Mass Spectrometry). Aryl phosphates fragment differently than alkyl phosphates and common matrix lipids.

Troubleshooting Steps:

  • Avoid m/z 99: Many users track m/z 99 (protonated phosphate). Do not use this for aryl phosphates. It is non-specific and dominates in alkyl phosphates.

  • Target Specific Ions: Use high-mass aromatic fragments.

  • Transition to MRM: If using a Triple Quad (GC-MS/MS), use Multiple Reaction Monitoring (MRM) to eliminate chemical noise.

Recommended Ions for Deconvolution

AnalyteQuant Ion (SIM)Qualifier IonsMRM Transition (Quant)
TPHP (Triphenyl phosphate)326325, 215, 77326

215
TCP (Tricresyl phosphate)368367, 165, 91368

165
EHDPP (2-ethylhexyl diphenyl)251362, 77362

251

Visualizing the Fragmentation Logic

fragmentation_path parent Aryl Phosphate Parent (e.g., TPHP m/z 326) loss_phenoxy Loss of Phenoxy Group (PhO) parent->loss_phenoxy Fragmentation tropylium Tropylium Ion (m/z 91 - if alkyl sub) parent->tropylium If Methyl Substituted (TCP) stable_ion Stable Phosphonium Ion (m/z 215) loss_phenoxy->stable_ion Rearrangement

Caption: Fragmentation pathway differences allow spectral resolution even when chromatographic resolution fails.

Module 4: Matrix Effects & System Maintenance

Q: My calibration standards look great, but my peak shapes tail badly in real samples, causing integration errors.

A: This is "Matrix-Induced Active Site" formation. Aryl phosphates are moderately polar. When you inject a dirty sample (dust, tissue), non-volatile residue accumulates in the liner and the head of the column. These residues create active sites (hydroxyl groups) that hydrogen-bond with the phosphate ester, causing tailing.

The Solution System:

  • Analyte Protectants (AP): Add D-Sorbitol (1 mg/mL) to your final extract.

    • Mechanism:[1][2] Sorbitol has multiple hydroxyl groups. It floods the system, binding to active sites before your analyte does, effectively "masking" the dirt.

  • Backflushing: Implement a post-column backflush.

    • Reverses flow through the column after the last peak elutes.

    • Prevents heavy matrix (boiling point >400°C) from baking into the column head.

Maintenance Checklist (Self-Validating):

References
  • Agilent Technologies. (2015). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Application Note 5990-7722EN. Link

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Technical Guide GN4000. Link

  • Federal Aviation Administration (FAA). (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[3][4]Link[1][3]

  • BenchChem. (2025).[5] Quantification of Organophosphate Flame Retardants in House Dust Using Isotope Dilution GC-MS/MS.Link[1]

  • Sigma-Aldrich. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation.Link[1]

Sources

Optimization

Technical Support Center: Mitigation of Tris(nonylphenyl) phosphate (TNPP) Leaching

Mission Statement This guide addresses the critical issue of Tris(nonylphenyl) phosphite (TNPP) and its degradation products leaching from polymer matrices (LLDPE, PVC, rubbers) into drug substances. While often referred...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

This guide addresses the critical issue of Tris(nonylphenyl) phosphite (TNPP) and its degradation products leaching from polymer matrices (LLDPE, PVC, rubbers) into drug substances. While often referred to as "phosphate" leaching, the root additive is the phosphite antioxidant, which degrades into the toxic endocrine disruptor Nonylphenol (NP) or oxidizes into the phosphate form.

This center provides actionable protocols to eliminate, mitigate, and detect these leachables ensuring compliance with USP <665>, BPOG, and REACH regulations.

Module 1: Material Selection (Root Cause Elimination)

Issue: "I am selecting bags for a new Phase III clinical run. How do I ensure zero TNPP leaching?"

Diagnosis: The only way to guarantee zero TNPP leaching is to eliminate the source. TNPP is a "secondary antioxidant" used to prevent polymer degradation during extrusion. Older films often contain it. Modern films use cleaner chemistries.

Strategic Protocol: The "Clean Polymer" Switch

If you are in early development, do not attempt to mitigate TNPP; replace it .

FeatureLegacy Additive (TNPP) Modern Alternative (Irgafos 168)
Chemical Name Tris(nonylphenyl) phosphiteTris(2,4-di-tert-butylphenyl) phosphite
Hydrolytic Stability Low (Rapidly forms Nonylphenol in humidity)High (Resistant to hydrolysis)
Toxicity Profile High (Degrades to NP, an Endocrine Disruptor)Low (Degrades to harmless byproducts)
Regulatory Status Restricted (REACH SVHC), Scrutinized by FDAGenerally Recognized as Safe (GRAS)

Actionable Step: Request the Extractables Data Package from your vendor. Look specifically for CAS #26523-78-4 (TNPP) or CAS #84852-15-3 (Nonylphenol). If present, request a "Modern Film" alternative stabilized with Irgafos 168 (CAS #31570-04-4).

Module 2: Process Mitigation (Operational Control)

Issue: "I am locked into a legacy film containing TNPP for my current campaign. How do I minimize leaching?"

Diagnosis: If material change is impossible, you must control the activation energy that drives leaching: Gamma Irradiation, Temperature, and Contact Time.

The Degradation Mechanism

Understanding why TNPP leaches is the key to stopping it. It follows two pathways:

  • Oxidation: Converts Phosphite

    
     Phosphate (Less toxic, but still an impurity).
    
  • Hydrolysis: Converts Phosphite

    
     Nonylphenol (Toxic). This is the critical pathway to block.
    

TNPP_Degradation cluster_prevention Mitigation Targets TNPP TNPP (Phosphite) (The Additive) Oxidation Oxidation (Gamma/Air) TNPP->Oxidation Hydrolysis Hydrolysis (Moisture/Acid) TNPP->Hydrolysis Phosphate TNPP (Phosphate) (Non-Toxic Leachable) Oxidation->Phosphate NP Nonylphenol (NP) (Toxic Endocrine Disruptor) Hydrolysis->NP Acid Phosphorous Acid Hydrolysis->Acid

Figure 1: TNPP degradation pathways. The red pathway (Hydrolysis) generates the toxic Nonylphenol and is accelerated by moisture and gamma irradiation.

Troubleshooting Guide: Mitigation Steps
Q: Does Gamma Irradiation increase TNPP leaching?

A: Yes. High-energy radiation generates free radicals that accelerate the breakdown of TNPP.

  • Protocol: Audit your sterilization certificate.

    • Target: 25–35 kGy.

    • Alert Limit: >45 kGy.

    • Why: Doses above 45 kGy exponentially increase polymer chain scission and additive degradation, releasing bulk TNPP to the surface.

Q: Can I flush the bags to remove it?

A: Partially, but water is inefficient. TNPP and Nonylphenol are highly lipophilic (hydrophobic). A standard Water For Injection (WFI) flush will only remove loose surface particles, not the chemical migrated into the surface layer.

Optimized Flushing Protocol (If compatible with process):

  • Solvent: 5% Ethanol or Polysorbate 80 (PS80) solution (if process compatible).

  • Volume: Minimum 20% of bag volume.

  • Agitation: Rocking motion for 15 minutes.

  • Rationale: The surfactant/organic solvent lowers the surface tension, extracting the lipophilic NP residues that WFI leaves behind.

  • Post-Flush: 3x WFI rinse to remove the surfactant.

Data: Leaching Potential by Solvent

Solvent System TNPP Extraction Efficiency Risk Level
WFI (Water) < 5% (Poor) High (Leaves residue)
pH 3 Buffer Moderate Medium (Acid accelerates hydrolysis)
50% Ethanol High (>90%) Low (Effective removal)

| Polysorbate 80 | High | Low (Simulates protein interaction) |

Module 3: Analytical Validation (Forensics)

Issue: "I see a ghost peak in my chromatogram. Is it TNPP?"

Diagnosis: TNPP is elusive because it degrades during analysis. You must look for its "fingerprints"—the oxidized phosphate form and the breakdown product (Nonylphenol).

Analytical Troubleshooting Workflow
Step 1: Target Mass Identification

Do not just look for the parent mass. TNPP oxidizes in the instrument source.

  • Parent (Phosphite): m/z ~688

  • Oxidized (Phosphate): m/z ~704 (Often the dominant peak)

  • Degradant (Nonylphenol): m/z ~220 (Requires GC-MS or specialized LC conditions)

Step 2: Sample Extraction (BPOG Standard)

To validate if your mitigation worked, perform a controlled extraction study.

  • Incubation: Seal the plastic sample with solvent (50% EtOH recommended for worst-case).

  • Condition: 70 days at 40°C (Standard) or 24 hours at 50°C (Accelerated).

  • Analysis: LC-MS/MS (Electrospray Ionization - Positive Mode).

Decision_Tree Start Ghost Peak Detected CheckMass Check m/z 704 (Phosphate) and m/z 220 (NP) Start->CheckMass IsPresent Peaks Present? CheckMass->IsPresent No Not TNPP Related Check Slip Agents IsPresent->No No Yes TNPP Confirmed IsPresent->Yes Yes Quant Quantify vs. PDE (Permitted Daily Exposure) Yes->Quant Safe Below PDE (Safe to Proceed) Quant->Safe < Limit Unsafe Above PDE (Action Required) Quant->Unsafe > Limit Action 1. Switch Material 2. Reduce Gamma Dose 3. Implement EtOH Flush Unsafe->Action

Figure 2: Analytical decision tree for identifying and managing TNPP leachables.

FAQ: Rapid Response

Q: My vendor says their film is "Animal Derived Component Free" (ADCF). Does this mean it is TNPP-free? A: No. ADCF refers to slip agents (like tallow-based stearates). TNPP is a synthetic antioxidant. A film can be ADCF and still be loaded with TNPP. You must ask specifically for "Antioxidant Profile."

Q: Why does the pH of my buffer drop when stored in these bags? A: Hydrolysis. If TNPP hydrolyzes, it releases Phosphorous Acid . This can acidify unbuffered solutions (like WFI or saline). If you see pH drift, test for Nonylphenol immediately.

Q: Can I filter out TNPP? A: No. TNPP and Nonylphenol are small molecules (<1000 Da). They will pass through standard 0.2 µm sterilizing grade filters. They must be removed via adsorption (e.g., carbon filters) or prevented at the source.

References

  • BioPhorum Operations Group (BPOG). (2020). Best Practices Guide for Extractables Testing of Single-Use Components. Retrieved from

  • U.S. Pharmacopeia (USP). (2022). <665> Plastic Components and Systems Used in the Manufacturing of Pharmaceutical Drug Products.[1][2] Retrieved from

  • European Chemicals Agency (ECHA). (2019). Substance Information: Tris(nonylphenyl) phosphite.[3][4][5][6][7] Retrieved from

  • Jenke, D. (2010). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables.[1][2][8] Wiley Series in Pharmaceutical Technology.

  • Hammond, M., et al. (2013). Identification of a Leachable Compound from a Single-Use Bioprocess Container. PDA Journal of Pharmaceutical Science and Technology. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Tris(nonylphenyl) phosphate vs tricresyl phosphate flame retardant performance

Technical Comparison Guide: Aryl Phosphate Esters in Fire Suppression Subject: Tricresyl Phosphate (TCP) vs. Tris(nonylphenyl) Phosphate (TNPP-O) Systems Content Type: Application Scientist Comparative Review[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Aryl Phosphate Esters in Fire Suppression Subject: Tricresyl Phosphate (TCP) vs. Tris(nonylphenyl) Phosphate (TNPP-O) Systems Content Type: Application Scientist Comparative Review[1]

Executive Summary: The Efficiency vs. Permanence Trade-off

In the development of fire-resistant polymers, the selection between Tricresyl Phosphate (TCP) and Tris(nonylphenyl) Phosphate (TNPP-O) represents a fundamental trade-off between flame retardant (FR) efficiency and physicochemical stability .[1]

  • TCP is the historical benchmark: a low-molecular-weight, high-phosphorus plasticizer that offers aggressive flame suppression but carries significant neurotoxicity risks (aerotoxic syndrome).[1][2]

  • TNPP-O (often derived from the oxidation of the stabilizer Tris(nonylphenyl) phosphite) represents the "bulky" alternative. Its high molecular weight and long alkyl chains drastically reduce volatility and migration (fogging), but its lower phosphorus density requires higher loading levels to achieve equivalent Limiting Oxygen Index (LOI) ratings.

This guide analyzes these two agents to assist formulators in balancing regulatory compliance (REACH/TSCA) with UL-94 performance.

Physicochemical Architecture & Theoretical Efficiency

The primary predictor of an organophosphate's FR efficiency is its Phosphorus Content (%P) . TCP holds a distinct advantage here due to its compact structure.[1] TNPP-O, with its steric bulk (three nonyl chains), "dilutes" the active phosphorus atom.[1]

Table 1: Comparative Physicochemical Profile

FeatureTricresyl Phosphate (TCP) Tris(nonylphenyl) Phosphate (TNPP-O) Implication for Formulation
Molecular Weight ~368 g/mol ~689 g/mol TNPP-O resists migration/leaching better than TCP.[1]
Phosphorus Content ~8.4% ~4.5% TCP is nearly 2x more efficient per gram.[1]
Physical State Low-viscosity liquidViscous liquid / SemisolidTCP acts as a strong plasticizer; TNPP-O has minimal plasticizing effect.[1]
Volatility (TGA) Onset ~240°COnset >300°CTNPP-O is superior for high-temp processing (e.g., engineering thermoplastics).[1]
Primary Mode Gas Phase + Condensed CharCondensed Phase (Weak)TCP suppresses flames actively; TNPP-O relies on char stability.[1]

Expert Insight: Do not interchange these 1:1. To match the UL-94 V-0 performance of a formulation containing 10% TCP, you would theoretically need ~18-20% TNPP-O, which would likely degrade the mechanical modulus of the polymer matrix.[1]

Mechanism of Action: Pathway Analysis

Understanding how these molecules suppress fire is critical for synergistic blending.[1]

  • TCP (The Active Suppressor): Vaporizes readily to release PO· radicals (gas phase) while simultaneously phosphorylating the polymer surface to form a glassy char (condensed phase).

  • TNPP-O (The Passive Barrier): Due to its high mass, it struggles to enter the gas phase. It functions almost exclusively by crosslinking the polymer melt to increase viscosity, preventing dripping.

FR_Mechanism Fire Ignition Source Polymer Polymer Matrix Fire->Polymer Heat Flux TCP TCP (High Volatility) Polymer->TCP TNPP TNPP-O (High Mass) Polymer->TNPP GasPhase Gas Phase: PO• Radical Scavenging TCP->GasPhase Vaporization Char Condensed Phase: Phosphoric Acid Char TCP->Char Acid Release GasPhase->Fire Quenching (High Efficiency) Char->Polymer Thermal Shielding TNPP->GasPhase Minimal Transfer MeltFlow Melt Viscosity Modification TNPP->MeltFlow Steric Hindrance WeakChar Carbonaceous Residue TNPP->WeakChar Decomposition

Figure 1: Mechanistic divergence.[1] TCP (Top path) actively quenches flame radicals. TNPP-O (Bottom path) acts primarily physically by altering melt rheology.[1]

Toxicological & Regulatory Landscape

This is the primary driver for shifting away from TCP.

Tricresyl Phosphate (TCP):

  • Risk: Contains ortho-cresyl isomers (ToCP).[1][2][3][4][5]

  • Pathology: Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][5] It inhibits the enzyme Neuropathy Target Esterase (NTE), leading to paralysis.

  • Status: Heavily restricted in aviation and consumer goods.[1] Modern "commercial" TCP is filtered to <0.1% ortho-isomers, but stigma and regulatory scrutiny remain high.[1][2]

Tris(nonylphenyl) Phosphate (TNPP-O):

  • Risk: Derived from Nonylphenol.[1][6][7]

  • Pathology: Endocrine Disruption.[1] Nonylphenol is a xenoestrogen.[1]

  • Status: While less acutely toxic than TCP (no neurotoxicity), it faces pressure under REACH (Europe) due to environmental persistence and reproductive toxicity concerns.[1]

Experimental Protocol: Cone Calorimetry

To validate the performance difference in your specific matrix, Cone Calorimetry (ISO 5660 / ASTM E1354) is the gold standard. Unlike UL-94 (which is pass/fail), this provides quantitative combustion data.[1]

Protocol: Comparative Heat Release Analysis

Objective: Quantify the reduction in Peak Heat Release Rate (pHRR) for TCP vs. TNPP-O.

Reagents & Equipment:

  • Cone Calorimeter (e.g., FTT iCone).[1]

  • Polymer Matrix (e.g., PVC or Epoxy).[1]

  • Additives: TCP (commercial grade) and TNPP-O (high purity).[1]

Step-by-Step Workflow:

  • Sample Fabrication:

    • Prepare 100mm x 100mm x 3mm plaques.

    • Control: Pure Polymer.[1]

    • Formulation A: Polymer + 10 wt% TCP.

    • Formulation B: Polymer + 10 wt% TNPP-O (Mass matched).[1]

    • Formulation C: Polymer + 18.6 wt% TNPP-O (Phosphorus matched).[1]

  • Conditioning:

    • Condition samples at 23°C / 50% RH for 48 hours to normalize moisture content.[1]

  • Calibration:

    • Calibrate the oxygen analyzer using ambient air (20.95%) and zero gas (N2).

    • Set conical heater flux to 50 kW/m² (simulating a developing fire).

  • Execution:

    • Wrap sample edges in aluminum foil (retainer frame) to prevent edge burning.[1]

    • Place in sample holder on the load cell.[8]

    • Expose to heat flux and spark igniter.[1][9]

  • Data Collection (Critical Metrics):

    • TTI (Time to Ignition): Seconds until sustained flame.[1]

    • pHRR (Peak Heat Release Rate): kW/m².[1][9] The most critical predictor of fire spread.

    • THR (Total Heat Release): MJ/m².[1] Indicates total fuel load.[1][9]

    • TSR (Total Smoke Release): m²/m².[1] Expect TCP to generate more smoke due to gas-phase quenching.

Cone_Calorimetry cluster_Test Test Execution Start Start Protocol Prep Sample Prep (100x100x3mm) Start->Prep Cond Conditioning (23°C, 48h) Prep->Cond Calib Calibration (O2 Analyzer, 50kW/m² Flux) Cond->Calib Load Load Sample (Edge Frame) Calib->Load Ignite Spark Ignition Load->Ignite Measure Data Acquisition (O2 Consumption Principle) Ignite->Measure Output Generate Curves: HRR vs Time Measure->Output

Figure 2: Standardized Cone Calorimetry Workflow (ISO 5660).

Application Scientist Recommendation

  • Use TCP when: You require maximum fire suppression in thin sections (e.g., wire coatings) and the application is enclosed/industrial where neurotoxicity risks can be managed via PPE.

  • Use TNPP-O when: You are formulating for high-temperature engineering thermoplastics where TCP would volatilize during processing, or when "fogging" (outgassing) is a critical defect (e.g., automotive interiors).[1] Note: You must increase loading to compensate for lower P-content.

References

  • World Health Organization (WHO). (1990).[1][5] Tricresyl Phosphate (Environmental Health Criteria 110).[1][10][11] IPCS INCHEM. [Link][1]

  • Wei, G. L., et al. (2015).[1] "Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure." Environmental Pollution. [Link][1]

  • European Chemicals Agency (ECHA). (2019).[1] Substance Information: Tris(nonylphenyl) phosphite.[1][6] (Detailed data on the phosphite precursor and its oxidation/hydrolysis products). [Link][1]

  • Morgan, A. B., & Gilman, J. W. (2013).[1] "An overview of flame retardancy of polymeric materials: application, technology, and future directions." Fire and Materials. [Link]

  • ASTM International. (2023).[1] ASTM E1354-23 Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. [Link][1]

Sources

Comparative

Validating TNPP-free claims by testing for tris(nonylphenyl) phosphate

A Comparative Analysis of Analytical Methodologies for Tris(nonylphenyl) Phosphite/Phosphate Detection Executive Summary: The "TNPP-Free" Paradox In biopharmaceutical manufacturing and drug development, Single-Use System...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Analytical Methodologies for Tris(nonylphenyl) Phosphite/Phosphate Detection

Executive Summary: The "TNPP-Free" Paradox

In biopharmaceutical manufacturing and drug development, Single-Use Systems (SUS) and packaging films are often marketed as "TNPP-free." This claim is critical because Tris(nonylphenyl) phosphite (TNPP) —a common antioxidant stabilizer—degrades into Nonylphenol (NP) , a potent endocrine disruptor and a Substance of Very High Concern (SVHC) under EU REACH regulations.

The Scientific Nuance: While the request specifies "Phosphate," the industry acronym TNPP refers to the Phosphite (


). The Phosphate is its oxidized, non-active form. A robust validation strategy must detect the parent Phosphite (to verify the "free" claim) and the degradation product Nonylphenol (to verify safety).[1]

The Core Challenge: Standard Gas Chromatography (GC-MS) methods often fail to accurately validate TNPP-free claims because the high inlet temperatures can thermally decompose trace TNPP into Nonylphenol during the analysis itself, leading to false positives.

This guide outlines a self-validating Liquid Chromatography (LC-MS/MS) workflow that avoids these thermal artifacts, providing a definitive "Pass/Fail" metric for TNPP-free claims.

Mechanistic Insight: Why TNPP Detection Fails

To validate a claim, one must understand the failure mode. TNPP is chemically designed to be reactive (it scavenges oxygen). Its degradation pathway is the primary source of leachable toxicity.

Diagram 1: TNPP Degradation & Analytical Interference

This diagram illustrates the chemical fate of TNPP and where analytical errors occur.

TNPP_Degradation cluster_0 Analytical Risk Zone TNPP TNPP (Phosphite) Parent Antioxidant Phosphate Tris(nonylphenyl) Phosphate (Oxidized Form) TNPP->Phosphate Oxidation (Storage) Hydrolysis Hydrolysis (Moisture/Acid) TNPP->Hydrolysis GC_Heat GC-MS Inlet Heat (>250°C) TNPP->GC_Heat Analytical Stress NP Nonylphenol (NP) Endocrine Disruptor (Toxic) Hydrolysis->NP Environmental Degradation GC_Heat->NP False Positive Generation

Caption: Figure 1. TNPP degrades naturally into Nonylphenol (NP).[2][3] However, GC-MS analysis can artificially force this degradation, invalidating 'TNPP-free' verification.

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice of instrument dictates the validity of your data. For TNPP, LC-MS/MS is the gold standard because it analyzes the molecule in its liquid state without thermal shock.

FeatureMethod A: GC-MS (The Trap)Method B: LC-MS/MS (The Standard)
Primary Analyte Nonylphenol (Breakdown product)Intact TNPP (Parent) & Nonylphenol
Ionization Energy High (Electron Impact - 70eV)Soft (Electrospray/APCI)
Thermal Stress High (Inlet: 250°C - 300°C)Low (Ambient to 40°C column)
Risk Factor False Positives: Heat converts trace TNPP into NP, making a clean film appear contaminated.None: Preserves parent molecule integrity.
Detection Limit (LOD) ~1–10 ppm (often limited by matrix)< 10 ppb (High Sensitivity)
Verdict REJECT for Parent ValidationACCEPT for Validation
Experimental Protocol: The Self-Validating Workflow

This protocol uses a "Targeted Screen" approach. We do not just look for peaks; we validate the extraction efficiency.

Phase 1: Sample Preparation (Critical for Recovery)
  • Goal: Maximize surface area without generating heat (which degrades TNPP).

  • Step 1: Cryogenic Milling. Freeze polymer sample with liquid nitrogen and mill to a fine powder (< 500 µm). Why: Ambient milling generates friction heat, degrading TNPP before analysis.

  • Step 2: Solvent Selection. Use Isopropanol (IPA) or Toluene .

    • Note: IPA is preferred for biopharma films as it swells the polymer matrix (PE/PP) without dissolving it completely, releasing additives.

Phase 2: Extraction (The "Soak" Method)
  • Method: Ultrasonic-Assisted Extraction (UAE).[4]

  • Conditions: 60 minutes at 40°C. Do not exceed 50°C.

  • Filtration: 0.2 µm PTFE syringe filter (Avoid Nylon, which can adsorb phenols).

Phase 3: LC-MS/MS Instrumentation & Parameters[5]
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes ionization).

    • B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 10 minutes. Hold 100% B for 5 mins (TNPP is very hydrophobic and elutes late).

  • Detection (MRM Mode):

    • TNPP (Parent): Precursor m/z 689 -> Product m/z 221 (Quantifier).

    • Nonylphenol (Degradant): Precursor m/z 219 -> Product m/z 133 (Quantifier).

Workflow Visualization: The Decision Tree

Validation_Workflow Start Start: Polymer Sample Extract Cryo-Mill & IPA Extraction (40°C, 60 min) Start->Extract Analysis LC-MS/MS Analysis (Target: TNPP & NP) Extract->Analysis CheckTNPP Is TNPP Detected? Analysis->CheckTNPP CheckNP Is Nonylphenol (NP) Detected? CheckTNPP->CheckNP No (< LOD) Fail1 FAIL: Product Contains TNPP (Not TNPP-Free) CheckTNPP->Fail1 Yes (> LOD) Fail2 FAIL: Degraded Material (TNPP likely used & degraded) CheckNP->Fail2 Yes (> LOD) Spike Validation Step: Spike Matrix with TNPP Std CheckNP->Spike No (< LOD) Recovery Recovery > 80%? Spike->Recovery Pass PASS: Validated TNPP-Free Recovery->Pass Yes Invalid INVALID: Matrix Interference (Re-optimize Extraction) Recovery->Invalid No

Caption: Figure 2. Validation Logic Gate. Note the mandatory "Spike Recovery" step to prove that the method could see TNPP if it were present.

Data Interpretation & Limits

When reviewing your data, apply these criteria to validate the "TNPP-free" claim:

  • Retention Time Matching: TNPP is highly lipophilic. It should elute late in the gradient (high % organic solvent). If a peak appears early, it is likely a different phosphate species, not TNPP.

  • The "Ghost" Peak: If you see Nonylphenol but NO TNPP, the polymer may have been processed at high heat, degrading all parent TNPP. This is not TNPP-free; it is "TNPP-consumed."

  • Quantification Limits:

    • LOD (Limit of Detection): Typically 10–50 ng/mL in extract.

    • Threshold for "Free": < 0.1% (w/w) is the standard REACH threshold, but for biopharma leachables, the target is often < 1 ppm .

References
  • Mottier, P. et al. (2014).[2] "LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials." Food Additives & Contaminants: Part A. [Link][1][2]

  • European Chemicals Agency (ECHA). (2019).[6] "Substance Information: Tris(nonylphenyl) phosphite."[1][2][3][6][7][8][9][10] ECHA REACH Database. [Link]

  • ASTM International. (2023). "Standard Test Method for Determination of Nonylphenol in Water by LC/MS/MS" (Adapted for extracts). ASTM D7485. [Link]

  • Kivilompolo, M. et al. (2007).[11] "Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids." Analytical and Bioanalytical Chemistry. [Link]

Sources

Validation

Technical Guide: Inter-Laboratory Comparison of Tris(nonylphenyl) Phosphate Detection Limits

This guide objectively compares analytical methodologies for Tris(nonylphenyl) phosphate (and its precursor, the phosphite antioxidant TNPP), focusing on detection limits, stability challenges, and inter-laboratory valid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares analytical methodologies for Tris(nonylphenyl) phosphate (and its precursor, the phosphite antioxidant TNPP), focusing on detection limits, stability challenges, and inter-laboratory validation metrics.

Executive Summary: The Analytical Paradox

Tris(nonylphenyl) phosphite (TNPP) is a widely used antioxidant in polymeric packaging (CAS 26523-78-4). However, its analysis is plagued by a critical instability: TNPP oxidizes to Tris(nonylphenyl) phosphate and hydrolyzes/degrades into 4-Nonylphenol (NP) , a regulated endocrine disruptor.

For researchers and drug development professionals dealing with Extractables & Leachables (E&L), the core challenge is distinguishing between the native molecule and its degradation artifacts.

The Bottom Line:

  • GC-MS is often unsuitable for intact quantification due to thermal degradation in the injector port, leading to false-positive Nonylphenol results.

  • LC-MS/MS (APCI) is the "Gold Standard" for intact detection, offering the lowest Limits of Quantitation (LOQ) and highest specificity.

  • HPLC-UV requires pre-column oxidation to the stable phosphate form to achieve reproducible inter-laboratory results.

Critical Method Comparison: GC vs. LC vs. Hybrid Approaches

The following analysis synthesizes data from cross-validation studies comparing detection capabilities.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Status: Not Recommended for Intact Quantification.

  • Mechanism: High-temperature injection (

    
    ).
    
  • Failure Mode: Thermal labile bond cleavage. TNPP degrades into Nonylphenol (NP) inside the inlet.

  • Inter-Lab Variance: High. Results depend heavily on injector geometry and temperature, making standardization across labs difficult.

  • Utility: Useful only for total "potential" Nonylphenol screening.

Method B: LC-MS/MS (Electrospray/APCI)[1][2]
  • Status: Preferred / Gold Standard.

  • Mechanism: Atmospheric Pressure Chemical Ionization (APCI) is superior to ESI for the hydrophobic TNPP molecule.

  • Performance: Allows separation of the Phosphite (active) and Phosphate (oxidized) forms.

  • Sensitivity: Trace-level detection (ppb range).

Method C: HPLC-UV (Oxidative Derivatization)
  • Status: Robust Alternative for QC Labs.

  • Mechanism: Intentionally oxidizing unstable TNPP to the stable Tris(nonylphenyl) phosphate using tert-butyl hydroperoxide (t-BHP) before injection.

  • Utility: Solves the stability issue, allowing for consistent inter-lab retention times and quantification.

Inter-Laboratory Performance Data

The following table summarizes performance metrics derived from method validation studies (e.g., Food Addit. Contam. Part A, J. Chrom.[1][2] A).

Table 1: Comparative Detection Limits & Precision

MetricLC-MS/MS (APCI) GC-MS (EI) HPLC-UV (Derivatized)
Target Analyte Intact TNPP (Phosphite)Degradants (Nonylphenol)TNPP (as Phosphate)
Limit of Detection (LOD) 0.15 µg/kg ~50 µg/kg (as NP)0.4 mg/L (ppm)
Limit of Quantitation (LOQ) 0.50 µg/kg ~150 µg/kg (as NP)1.0 mg/L (ppm)
Linearity (

)
> 0.9990.985 (Variable)> 0.998
Inter-Lab %RSD 5 - 12% 25 - 40%< 2%
Recovery Rate 87 - 114%60 - 140% (Erratic)92 - 100%
Primary Artifact Matrix SuppressionThermal BreakdownIncomplete Oxidation

Analyst Note: The high %RSD in GC-MS stems from variable inlet temperatures across different laboratories. LC-MS/MS offers the best sensitivity, while the HPLC-UV oxidation method offers the best precision (lowest RSD) for higher concentration samples.

The "Gold Standard" Protocol: LC-MS/MS Workflow

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocol is recommended for trace analysis. This workflow minimizes "false" Nonylphenol generation.

Step-by-Step Methodology
  • Sample Preparation (Crucial):

    • Container: Use Glass only. TNPP adheres to and leaches from PP/PE plastics.

    • Solvent: Extract with Acetonitrile:Isopropanol (1:1) . Avoid Methanol (can cause transesterification).

    • Rapid Workup: Keep samples cooled (

      
      ) and protected from light to prevent photo-oxidation to the phosphate form.
      
  • Chromatographic Separation:

    • Column: C8 or C18 Reversed-Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Steep ramp (50% B to 100% B in 5 mins) to elute the hydrophobic TNPP.

  • Mass Spectrometry Detection:

    • Source:APCI Positive Mode (More effective for neutral phosphites than ESI).

    • MRM Transition (TNPP):

      
       689 
      
      
      
      473 (Quantifier).
    • MRM Transition (Phosphate):

      
       705 
      
      
      
      489 (Monitor this to track oxidation).

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway and the chemical fate of TNPP during analysis.

TNPP_Analysis_Workflow Sample Polymer/Drug Sample Extract Solvent Extraction (ACN/IPA) Sample->Extract Decision Select Method Extract->Decision GCMS GC-MS Analysis Decision->GCMS High Heat LCMS LC-MS/MS (APCI) Decision->LCMS Ambient Temp HPLC HPLC-UV (Pre-col Oxidation) Decision->HPLC Derivatization Result_GC Thermal Degradation (False Positive Nonylphenol) GCMS->Result_GC Inlet Breakdown Result_LC Intact Quantification (LOD < 1 ppb) LCMS->Result_LC Selective MRM Result_UV Stable Phosphate Form (High Precision) HPLC->Result_UV t-BHP Oxidation

Caption: Analytical decision tree highlighting the risk of thermal degradation in GC-MS versus the stability of LC-based methods.

Troubleshooting & Causality

  • Issue: High background noise in LC-MS.

    • Causality: TNPP is ubiquitous in lab environments (o-rings, plastic tubing, solvent caps).

    • Fix: Run a "System Blank" (inject solvent without column) to rule out LC system contamination. Replace plastic solvent lines with PEEK or Stainless Steel.

  • Issue: Discrepancy between Lab A and Lab B results.

    • Causality: Lab A might be measuring "Total TNPP" (Phosphite + Phosphate) while Lab B measures only the Phosphite.

    • Fix: Standardize reporting to sum both species or explicitly separate them.

References

  • Mottier, P., et al. (2014).[3][1] LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A. Link

  • European Chemicals Agency (ECHA). (2014).[1][4] Compendium of analytical methods to check compliance with REACH Annex XVII restrictions. Link

  • Chen, Y., et al. (2018). Quantitation Analysis of Nonylphenol and Octylphenol in the Food Simulants by LC-MS. 21st IAPRI World Conference on Packaging. Link

  • Google Patents (CN108398497B). (2018). High performance liquid chromatography detection method of tris (nonylphenol) phosphite ester via pre-column oxidation. Link

  • Benchmark International. (2024). Inter-laboratory Comparison Report: Statistical Framework for Method Validation. Link

Sources

Comparative

Technical Guide: Tris(nonylphenyl) Phosphate vs. Novel Non-Halogenated Flame Retardants

This guide provides an in-depth technical comparison between Tris(nonylphenyl) phosphate (a traditional aryl phosphate flame retardant) and Novel DOPO-based derivatives (the leading non-halogenated alternative). Focus: C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Tris(nonylphenyl) phosphate (a traditional aryl phosphate flame retardant) and Novel DOPO-based derivatives (the leading non-halogenated alternative).

Focus: Comparative Performance, Toxicology, and Experimental Validation Target Audience: Researchers, Application Scientists, and Safety Toxicologists

Executive Summary: The Pivot from Legacy to Green Chemistry

The polymer additives industry is currently navigating a critical transition from legacy aryl phosphate esters to novel, bio-compatible, or reactive organophosphorus systems.

  • The Incumbent: Tris(nonylphenyl) phosphate (TNPP-Phosphate) (CAS: 26569-53-9).[1][2][3] Note: Distinct from the common antioxidant Tris(nonylphenyl) phosphite, though both share the toxic nonylphenol substructure.[4] Historically used as a dual-function plasticizer and flame retardant (FR), its utility is now overshadowed by severe regulatory pressure due to its degradation into Nonylphenol , a potent endocrine disruptor.

  • The Challenger: DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) Derivatives . These novel non-halogenated flame retardants (NHFRs) offer superior thermal stability, reactive capabilities (preventing migration), and a benign toxicological profile, meeting modern REACH and RoHS standards.

This guide evaluates the chemical viability of replacing TNPP-Phosphate with DOPO-based chemistries, supported by experimental protocols for validation.

Chemical & Toxicological Profile

Tris(nonylphenyl) Phosphate (The Legacy Risk)[5][6]
  • Structure: A central phosphate core esterified with three nonylphenol groups.

  • Mechanism: Functions primarily in the gas phase . Upon combustion, it releases phosphorus radicals (PO•) that scavenge high-energy H• and OH• radicals, extinguishing the flame.

  • Critical Liability: Hydrolytic Instability . Under environmental conditions (moisture/heat), the ester bond hydrolyzes, releasing 4-Nonylphenol (4-NP) .

    • Toxicology: 4-NP is a xenoestrogen. It mimics 17β-estradiol, binding to estrogen receptors (ERs) and disrupting endocrine signaling. This poses a significant risk in medical device plastics or food-contact materials.

DOPO Derivatives (The Novel Solution)
  • Structure: A cyclic phosphinate containing a P-H bond. This active hydrogen allows DOPO to be functionalized (e.g., reacted with itaconic acid or benzoquinone) to create reactive FRs that chemically bond to the polymer backbone.

  • Mechanism:

    • Gas Phase: Releases PO• radicals (similar to phosphates but often more efficient per mole of P).

    • Condensed Phase: The biphenyl structure promotes high-yield char formation, creating a thermal barrier.

  • Safety: DOPO derivatives are generally non-migrating (if reactive) and do not degrade into endocrine-disrupting phenols.

Performance Comparison Data

The following table synthesizes performance metrics for a standard engineering thermoplastic (e.g., Polycarbonate or Epoxy) treated with either TNPP-Phosphate or a DOPO-derivative (e.g., DOPO-HQ).

FeatureTris(nonylphenyl) Phosphate (Legacy)DOPO-Derivative (Novel)Causality / Insight
FR Efficiency (UL-94) V-0 at 15-20 wt%V-0 at 8-12 wt%DOPO's cyclic structure and P-C bonds offer higher thermal stability and char yield than the P-O-C bonds of phosphates.
Limiting Oxygen Index (LOI) ~28-30%>32%Synergistic gas/condensed phase action in DOPO outperforms the primarily gas-phase action of aryl phosphates.
Thermal Stability (TGA) Degradation onset ~250°CDegradation onset >320°CAryl phosphates are more volatile; DOPO structures are rigid and thermally robust.
Migration Risk High (Plasticizer effect)Negligible (Reactive/Oligomeric)Small molecule phosphates leach out over time ("blooming"); Reactive DOPO becomes part of the polymer chain.
Toxicity Profile High Concern (Releases Nonylphenol)Low Concern (Bio-benign)Hydrolysis of the ester linkage is the failure point for TNPP-Phosphate.

Mechanistic Visualization

The following diagram contrasts the degradation pathways. Note how TNPP-Phosphate leads to toxic bio-accumulation, whereas DOPO cycles into a stable char or radical scavenger without toxic byproducts.

FR_Mechanism cluster_TNPP Legacy: Tris(nonylphenyl) Phosphate cluster_DOPO Novel: DOPO-Derivative TNPP TNPP-Phosphate (Polymer Matrix) Hydrolysis Hydrolysis (Moisture/Enzymes) TNPP->Hydrolysis Slow Leaching Radical_TNPP PO• Radicals (Flame Inhibition) TNPP->Radical_TNPP Combustion Nonylphenol 4-Nonylphenol (Toxic Xenoestrogen) Hydrolysis->Nonylphenol Degradation Env_Impact Environmental Bioaccumulation Nonylphenol->Env_Impact DOPO DOPO-Derivative (Reactive/Backbone) Char Stable Char (Thermal Shield) DOPO->Char Condensed Phase Radical_DOPO PO• Radicals (High Efficiency) DOPO->Radical_DOPO Gas Phase Safety Safe/Green Profile Char->Safety

Figure 1: Comparative degradation and mechanistic pathways. TNPP-Phosphate poses a dual risk of leaching and toxic degradation, whereas DOPO provides a closed-loop fire safety mechanism.

Experimental Protocols for Validation

To objectively validate the superiority of Novel NHFRs over TNPP-Phosphate, the following self-validating protocols are recommended.

Protocol A: Accelerated Hydrolytic Stability & Migration Test

Purpose: To quantify the release of toxic nonylphenol from the polymer matrix, simulating aging.

  • Sample Preparation:

    • Prepare 10x10cm films of the polymer matrix (e.g., PLA or PC) containing 10 wt% TNPP-Phosphate (Control) and 10 wt% DOPO-Derivative (Test).

    • Ensure uniform thickness (0.5 mm) to standardize diffusion paths.

  • Simulant Exposure:

    • Immerse samples in Food Simulant D1 (50% Ethanol) or Simulant E (Tenax) according to EU Regulation 10/2011 .

    • Incubate at 60°C for 10 days (Accelerated aging equivalent to long-term ambient storage).

  • Extraction & Analysis:

    • Remove films; evaporate the solvent from the simulant to dryness.

    • Reconstitute residue in Acetonitrile.

    • Analytical Method: HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry).

      • Target Ion: Monitor transition

        
         219 
        
        
        
        133 for 4-Nonylphenol (negative mode).
  • Validation Criteria:

    • TNPP Sample: Detectable levels of 4-Nonylphenol (> 10 ppb) indicate failure for biocompatible applications.

    • DOPO Sample: Should show < LOD (Limit of Detection) for phenolic degradation products.

Protocol B: Vertical Burn Test (UL-94)

Purpose: To determine the flame retardant efficiency and dripping behavior.

  • Specimen Setup:

    • Mold bars of 125mm x 13mm x 3.0mm.

    • Condition bars at 23°C/50% RH for 48 hours.

  • Ignition Procedure:

    • Mount specimen vertically.[5] Place cotton wool 300mm below.

    • Apply Methane flame (20mm height) for 10 seconds (

      
      ).
      
    • Withdraw flame; record afterflame time (

      
      ).
      
    • Immediately re-apply flame for 10 seconds (

      
      ) once combustion ceases.
      
  • Data Recording:

    • Record

      
      , 
      
      
      
      , and observation of flaming drips (which ignite the cotton).
  • Classification Logic:

    • V-0:

      
      , no dripping. (Expected for DOPO at lower loading).
      
    • V-2: Drips ignite cotton. (Common for Phosphate esters like TNPP due to plasticizing effect reducing melt viscosity).

Experimental Workflow Diagram

Workflow cluster_Prep Phase 1: Material Preparation cluster_Test Phase 2: Performance Testing Start Start: Candidate Selection (TNPP vs DOPO) Compounding Melt Compounding (Twin Screw Extruder) Start->Compounding Molding Injection Molding (Standard Test Bars) Compounding->Molding UL94 UL-94 Flammability (V-0 / V-1 / V-2) Molding->UL94 Migration Migration/Hydrolysis (HPLC-MS Analysis) Molding->Migration Pass APPROVE Candidate (Green FR) UL94->Pass If V-0 Decision Decision Gate: Is Nonylphenol Detected? Migration->Decision Fail REJECT Candidate (Toxic Risk) Decision->Fail Yes (>Limit) Decision->Pass No

Figure 2: Validation workflow. The critical decision gate is the detection of Nonylphenol, which disqualifies TNPP-Phosphate regardless of FR performance in modern applications.

References

  • LookChem. (2025). Tris(nonylphenyl) phosphate (CAS 26569-53-9) Product Information and Properties. Retrieved from [Link]

  • MDPI Polymers. (2023). Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application. Retrieved from [Link]

  • Food Standards Agency (UK). (2020). Research report: Nonylphenol in food contact plastics and migration into foods. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2019). Synthesis of a novel flame retardant based on DOPO derivatives and its application. Retrieved from [Link]

Sources

Validation

A Critical Evaluation of Tris(nonylphenyl) Phosphate (TNPP) as a Greener Plasticizer Alternative

Introduction: The Evolving Landscape of Polymer Additives For decades, the polymer industry has relied on plasticizers to impart flexibility, durability, and processability to otherwise rigid materials like polyvinyl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Polymer Additives

For decades, the polymer industry has relied on plasticizers to impart flexibility, durability, and processability to otherwise rigid materials like polyvinyl chloride (PVC). Traditional phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have been the workhorses of this field due to their cost-effectiveness and performance. However, growing concerns over their potential health and environmental impacts, including links to endocrine disruption, have catalyzed a global search for safer, "greener" alternatives.[1] This has led to the rise of non-phthalate plasticizers, including citrates, benzoates, and bio-based options derived from renewable resources like vegetable oils.[1][2][3]

This guide delves into a critical evaluation of Tris(nonylphenyl) phosphate (TNPP), a compound sometimes mentioned in the context of polymer additives. We will explore its primary industrial function, assess its performance characteristics, and critically examine its toxicological and environmental profile to determine if it can be considered a viable or "greener" alternative to traditional plasticizers. This analysis is grounded in published experimental data and current regulatory understanding, providing researchers and material scientists with a comprehensive, evidence-based perspective.

Tris(nonylphenyl) Phosphate (TNPP): A Stabilizer, Not a Primary Plasticizer

A fundamental clarification is necessary from the outset. While plasticizers are added to a polymer matrix to increase its flexibility and lower its glass transition temperature (Tg), TNPP's primary role in the plastics industry is not as a plasticizer but as a secondary antioxidant and processing stabilizer .[4][5][6] It is an organophosphite compound that excels at protecting polymers—including PVC, polyethylene (PE), polypropylene (PP), and synthetic rubbers—from thermal and oxidative degradation during high-temperature processing like extrusion and molding.[4][7][8]

The mechanism of action for TNPP involves the decomposition of hydroperoxides, which are highly reactive species that form during polymer processing and lead to chain scission, crosslinking, discoloration (yellowing), and loss of mechanical properties.[4][5][9] By neutralizing these hydroperoxides, TNPP preserves the polymer's molecular integrity and extends the product's lifespan.[4][9] While it may impart some minor or "secondary" plasticizing effects, it is not used as a primary agent for flexibilizing polymers and cannot replace materials like DEHP or DOTP in that capacity.[10]

The "Greener" Hypothesis: A Critical Flaw

The central question is whether TNPP can be considered a "greener" additive. A thorough examination of its toxicological and environmental profile reveals a significant flaw in this hypothesis: the degradation of TNPP into 4-nonylphenol (4-NP) , a substance of very high concern.

Toxicological Profile: The Problem of Degradation

While TNPP in its intact form exhibits low acute oral and dermal toxicity, this is overshadowed by the hazard posed by its breakdown product.[11] TNPP can hydrolyze, particularly in the presence of moisture, to form 4-nonylphenol (4-NP).[12][13]

4-Nonylphenol (4-NP) is a well-documented endocrine disruptor. [14][15] This means it can interfere with the hormonal systems of both wildlife and humans, leading to potential reproductive and developmental issues.[14] The primary concern is environmental, as 4-NP is known to be particularly toxic to aquatic organisms, causing adverse effects in fish species even at low concentrations.[12][14]

Environmental Fate: Persistence and Bioaccumulation

The environmental profile of TNPP is compromised by the properties of its degradant. 4-NP is known to be persistent in the environment, particularly in aquatic sediments, and it can bioaccumulate in the tissues of living organisms.[15][16] This combination of toxicity, persistence, and bioaccumulation potential makes its precursor, TNPP, a significant long-term environmental risk.[12][15] The release of TNPP into the environment can, therefore, act as a slow-release source of the more harmful 4-NP.[16][17]

Regulatory Scrutiny: A Substance of Very High Concern

Due to these significant risks, regulatory bodies have taken action. In the European Union, French authorities have proposed the classification of TNPP as a Substance of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.[14][15][16] The basis for this proposal is precisely its degradation to 4-NP, which is already identified as an SVHC due to its endocrine-disrupting properties.[16][17] An SVHC designation imposes stringent regulatory obligations, including disclosure and potential authorization for continued use, effectively signaling the phasing out of the substance.[14][18]

Performance Comparison: TNPP vs. Benchmark Plasticizers

To provide a clear context, TNPP's performance must be compared against a traditional phthalate (DEHP) and a widely accepted greener alternative, Dioctyl Terephthalate (DOTP). This comparison highlights the functional differences and the stark contrast in their environmental and health profiles.

FeatureTris(nonylphenyl) phosphate (TNPP) Di(2-ethylhexyl) phthalate (DEHP) Dioctyl Terephthalate (DOTP)
Primary Function Secondary Antioxidant / Thermal Stabilizer[4][5]Primary PlasticizerPrimary Plasticizer[19]
Plasticizing Efficiency Low / Secondary. Not used for this purpose.High (Benchmark for flexible PVC)High, similar to DEHP.[19]
Thermal Stability Excellent; protects polymers from heat degradation.[4][7]GoodGood, with lower volatility than DEHP.[2]
Parent Compound Toxicity Low acute toxicity.[11]Endocrine disruption concerns; reproductive toxicant.[1]Low toxicity profile; not classified as a reproductive toxicant.[2][19]
Degradation Products 4-nonylphenol (4-NP) : A persistent, bioaccumulative, and toxic (PBT) endocrine disruptor.[12][14][15]Mono(2-ethylhexyl) phthalate (MEHP), also an endocrine disruptor.No significant toxic degradation products.
Environmental Fate Releases 4-NP, causing long-term aquatic toxicity.[12]Can biodegrade under aerobic conditions, but concerns remain.[20]Considered more environmentally friendly with better degradation profile.[2]
Regulatory Status Proposed as a Substance of Very High Concern (SVHC) in the EU.[14][16]Heavily restricted or banned in many applications (e.g., toys, childcare articles, medical devices).[21]Widely accepted as a safer alternative to DEHP; not under the same regulatory pressure.[19]

Experimental Protocols for Comprehensive Evaluation

For laboratories seeking to validate the properties of polymer additives, a robust and multi-faceted testing approach is essential. The following protocols outline key methodologies for assessing performance and potential hazards.

Protocol 1: Evaluation of Mechanical and Thermal Properties

This workflow assesses the primary function of a plasticizer: its ability to modify the physical properties of a polymer.

Objective: To quantify the effect of an additive on the flexibility, strength, and thermal characteristics of a polymer (e.g., PVC).

Methodology:

  • Compounding:

    • Prepare a standard PVC resin formulation (e.g., 100 parts PVC, 2-3 parts thermal stabilizer).

    • Create several batches, adding the test additive (e.g., TNPP, DEHP, DOTP) at various concentrations (e.g., 20, 40, 60 parts per hundred resin - phr).

    • Homogenize each batch using a two-roll mill at a temperature appropriate for PVC compounding (approx. 160-170°C) until a uniform sheet is formed.

  • Sample Preparation:

    • Press the milled sheets into plaques of defined thickness using a compression molder according to ASTM D3182.

    • Cut standardized test specimens from the cooled plaques (e.g., dumbbell shapes for tensile testing).

  • Mechanical Testing (ASTM D638):

    • Using a universal testing machine (tensile tester), measure the following properties for each sample batch:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture, indicating flexibility.

      • Modulus of Elasticity: A measure of the material's stiffness.

  • Hardness Testing (ASTM D2240):

    • Measure the Shore A or Shore D hardness of the plaques using a durometer. A lower Shore hardness value indicates greater plasticization.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC):

    • Analyze small samples (5-10 mg) from each batch using a DSC instrument.

    • Heat the samples at a controlled rate (e.g., 10°C/min) to determine the Glass Transition Temperature (Tg) . A significant depression in Tg compared to the neat polymer indicates effective plasticization.

G cluster_prep Sample Preparation cluster_test Performance Testing cluster_output Data Output Compounding 1. Compounding (PVC + Additive) Milling 2. Two-Roll Milling Compounding->Milling Molding 3. Compression Molding (ASTM D3182) Milling->Molding Cutting 4. Specimen Cutting Molding->Cutting Mechanical Mechanical Analysis (ASTM D638) - Tensile Strength - Elongation Cutting->Mechanical Hardness Hardness Test (ASTM D2240) - Shore A/D Cutting->Hardness Thermal Thermal Analysis (DSC) - Glass Transition (Tg) Cutting->Thermal Data Comparative Performance Data (Flexibility, Strength, Tg) Mechanical->Data Hardness->Data Thermal->Data

Caption: Workflow for evaluating plasticizer performance.

Protocol 2: Quantification of TNPP and 4-NP via Migration Study

This protocol is crucial for assessing the safety and environmental risk of TNPP-containing materials.

Objective: To quantify the amount of intact TNPP and its degradation product, 4-NP, that can migrate out of a polymer matrix into a food simulant.

Methodology:

  • Sample Preparation:

    • Use a polymer plaque containing a known concentration of TNPP (prepared as in Protocol 1).

    • Cut samples with a known surface area (e.g., 1 dm²).

  • Migration Test (as per EU Regulation 10/2011):

    • Immerse the polymer sample in a food simulant. A common choice for fatty foods is 95% ethanol or isooctane.

    • Place the sealed container in an incubator at a specified condition (e.g., 10 days at 40°C) to simulate long-term contact.

  • Extraction:

    • After the incubation period, remove the polymer sample. The food simulant now contains the migrated substances.

    • For the quantification of total 4-NP (migrated and potential from TNPP hydrolysis), an aliquot of the simulant can be subjected to acidic treatment to force the hydrolysis of any migrated TNPP to 4-NP.[22][23]

  • Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Inject the simulant (with and without acid treatment) into an LC-MS/MS system.

    • For TNPP: Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[22][23]

    • For 4-NP: Use Electrospray Ionization (ESI) in negative mode.[22][23]

    • Develop a quantitative method using certified reference standards for both TNPP and 4-NP to create a calibration curve.

  • Quantification:

    • Calculate the concentration of TNPP and 4-NP in the simulant based on the calibration curve.

    • Express the final migration value in mg of substance per kg of food simulant (mg/kg) or mg per surface area (mg/dm²).

G cluster_migration Migration & Extraction cluster_analysis LC-MS/MS Analysis cluster_output Data Output Sample 1. Polymer Sample (Known Surface Area) Immersion 2. Immersion in Food Simulant (e.g., 95% Ethanol) Sample->Immersion Incubation 3. Incubation (e.g., 10 days at 40°C) Immersion->Incubation Extract 4. Collect Simulant (Extract) Incubation->Extract TNPP_Analysis TNPP Quantification (APCI mode) Extract->TNPP_Analysis NP_Analysis 4-NP Quantification (ESI mode) Extract->NP_Analysis Result Migration Values (mg/kg or mg/dm²) TNPP_Analysis->Result NP_Analysis->Result

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Bioaccumulation of Organophosphate Esters

Introduction: The Growing Concern of Organophosphate Ester Bioaccumulation Organophosphate esters (OPEs) have become ubiquitous environmental contaminants due to their extensive use as flame retardants and plasticizers i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Concern of Organophosphate Ester Bioaccumulation

Organophosphate esters (OPEs) have become ubiquitous environmental contaminants due to their extensive use as flame retardants and plasticizers in a wide array of consumer and industrial products.[1][2] Initially considered safer alternatives to brominated flame retardants, concerns regarding their potential for bioaccumulation and subsequent ecotoxicological effects are mounting.[1][3] Bioaccumulation, the process by which a chemical concentration in an organism exceeds that in its surrounding environment, is a critical factor in assessing the environmental risk of chemical substances.[4][5] For researchers, scientists, and drug development professionals, understanding the comparative bioaccumulation potential of different OPEs is paramount for predicting their environmental fate and potential impact on ecosystems and human health.

This guide provides an in-depth comparison of the bioaccumulation factors (BAFs) of various OPEs, supported by experimental data and methodologies. We will delve into the mechanisms driving bioaccumulation, present a standardized protocol for BAF determination, and offer a comparative analysis of BAF values for commonly detected OPEs.

Understanding Bioaccumulation: Key Factors and Mechanisms

The bioaccumulation of OPEs in aquatic organisms is a complex process governed by the interplay of the chemical's physicochemical properties and the organism's physiological and metabolic processes. The primary measure of this potential is the Bioaccumulation Factor (BAF), calculated as the ratio of the chemical's concentration in the organism to its concentration in the surrounding water.[6]

Several key factors influence the BAF of an OPE:

  • Hydrophobicity (Log Kow): The octanol-water partition coefficient (Kow) is a critical determinant of a chemical's tendency to partition from water into the lipid-rich tissues of an organism.[7] Generally, a higher log Kow value corresponds to a greater potential for bioaccumulation.[7] OPEs exhibit a wide range of log Kow values, contributing to the variability in their BAFs.

  • Chemical Structure: The structure of an OPE, including the presence of halogen atoms (e.g., chlorine) and the type of ester group (alkyl or aryl), significantly impacts its metabolic fate. Chlorinated OPEs, for instance, are often more resistant to metabolism than their non-chlorinated counterparts, which can lead to higher bioaccumulation.[8]

  • Biological Metabolism (Biotransformation): Aquatic organisms possess metabolic pathways to transform and eliminate foreign chemicals. The rate and extent of OPE metabolism can significantly reduce their bioaccumulation potential.[1] Key metabolic processes include hydrolysis and hydroxylation, often mediated by cytochrome P450 enzymes.[1][9][10]

  • Species-Specific Factors: Differences in physiology, feeding habits, and metabolic capacity among aquatic species can lead to variations in OPE bioaccumulation.[6]

The following diagram illustrates the key factors influencing the bioaccumulation of organophosphate esters in aquatic environments.

Caption: Factors influencing OPE bioaccumulation.

Experimental Determination of Bioaccumulation Factor (BAF)

To ensure data comparability and reliability, standardized protocols for BAF determination are essential. The Organization for Economic Co-operation and Development (OECD) Guideline 305 provides a comprehensive framework for conducting bioaccumulation studies in fish.

Experimental Workflow for a Fish Bioaccumulation Study (based on OECD Guideline 305)

The following diagram outlines the typical workflow for determining the BAF of an OPE in a laboratory setting.

G cluster_0 Acclimation Phase cluster_1 Uptake Phase cluster_2 Depuration Phase cluster_3 Analysis & Calculation Acclimation Acclimate test fish to laboratory conditions Exposure Expose fish to a constant concentration of the OPE in water Acclimation->Exposure Sample_Fish_Water_Uptake Periodically sample fish and water Exposure->Sample_Fish_Water_Uptake Transfer Transfer fish to clean water (OPE-free) Sample_Fish_Water_Uptake->Transfer Sample_Fish_Water_Depuration Periodically sample fish and water Transfer->Sample_Fish_Water_Depuration Analysis Quantify OPE concentrations in fish tissue and water samples (e.g., using GC-MS or LC-MS/MS) Sample_Fish_Water_Depuration->Analysis Calculation Calculate the Bioaccumulation Factor (BAF) Analysis->Calculation

Caption: Experimental workflow for a BAF study.

Step-by-Step Methodology
  • Test Organism Selection and Acclimation: Select a suitable fish species (e.g., Zebrafish, Rainbow Trout) and acclimate them to the test conditions (temperature, water quality) for a specified period.

  • Uptake Phase: Expose the fish to a constant, sublethal concentration of the OPE in a flow-through system. This phase continues until the chemical concentration in the fish reaches a steady state.

  • Sampling during Uptake: Periodically collect fish and water samples to monitor the OPE concentration.

  • Depuration Phase: After the uptake phase, transfer the fish to a clean, OPE-free water system.

  • Sampling during Depuration: Continue to sample fish and water to determine the rate of elimination (depuration) of the OPE from the fish tissues.

  • Sample Analysis: Analyze the collected water and fish tissue samples to quantify the concentration of the parent OPE and any relevant metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[3][8][11][12][13]

  • BAF Calculation: The BAF is calculated as the ratio of the OPE concentration in the fish (Cbiota) to the concentration in the water (Cwater) at steady state.

    BAF (L/kg) = Cbiota (ng/g) / Cwater (ng/mL)

Comparative Analysis of Organophosphate Ester BAFs

The following table summarizes experimentally determined log BAF values for several common OPEs in various fish species. It is important to note that BAF values can vary depending on the experimental conditions and the species tested.

Organophosphate Ester (OPE)AbbreviationChemical ClassLog KowTest OrganismLog BAF (L/kg)Reference
Triethyl phosphateTEPAlkyl1.44Pelteobagrus fulvidraco, Carassius auratus, Misgurnus anguillicaudatus3.05 (average)[6]
Tris(2-chloroethyl) phosphateTCEPChlorinated Alkyl1.44Carassius auratus>3.7[14]
Tris(2-chloroisopropyl) phosphateTCIPPChlorinated Alkyl2.59Carassius auratus>3.7[14]
Tris(1,3-dichloro-2-propyl) phosphateTDCIPPChlorinated Alkyl3.81Daphnia magnaBCF: 14.5 - 20.4[15]
Triphenyl phosphateTPHPAryl4.76Carassius auratus>3.7[14]
Tris(2-butoxyethyl) phosphateTBOEPAlkyl3.75Daphnia magnaLow BCF[16][17]
Tri-n-propyl phosphateTPePAlkyl2.76Pelteobagrus fulvidraco, Carassius auratus, Misgurnus anguillicaudatus3.37 (average)[6]
2-Ethylhexyl diphenyl phosphateEHDPPAryl5.73Marine FishTMF: 11.0 - 25.8[18]
Tricresyl phosphateTCPAryl5.10Marine FishTMF: 11.0 - 25.8[18]

Note: TMF (Trophic Magnification Factor) indicates biomagnification through the food web.

Discussion: Interpreting the Data

The compiled data reveal several important trends in the bioaccumulation of OPEs:

  • Aryl and Chlorinated OPEs Exhibit Higher Bioaccumulation Potential: OPEs such as TPHP and TCEP generally show higher BAF values.[14] The aromatic structure of TPHP contributes to its high hydrophobicity, while the chlorine atoms in TCEP and TCIPP increase their resistance to metabolic degradation.[8]

  • Alkyl OPEs Show Variable Bioaccumulation: The bioaccumulation of alkyl OPEs like TEP and TBOEP appears to be more variable. While TEP and TPeP have shown significant bioaccumulation potential in some studies, TBOEP is often reported to have a low bioconcentration factor.[6][16][17] This variability is likely due to differences in their susceptibility to metabolism.

  • Metabolism is a Key Modulator: The rapid metabolism of some OPEs can significantly reduce their bioaccumulation. For example, the rapid clearance of TPHP from the liver of fish suggests extensive metabolism.[19] In contrast, the persistence of chlorinated OPEs in tissues is attributed to their lower rates of biotransformation.[8]

  • Tissue-Specific Accumulation: OPEs can accumulate to different extents in various tissues. For instance, higher concentrations of some OPEs have been found in the liver compared to muscle tissue, reflecting the liver's role in metabolism and detoxification.[14]

Conclusion and Future Perspectives

This guide provides a comparative overview of the bioaccumulation factors of organophosphate esters, highlighting the critical role of chemical structure and biological metabolism in determining their environmental fate. The presented experimental protocol, based on OECD guidelines, offers a standardized approach for assessing the bioaccumulation potential of these emerging contaminants.

The data clearly indicate that certain OPEs, particularly aryl and chlorinated congeners, possess a significant potential for bioaccumulation in aquatic organisms. This underscores the need for continued research to fully understand the long-term ecological risks associated with their widespread use.

Future research should focus on:

  • Expanding the BAF database: Generating high-quality BAF data for a wider range of OPEs, including emerging and novel compounds, across various aquatic species.

  • Elucidating metabolic pathways: Investigating the specific metabolic pathways and enzymes involved in the biotransformation of different OPEs to better predict their bioaccumulation potential.

  • Assessing trophic transfer: Conducting more studies on the trophic transfer and biomagnification of OPEs in complex aquatic food webs.

By advancing our understanding of OPE bioaccumulation, the scientific community can provide the necessary data to inform regulatory decisions and mitigate the potential environmental impact of these ubiquitous chemicals.

References

  • Analytical Methods. (n.d.). Investigation of organophosphate esters in fresh water, salt and brine samples by GC-TOF MS. RSC Publishing. Retrieved from [Link]

  • Bekele, T. G., Zhao, H., Wang, Q., Chen, J. (2020). Tissue distribution and bioaccumulation of organophosphate esters in wild marine fish from Laizhou Bay, North China: Implications of human exposure via fish consumption.
  • Canada.ca. (n.d.). Updated draft screening assessment - Certain organic flame retardants substance grouping - TCPP and TDCPP. Retrieved from [Link]

  • Castro, G., et al. (2022). Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Chen, X., et al. (2023). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. MDPI. Retrieved from [Link]

  • Ding, S., et al. (2024). Occurrence, Bioaccumulation, and Risk Assessment of Organophosphate Esters in Rivers Receiving Different Effluents. MDPI. Retrieved from [Link]

  • Freed, V. H., Haque, R., Schmedding, D., & Kohnert, R. (1976). Physicochemical properties of some organophosphates in relation to their chronic toxicity. Environmental Health Perspectives, 13, 77–81.
  • Gao, L., Shi, Y., Wang, C., & Cai, Y. (2015). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
  • Hong, X., et al. (2024). Exposure to high concentrations of triphenyl phosphate altered functional performance, liver metabolism and intestinal bacterial. Science of The Total Environment, 954, 175988.
  • Johnson-Restrepo, B., et al. (2025). Organophosphate ester flame retardants in sediments and marine fish species in Colombia: Occurrence, distribution, and implications for human risk assessment. DIGITAL.CSIC. Retrieved from [Link]

  • Li, J., et al. (2024). Organophosphate esters in edible marine fish: Tissue-specific distribution, species-specific bioaccumulation, and human exposure. Environmental Pollution, 348, 123560.
  • Liu, W., et al. (2022). Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna. MDPI. Retrieved from [Link]

  • Ma, Y., et al. (2024). Legacy and Emerging Organophosphate Esters (OPEs) in a Rural–Urban Transition Watershed: Spatiotemporal Distribution, Sources, and Toxicity Screening. MDPI. Retrieved from [Link]

  • NOMEIR, A.A. & ABOU-DONIA, M.B. (1991). Triphenyl phosphate (EHC 111, 1991). Inchem.org. Retrieved from [Link]

  • Olivero-Verbel, J., et al. (2025). Ecotoxicological responses of marine fish to the organophosphate flame-retardant tris (2-chloroisopropyl) phosphate (TCPP) dieta. Science of The Total Environment, 966, 178712.
  • Pantelaki, I., & Voutsa, D. (2020). Organophosphate esters in the environment: A review. Science of The Total Environment, 734, 139368.
  • PubMed. (2021). Identification of biotransformation products of organophosphate ester from various aquatic species by suspect and non-target screening approach. Retrieved from [Link]

  • PubMed. (2024). Species-specific metabolism of triphenyl phosphate and its mono-hydroxylated product by human and rat CYP2E1 and the carp ortholog. Retrieved from [Link]

  • PubMed. (2024). Uptake, translocation, and metabolism of organophosphate esters (OPEs) in plants and health perspective for human: A review. Retrieved from [Link]

  • PubMed. (2011). Hydrolysis of organophosphate compounds by mutant butyrylcholinesterase: a story of two histidines. Retrieved from [Link]

  • ResearchGate. (2020). Bioaccumulation and trophic transfer of organophosphate esters in tropical marine food web, South China Sea. Retrieved from [Link]

  • ResearchGate. (2025). TPhP exposure disturbs carbohydrate metabolism, lipid metabolism, and the DNA damage repair system in zebrafish liver. Retrieved from [Link]

  • Scilit. (n.d.). Occurrence, bioaccumulation and trophodynamics of organophosphate esters in the marine biota web of Laizhou Bay, Bohai Sea. Retrieved from [Link]

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  • Semantic Scholar. (2022). Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna. Retrieved from [Link]

  • Sun, J., et al. (2024). Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish. MDPI. Retrieved from [Link]

  • Toxicological Sciences. (2024). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Oxford Academic. Retrieved from [Link]

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